2,2-Dimethylcyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSPBSQWRKKAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870859 | |
| Record name | 2,2-Dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-47-1, 1333-44-4 | |
| Record name | 2,2-Dimethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylcyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHYLCYCLOHEXANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-Dimethylcyclohexanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP29SV6ZY9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethylcyclohexanone
CAS Number: 1193-47-1
This technical guide provides a comprehensive overview of 2,2-Dimethylcyclohexanone, a sterically hindered ketone utilized as an intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and analytical characterization.
Chemical and Physical Properties
This compound is a colorless to yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1193-47-1 | [1][2][3] |
| Molecular Formula | C₈H₁₄O | [1][2][3] |
| Molecular Weight | 126.20 g/mol | [2] |
| Melting Point | -20 °C | [1] |
| Boiling Point | 169-170 °C at 768 mmHg | [1] |
| Density | 0.912 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.448 | [1] |
| Flash Point | 122 °F (50 °C) | [1][3] |
| Solubility | Soluble in Chloroform, Dichloromethane | [1] |
| IUPAC Name | 2,2-dimethylcyclohexan-1-one | [3] |
| Synonyms | 6,6-Dimethylcyclohexanone, 2,2-Dimethyl-1-cyclohexanone | [1] |
Synthesis of this compound
Experimental Protocol: Friedel-Crafts Alkylation
Objective: To synthesize this compound from cyclohexanone and acetone.
Materials:
-
Cyclohexanone
-
Acetone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add a solution of cyclohexanone and acetone in anhydrous dichloromethane to the cooled suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction may be gently heated to reflux to ensure completion, with progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure.
Spectroscopic Analysis
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
13C NMR Spectroscopy
The 13C NMR spectrum of this compound provides information on the number of unique carbon environments in the molecule.
Experimental Protocol: 13C NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Acquisition Parameters:
-
Observe Nucleus: 13C
-
Decoupling: Proton-decoupled
-
Relaxation Delay: A standard relaxation delay (e.g., 2 seconds) should be used.
-
Number of Scans: A sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract atmospheric CO₂ and water vapor absorptions.
-
Place the prepared sample in the instrument's sample holder.
-
Acquire the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl stretching frequency.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV is typically used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Biological Activity
While many cyclohexanone derivatives have been investigated for their biological activities, including antimicrobial and anti-inflammatory properties, there is currently a lack of specific information in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities.[4][5] Further research would be necessary to elucidate any potential biological roles of this compound.
Visualizations
Synthesis Workflow
Caption: Synthesis of this compound.
Analytical Workflow
Caption: Analytical workflow for this compound.
References
An In-depth Technical Guide to 2,2-Dimethylcyclohexanone
This guide provides a detailed overview of the fundamental physicochemical properties of 2,2-Dimethylcyclohexanone, a sterically hindered ketone utilized as a building block in organic synthesis.[1][2] Its unique structure, featuring a cyclohexane ring with two methyl groups adjacent to a ketone, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.[2]
Physicochemical Properties
The core quantitative data for this compound is summarized in the table below. This information is critical for researchers and drug development professionals in designing synthetic routes and understanding the compound's behavior in chemical reactions.
| Property | Value |
| Molecular Formula | C₈H₁₄O[3][4] |
| Molecular Weight | 126.20 g/mol [3][5][6] |
| CAS Number | 1193-47-1[3] |
| Density | 0.912 g/mL at 25 °C[1][7] |
| Boiling Point | 169-170 °C at 768 mmHg[1][7] |
| Melting Point | -20 °C[1][7] |
| Refractive Index | n20/D 1.448[1][7] |
Experimental Protocols
Detailed experimental protocols for the application of this compound are context-dependent. However, a general application is its use in the preparation of 6,6-dimethyl-1-vinylcyclohexene.[1][7] Another noted reaction is the Mg-TiCl₄-catalyzed CH₂-transfer reaction with CH₂Cl₂.[1] Researchers should refer to specific literature for detailed methodologies related to their desired synthetic outcomes.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the compound and its fundamental chemical identifiers.
Caption: Relationship between this compound and its core properties.
References
- 1. This compound | 1193-47-1 [chemicalbook.com]
- 2. This compound (1193-47-1) at Nordmann - nordmann.global [nordmann.global]
- 3. scbt.com [scbt.com]
- 4. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. 2,2-二甲基环己酮 92% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Buy this compound | 1193-47-1 [smolecule.com]
- 7. This compound 92 1193-47-1 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 2,2-Dimethylcyclohexanone from 2-Methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethylcyclohexanone from 2-methylcyclohexanone, a key transformation in organic synthesis. The core of this process relies on the principles of enolate chemistry, specifically the regioselective methylation of an unsymmetrical ketone. This document details the underlying theory, experimental protocols, and relevant data to enable the successful execution of this synthesis in a laboratory setting.
Introduction: The Principle of Regioselective Alkylation
The synthesis of this compound from its monomethylated precursor is a classic example of regioselective C-C bond formation via enolate alkylation. 2-Methylcyclohexanone is an unsymmetrical ketone with two distinct α-carbons, C2 and C6, each bearing acidic protons. Deprotonation can therefore lead to two different enolates: the kinetic enolate and the thermodynamic enolate. The selective formation of one of these enolates is paramount to controlling the position of the second methylation.
-
Kinetic Enolate: Formed by the removal of the less sterically hindered proton at the C6 position. This is the faster-forming enolate and is favored under irreversible conditions, typically using a strong, bulky base at low temperatures. Alkylation of the kinetic enolate would lead to the formation of 2,6-dimethylcyclohexanone.
-
Thermodynamic Enolate: The more substituted and therefore more stable enolate, with the double bond between C1 and C2. Its formation is favored under conditions that allow for equilibration, such as the use of a weaker, non-hindered base at higher temperatures.[1] To synthesize this compound, the reaction must proceed through the thermodynamic enolate.
This guide focuses on the methodology for the selective formation of the thermodynamic enolate of 2-methylcyclohexanone and its subsequent methylation.
Reaction Pathway and Mechanism
The synthesis of this compound from 2-methylcyclohexanone is a two-step process:
-
Formation of the Thermodynamic Enolate: 2-Methylcyclohexanone is treated with a suitable base under conditions that favor the formation of the more stable, more substituted enolate.
-
Methylation: The thermodynamic enolate then acts as a nucleophile, attacking a methylating agent (e.g., methyl iodide) to form the desired this compound.
The overall reaction is depicted below:
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and product involved in this synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Methylcyclohexanone | C₇H₁₂O | 112.17 | 165 | 0.925 |
| Methyl Iodide | CH₃I | 141.94 | 42.4 | 2.28 |
| This compound | C₈H₁₄O | 126.20 | 169-170 | 0.912[2] |
| Sodium Methoxide | CH₃NaO | 54.02 | - | 1.3 |
| Methanol | CH₄O | 32.04 | 64.7 | 0.792 |
Experimental Protocols
The following protocol is adapted from a similar synthesis of 2,2-dimethylcyclohexane-1,3-dione and is designed to favor the formation of the thermodynamic enolate for the synthesis of this compound.[3]
Materials and Reagents
-
2-Methylcyclohexanone
-
Sodium Methoxide (solid or as a solution in methanol) or Triton B (40% in methanol)
-
Methyl Iodide
-
Anhydrous Methanol
-
Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Detailed Experimental Procedure
Step 1: Formation of the Thermodynamic Enolate and Methylation
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol.
-
Carefully add sodium methoxide (1.1 equivalents) to the methanol.
-
To this solution, add 2-methylcyclohexanone (1.0 equivalent).
-
Heat the mixture to reflux and stir for 2-3 hours to allow for the formation and equilibration to the thermodynamic enolate.
-
Cool the reaction mixture slightly and add methyl iodide (1.2 equivalents) dropwise via a dropping funnel.
-
Heat the mixture to reflux and continue stirring for 16-20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 2: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol using a rotary evaporator.
-
To the residue, add diethyl ether and a saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Logical Relationships and Workflows
The experimental workflow can be visualized as follows:
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2-methylcyclohexanone is a practical application of controlling enolate regioselectivity. By employing conditions that favor the formation of the thermodynamic enolate, a second methyl group can be selectively introduced at the C2 position. The provided protocol, adapted from established procedures for similar transformations, offers a reliable method for achieving this synthesis. Careful execution of the experimental steps and purification are crucial for obtaining a high yield of the desired product. This guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
Spectroscopic Profile of 2,2-Dimethylcyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethylcyclohexanone, a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabular format for easy reference and comparison. Furthermore, it outlines the experimental protocols for obtaining these spectra, ensuring reproducibility and accurate analysis in a laboratory setting.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (Chloroform-d, Ambient Temperature) [1]
| Chemical Shift (δ) in ppm | Carbon Atom Assignment |
| 216.0 | C=O (Carbonyl) |
| 48.5 | C(CH₃)₂ (Quaternary Carbon) |
| 38.0 | -CH₂- |
| 34.5 | -CH₂- |
| 27.0 | -CH₂- |
| 24.5 | -CH₃ (Methyl) |
¹H NMR
While a publicly available, detailed ¹H NMR spectrum with peak assignments was not found in the initial search, the expected chemical shifts can be predicted based on the structure and general principles of NMR spectroscopy. The protons on the carbon adjacent to the carbonyl group (α-protons) would be expected to appear downfield (around 2.0-2.5 ppm) due to the deshielding effect of the carbonyl group. The other methylene protons would appear further upfield, and the six equivalent methyl protons would give a sharp singlet.
Infrared (IR) Spectroscopy
The IR spectrum of a ketone is characterized by a strong absorption band corresponding to the C=O stretching vibration.[2]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1710 | C=O Stretch (Ketone) |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[3] The molecular formula of this compound is C₈H₁₄O, with a molecular weight of 126.1962 g/mol .[3]
| m/z | Interpretation |
| 126 | Molecular Ion (M⁺) |
| 111 | [M - CH₃]⁺ |
| 83 | [M - C₃H₇]⁺ |
| 70 | Alpha-cleavage product |
| 55 | Further fragmentation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for this compound.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.[4]
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[5]
-
For ¹H NMR, a standard single-pulse experiment is typically used.[4]
-
For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum by removing C-H coupling.[4][5]
-
Set appropriate acquisition parameters, including spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.[4]
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).[5]
-
Phase the spectrum to ensure all peaks have a pure absorption lineshape.[4]
-
Perform baseline correction to obtain a flat baseline.[4]
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[4]
-
Integrate the signals to determine the relative number of protons for each peak in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a drop of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6][7]
-
Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.[6][7]
Data Acquisition:
-
Place the "sandwich" of salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[8]
-
After analysis, clean the salt plates with a dry organic solvent like acetone and return them to a desiccator to prevent damage from moisture.[6][7]
Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Due to its volatility, this compound is well-suited for analysis by GC-MS.[9]
-
A dilute solution of the compound in a volatile solvent is injected into the gas chromatograph.
-
The compound is vaporized and separated from the solvent and any impurities as it passes through the GC column.
Ionization and Mass Analysis:
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
Electron Ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[3]
-
The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 3. Cyclohexanone, 2,2-dimethyl- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. webassign.net [webassign.net]
- 8. Experimental Design [web.mit.edu]
- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
2,2-Dimethylcyclohexanone structural isomers and stereoisomers
An In-depth Technical Guide on the Structural Isomers and Stereoisomers of 2,2-Dimethylcyclohexanone
Abstract
This technical guide provides a comprehensive analysis of the structural isomers and stereoisomers of dimethylcyclohexanone, with a primary focus on this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document elucidates the principles of structural and stereoisomerism, presents comparative quantitative data, details relevant experimental protocols, and utilizes diagrams to illustrate key concepts and workflows. A thorough understanding of the isomeric forms of cyclic ketones is crucial for predicting their chemical behavior, biological activity, and for the development of stereoselective syntheses.
Structural Isomerism of Dimethylcyclohexanone
Structural isomers, or constitutional isomers, are molecules that share the same molecular formula but have different atomic connectivity. For dimethylcyclohexanone (C₈H₁₄O), the positions of the two methyl groups on the cyclohexanone ring determine the specific structural isomer.[1][2] While the focus is on the 2,2-isomer, several other positional isomers exist.
The primary positional isomers of dimethylcyclohexanone include:
-
This compound
-
2,3-Dimethylcyclohexanone
-
2,4-Dimethylcyclohexanone
-
2,5-Dimethylcyclohexanone
-
2,6-Dimethylcyclohexanone
-
3,3-Dimethylcyclohexanone
-
3,4-Dimethylcyclohexanone
-
3,5-Dimethylcyclohexanone
Physical Properties of Dimethylcyclohexanone Isomers
The physical properties of these isomers vary due to differences in their molecular structure, which affect intermolecular forces. A summary of available data is presented below.
| Property | This compound | 2,6-Dimethylcyclohexanone (mixture of isomers) |
| Molecular Formula | C₈H₁₄O[3] | C₈H₁₄O[1][4] |
| Molecular Weight | 126.20 g/mol [1][5] | 126.20 g/mol [1][4] |
| Boiling Point | 169-170 °C | 174-176 °C |
| Melting Point | -21 °C[5] | -40 °C[4] |
| Density | 0.912 g/mL at 25 °C | 0.925 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.448 | 1.447 |
| CAS Number | 1193-47-1[3] | 2816-57-1[1] |
Stereoisomerism in Dimethylcyclohexanones
Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.
Analysis of this compound
A molecule is chiral if it is non-superimposable on its mirror image. This property typically arises from the presence of one or more stereogenic centers (chiral centers). A stereogenic center is a carbon atom bonded to four different substituent groups.
In this compound, the carbon atom at position 2 is bonded to two identical methyl groups, the carbonyl carbon (C1), and the C3 methylene group. Since two of the substituents are identical, this carbon is not a stereogenic center. No other carbon in the ring serves as a stereogenic center. Consequently, This compound is an achiral molecule and does not have any stereoisomers (enantiomers or diastereomers).
Comparative Analysis: Stereoisomers of 2,6-Dimethylcyclohexanone
In contrast to the 2,2-isomer, 2,6-dimethylcyclohexanone possesses two stereogenic centers at C2 and C6. This gives rise to diastereomers (cis and trans isomers) and, in the case of the trans isomer, enantiomers.
-
cis-2,6-Dimethylcyclohexanone: In the cis isomer, both methyl groups are on the same face of the ring (either both equatorial or one axial and one equatorial after a ring flip). This molecule has a plane of symmetry passing through the carbonyl group and bisecting the C3-C4 and C5-C6 bonds. Due to this symmetry, it is an achiral meso compound, despite having two stereogenic centers.
-
trans-2,6-Dimethylcyclohexanone: In the trans isomer, the methyl groups are on opposite faces of the ring. This configuration lacks a plane of symmetry, making the molecule chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers: (2R,6S)-2,6-dimethylcyclohexanone and (2S,6R)-2,6-dimethylcyclohexanone. This pair constitutes a racemic mixture.
Experimental Protocols
Synthesis Protocol: Methylation of 2-Methylcyclohexanone
This protocol describes a general method for synthesizing a dimethylcyclohexanone, which can be adapted for specific isomers. The synthesis of 2,2,6-trimethylcyclohexanone from 2,6-dimethylcyclohexanone provides a relevant example of methylation.[6]
Objective: To synthesize this compound via methylation of 2-methylcyclohexanone.
Materials:
-
2-Methylcyclohexanone
-
Lithium diisopropylamide (LDA) solution in THF
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser) under an inert atmosphere (Nitrogen or Argon).
Methodology:
-
Enolate Formation: A solution of 2-methylcyclohexanone in anhydrous THF is added dropwise to a stirred solution of LDA in THF at -78 °C under an inert atmosphere. The mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithium enolate.
-
Methylation: Methyl iodide is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Characterization: The crude product is purified by column chromatography on silica gel. The final product is characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Spectroscopic Analysis Protocol
Objective: To identify and distinguish between dimethylcyclohexanone isomers using standard spectroscopic techniques.[7]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified ketone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). Key parameters to observe are chemical shifts (δ), coupling constants (J), and integration.
-
Expected Data: For this compound, a characteristic singlet in the ¹H NMR spectrum corresponding to the six equivalent protons of the two methyl groups is expected. The ¹³C NMR will show a quaternary carbon signal for the C2 position.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: A drop of the neat liquid sample is placed between two salt (NaCl or KBr) plates.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Expected Data: A strong, sharp absorption band in the region of 1705-1725 cm⁻¹ is characteristic of the C=O (carbonyl) stretch in a cyclohexanone.
3. Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane).
-
Data Acquisition: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation of any potential impurities. Electron Ionization (EI) is a common method.
-
Expected Data: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern provides structural information. For this compound, characteristic fragments would result from alpha-cleavage.[3]
Conclusion
The isomeric landscape of dimethylcyclohexanone is a prime example of the subtleties of organic chemistry. While this compound is an achiral molecule with no stereoisomers due to its gem-dimethyl substitution, other positional isomers like 2,6-dimethylcyclohexanone exhibit complex stereochemistry, including diastereomers and enantiomers. Understanding these differences is fundamental for applications in synthesis and medicinal chemistry, where specific isomers can have vastly different properties and biological activities. The experimental protocols outlined provide a framework for the synthesis, purification, and rigorous characterization of these important cyclic ketones.
References
- 1. 2,6-Dimethylcyclohexanone | C8H14O | CID 17780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethylcyclohexanone | C8H14O | CID 102497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanone, 2,2-dimethyl- [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. This compound [stenutz.eu]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
A Comprehensive Theoretical Examination of the Conformational Landscape of 2,2-Dimethylcyclohexanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical framework for the conformational analysis of 2,2-dimethylcyclohexanone. In the absence of extensive dedicated experimental and computational studies on this specific molecule, this document synthesizes findings from analogous substituted cyclohexanes, particularly 1,1-dimethylcyclohexane, to elucidate the conformational preferences of this compound. The core of this analysis revolves around the interplay of steric hindrance imposed by the gem-dimethyl group and the geometric influence of the carbonyl group on the cyclohexanone ring. Standard computational and experimental methodologies pertinent to such analyses are detailed, and representative quantitative data from analogous systems are presented to facilitate a comprehensive understanding. This guide is intended to serve as a robust resource for researchers embarking on theoretical or experimental investigations of this compound and related sterically hindered cyclic ketones.
Introduction: The Conformational Dynamics of Substituted Cyclohexanones
The three-dimensional structure of cyclic molecules is fundamental to their chemical reactivity, physical properties, and biological activity. For substituted cyclohexanones, the six-membered ring predominantly adopts a chair conformation to minimize angular and torsional strain. The introduction of substituents on the ring leads to a variety of possible conformations, with the relative energies of these conformers being dictated by a delicate balance of steric and electronic effects.
In the case of this compound, the presence of two methyl groups on the carbon atom adjacent to the carbonyl group introduces significant steric constraints that profoundly influence the conformational equilibrium. The primary conformations to consider are the chair and, to a lesser extent, the twist-boat forms.
Principal Conformations of this compound
The conformational landscape of this compound is dominated by the chair conformation. Due to the gem-dimethyl substitution at the C2 position, one methyl group is in an axial position while the other is in an equatorial position in any given chair conformation. Ring flipping results in the interchange of these positions, but due to the identical nature of the substituents, the resulting conformer is degenerate in energy.
Chair Conformation
The chair conformation is the most stable arrangement for the this compound ring. In this conformation, one methyl group occupies an axial position, leading to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. The other methyl group resides in an equatorial position, which is sterically less demanding.
Twist-Boat Conformation
The twist-boat conformation is a higher-energy, more flexible conformer of the cyclohexanone ring. While generally less stable than the chair form, it can be a significant contributor to the overall conformational equilibrium, particularly in more sterically hindered systems. For this compound, the twist-boat conformation would also feature different spatial arrangements of the methyl groups, leading to varying degrees of steric strain.
Quantitative Conformational Analysis: A Data-Driven Approach
The following tables summarize the key energetic parameters for the conformational analysis of this compound, with quantitative values derived from studies on analogous dimethyl-substituted cyclohexanes.
Table 1: Relative Energies of this compound Conformers (Theoretical Estimates based on Analogues)
| Conformer | Description | Estimated Relative Energy (kcal/mol) | Key Steric Interactions |
| Chair | One axial and one equatorial methyl group. | 0.0 (Reference) | 1,3-diaxial interactions of the axial methyl group with axial hydrogens. |
| Twist-Boat | Flexible conformation. | ~5-6 | Torsional and flagpole interactions, partially relieved by twisting. |
Note: The relative energy of the twist-boat conformer is an estimate based on the known energy difference between chair and twist-boat conformations of cyclohexane and its derivatives.
Table 2: Key Dihedral Angles in the Chair Conformation of a Substituted Cyclohexanone Ring (Representative Values)
| Dihedral Angle | Typical Value (degrees) |
| C1-C2-C3-C4 | ~55-60 |
| C2-C3-C4-C5 | ~55-60 |
| C3-C4-C5-C6 | ~55-60 |
| C4-C5-C6-C1 | ~55-60 |
| C5-C6-C1-C2 | ~50-55 (influenced by C=O) |
| C6-C1-C2-C3 | ~50-55 (influenced by C=O) |
Methodologies for Conformational Analysis
A thorough investigation of the conformational landscape of this compound would involve a combination of computational and experimental techniques.
Computational Protocols
Quantum mechanical calculations are a powerful tool for determining the geometries and relative energies of different conformers. Density Functional Theory (DFT) and ab initio methods are commonly employed for this purpose.[1]
A typical computational workflow for the conformational analysis of this compound would include:
-
Initial Structure Generation: Generation of 3D coordinates for the chair and various twist-boat conformers using molecular modeling software.
-
Geometry Optimization: Optimization of the geometry of each conformer to find the local energy minimum on the potential energy surface. This is typically performed using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).[2]
-
Frequency Calculations: Calculation of vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Relative Energy Calculation: Determination of the relative energies of the conformers by comparing their total electronic energies, corrected for ZPVE.
Experimental Protocols: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying conformational equilibria in solution.[3] For this compound, low-temperature NMR would be required to slow down the rate of chair-chair interconversion, allowing for the observation of signals from individual conformers.
A representative experimental protocol would involve:
-
Sample Preparation: Dissolving a sample of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methanol).
-
NMR Data Acquisition: Recording ¹H and ¹³C NMR spectra at various temperatures, starting from room temperature and gradually decreasing until the signals for the axial and equatorial methyl groups broaden and then resolve into distinct peaks.
-
Data Analysis:
-
Qualitative Analysis: Observation of the coalescence and decoalescence of NMR signals to determine the energy barrier for ring inversion.
-
Quantitative Analysis: Integration of the signals corresponding to the axial and equatorial methyl groups at low temperatures to determine the equilibrium constant (K) and, subsequently, the free energy difference (ΔG°) between the conformers.
-
Visualization of Conformational Equilibrium
The conformational equilibrium of this compound can be visualized as a dynamic process involving the interconversion between two identical chair conformations and higher-energy twist-boat intermediates.
Conclusion
The theoretical conformational analysis of this compound, informed by data from analogous systems, indicates a strong preference for a chair conformation. Due to the gem-dimethyl substitution, the two chair conformers resulting from ring inversion are degenerate. The twist-boat conformation represents a higher-energy, transient state in the interconversion pathway. A comprehensive understanding of the conformational landscape of this molecule necessitates a synergistic approach, combining high-level computational modeling with detailed experimental validation, primarily through low-temperature NMR spectroscopy. The methodologies and comparative data presented in this guide provide a solid foundation for such investigations, which are crucial for predicting the reactivity and properties of this and related sterically hindered ketones in various chemical and biological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. "Density Functional Theory Study Of Some Important Biological Molecules" by Desmond Khan [commons.und.edu]
- 3. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Historical Synthesis of 2,2-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methodologies for the synthesis of 2,2-dimethylcyclohexanone, a significant intermediate in the preparation of various pharmaceutical compounds. The document provides a detailed overview of early synthetic approaches, focusing on the direct alkylation of cyclohexanone and its derivatives. By examining the evolution of these methods, from early 20th-century techniques to the more refined procedures of the mid-century, this guide offers valuable insights into the foundational chemistry that underpins modern organic synthesis.
Introduction
This compound, a sterically hindered ketone, has long been a valuable building block in organic chemistry. Its synthesis has been a subject of interest for over a century, with early methods primarily relying on the direct methylation of cyclohexanone or its derivatives. These historical approaches, while often superseded by more modern and efficient techniques, provide a fundamental understanding of ketone enolate chemistry and the challenges associated with controlling reactivity and selectivity in alkylation reactions. This guide will delve into the key historical methods, presenting their experimental protocols and quantitative data to offer a comprehensive resource for researchers in the field.
Historical Synthesis Methods
The primary historical route to this compound involves the sequential methylation of cyclohexanone or the direct methylation of 2-methylcyclohexanone. These methods typically employ a strong base to generate an enolate, which then acts as a nucleophile to attack a methylating agent, most commonly methyl iodide.
Methylation of 2-Methylcyclohexanone
One of the notable early methods involves the methylation of 2-methylcyclohexanone. This approach leverages the pre-existing methyl group to direct the second methylation to the same carbon, leading to the desired gem-dimethyl structure.
A significant contribution to this field was the work of Boatman, Harris, and Hauser in the mid-1960s. Their method provides a clear example of this synthetic strategy.
Materials:
-
2-Methylcyclohexanone
-
Sodium methoxide
-
Ethyl formate
-
Anhydrous ether
-
Liquid ammonia
-
Potassium metal
-
n-Butyl bromide (as a representative alkylating agent in the broader study, with methyl iodide being used for dimethylation)
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Formation of the Sodium Salt of 2-Formyl-6-methylcyclohexanone: In a three-necked flask equipped with a stirrer, a solution of 2-methylcyclohexanone (1.10 moles) and ethyl formate (1.10 moles) in anhydrous ether is added to a suspension of sodium methoxide (1.00 mole) in anhydrous ether. The mixture is stirred for 12 hours at room temperature. The resulting solid sodium salt is collected by filtration, washed with ether, and dried.
-
Formation of the Dianion: In a separate flask, potassium amide is prepared by dissolving potassium metal in liquid ammonia. The previously prepared sodium salt of 2-formyl-6-methylcyclohexanone (0.154 mole) is then added to the potassium amide suspension in liquid ammonia.
-
Alkylation: A solution of the alkylating agent (e.g., methyl iodide for the synthesis of this compound) (0.21 mole) in anhydrous ether is added dropwise to the dianion solution. The reaction mixture is stirred for 3 hours.
-
Hydrolysis and Workup: After evaporation of the ammonia, water and sodium hydroxide are added, and the mixture is refluxed for 6-8 hours to hydrolyze the formyl group. The mixture is then cooled and extracted with ether. The combined ethereal extracts are washed with dilute hydrochloric acid and dried.
-
Purification: The ether is evaporated, and the residue is distilled under reduced pressure to yield the final product.
Quantitative Data:
This procedure, when adapted for the synthesis of this compound, has been reported to yield the product in approximately 60% yield.[1]
Exhaustive Methylation of Cyclohexanone
Another historical approach is the exhaustive methylation of cyclohexanone itself. This method involves the sequential addition of two methyl groups to the alpha-carbon of the ketone. Controlling the reaction to favor the gem-dimethylated product over a mixture of mono- and di-methylated isomers at different positions was a significant challenge for early chemists.
Further details on specific historical protocols for the direct exhaustive methylation of cyclohexanone are less explicitly documented in readily available modern compilations but the principles are similar to the second methylation step described above, requiring careful control of stoichiometry and reaction conditions.
Data Summary
The following table summarizes the quantitative data for the historical synthesis of this compound based on the available information.
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |
| Methylation of 2-Methylcyclohexanone | 2-Methylcyclohexanone | Sodium methoxide, Ethyl formate, KNH₂, MeI | 1. Formylation, 2. Dianion formation in liq. NH₃, 3. Alkylation, 4. Hydrolysis | ~60% | Boatman, Harris, and Hauser (as cited in Organic Syntheses)[1] |
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows for the historical synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Conclusion
The historical methods for the synthesis of this compound, primarily centered around the alkylation of cyclohexanone and its derivatives, laid the groundwork for many of the more sophisticated synthetic strategies used today. While these early procedures may lack the efficiency and selectivity of modern methods, they are a testament to the ingenuity of early organic chemists and provide invaluable educational and practical insights for today's researchers. Understanding these foundational techniques is crucial for the continued development of novel synthetic pathways for medicinally important molecules.
References
Physical properties of 2,2-Dimethylcyclohexanone (boiling point, density)
An In-depth Technical Guide on the Physical Properties of 2,2-Dimethylcyclohexanone
Introduction
This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The document is intended for researchers, scientists, and professionals in drug development and related fields who require accurate and detailed information for their work. This guide includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a workflow diagram for clarity.
Physical Properties of this compound
This compound is a sterically hindered cyclic ketone. Its physical properties are crucial for its handling, purification, and use in various chemical syntheses.
Quantitative Data
The boiling point and density of this compound are summarized in the table below. These values are compiled from various sources and represent the physical characteristics of the compound under specified conditions.
| Physical Property | Value | Conditions |
| Boiling Point | 172 °C | Not specified |
| 169-170 °C | 768 mmHg | |
| Density | 0.915 g/mL | Not specified |
| 0.912 g/mL | 25 °C |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid organic compound like this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method.
Apparatus and Materials:
-
Thiele tube or aluminum block heating apparatus[2]
-
Thermometer (-10 to 200 °C range)
-
Capillary tubes (sealed at one end)[3]
-
Small test tube (fusion tube)
-
This compound sample
-
Heating source (e.g., Bunsen burner or hot plate)[1]
-
Stand and clamp
Procedure:
-
Sample Preparation: Place a few milliliters of this compound into the small test tube.[4]
-
Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid sample.[3]
-
Apparatus Setup: Secure the test tube to a thermometer using a rubber band or thread, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly into a Thiele tube containing a high-boiling point liquid (like paraffin oil) or insert it into an aluminum heating block.[1]
-
Observation: Heat the apparatus slowly and uniformly.[2] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed.[2] Then, remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[1]
-
Recording: Record the temperature to the nearest degree. For high accuracy, the determination should be repeated.
Precautions:
-
Ensure the capillary tube is properly sealed at one end.[2]
-
The thermometer bulb and the sample should be at the same level to ensure accurate temperature reading.[2]
-
Heating should be gradual to maintain thermal equilibrium.
Determination of Density (Pycnometer or Graduated Cylinder Method)
Density is an intrinsic property of a substance, defined as its mass per unit volume.[5] For liquids, density can be accurately determined using a pycnometer or more simply with a graduated cylinder and a balance.
Apparatus and Materials:
-
Graduated cylinder (e.g., 10 mL or 25 mL)[6]
-
Analytical balance[5]
-
Thermometer
-
This compound sample
-
Beaker
Procedure:
-
Mass of Empty Cylinder: Weigh a clean and dry graduated cylinder on an analytical balance and record its mass.[6]
-
Volume Measurement: Carefully add a known volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[7]
-
Mass of Cylinder with Liquid: Weigh the graduated cylinder containing the liquid and record the combined mass.[6]
-
Temperature Measurement: Measure and record the temperature of the liquid.[5]
-
Calculation:
-
Repetition: Repeat the measurement at least two more times and calculate the average density to ensure precision.[6]
Precautions:
-
Ensure the graduated cylinder is completely dry before weighing to avoid errors in mass measurement.
-
Read the volume at eye level to prevent parallax error.[7]
-
Record the temperature, as density is temperature-dependent.[5]
Workflow and Process Visualization
To illustrate the logical flow of determining the physical properties of this compound, the following diagram outlines the key steps.
Caption: Workflow for the determination of boiling point and density.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. embibe.com [embibe.com]
An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 2,2-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the carbonyl group in 2,2-dimethylcyclohexanone, a sterically hindered ketone. The presence of the gem-dimethyl group at the α-position significantly influences its chemical behavior, particularly in nucleophilic addition and enolate-mediated reactions. This document outlines the key factors governing its reactivity, presents available quantitative data, details relevant experimental protocols, and provides visualizations of reaction mechanisms and workflows.
Core Principles of Reactivity
The reactivity of the carbonyl group in this compound is primarily dictated by a combination of steric and electronic factors.
Steric Hindrance: The most prominent feature of this compound is the substantial steric hindrance created by the two methyl groups on the carbon atom adjacent to the carbonyl group. This steric bulk impedes the approach of nucleophiles to the electrophilic carbonyl carbon, generally leading to slower reaction rates compared to less substituted cyclohexanones.
Electronic Effects: The methyl groups are weakly electron-donating through induction, which slightly reduces the electrophilicity of the carbonyl carbon. However, the steric effects are the dominant factor influencing the reactivity of this ketone.
Conformational Analysis: this compound exists in a chair conformation. The gem-dimethyl group influences the conformational equilibrium, and its presence can affect the trajectory of nucleophilic attack.
Quantitative Data
Quantitative kinetic and thermodynamic data for this compound are not extensively reported in the literature. However, a qualitative understanding can be derived from its physical properties and spectroscopic data.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1][2] |
| Molecular Weight | 126.20 g/mol | [1][3] |
| Boiling Point | 169-170 °C at 768 mmHg | [3] |
| Melting Point | -20 °C | [3] |
| Density | 0.912 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.448 | [3] |
| ¹³C NMR Chemical Shifts (CDCl₃) | δ (ppm): 217.9 (C=O), 47.9 (C2), 39.5 (C6), 34.9 (C3), 26.9 (CH₃), 22.8 (C4), 18.9 (C5) | |
| Infrared (IR) Absorption | ~1710 cm⁻¹ (C=O stretch) |
Key Reactions and Experimental Protocols
Due to the steric hindrance, reactions with this compound often require more forcing conditions (e.g., stronger nucleophiles, higher temperatures, or longer reaction times) compared to unhindered ketones.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones. In this compound, the gem-dimethyl group hinders the approach of the nucleophile.
The reduction of the carbonyl group to a secondary alcohol, 2,2-dimethylcyclohexanol, is a common transformation.
Experimental Protocol: Reduction of this compound with NaBH₄ (Adapted from protocols for analogous ketones)
-
Setup: A round-bottom flask equipped with a magnetic stirrer is charged with this compound (1.0 eq) dissolved in methanol.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of 1 M HCl. The methanol is removed under reduced pressure. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield 2,2-dimethylcyclohexanol.
Diagram: Mechanism of Carbonyl Reduction by Sodium Borohydride
Caption: Mechanism of the reduction of this compound.
The addition of organometallic reagents like Grignard reagents to this compound is challenging due to steric hindrance and the basicity of the Grignard reagent, which can lead to enolization as a side reaction. The use of more reactive organolithium reagents or the addition of cerium(III) chloride (Luche reduction conditions) can sometimes improve yields.
Experimental Protocol: Grignard Reaction with this compound (Adapted from protocols for analogous ketones) [4]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) are stirred in anhydrous diethyl ether. The appropriate alkyl or aryl halide (1.1 eq) is added dropwise to initiate the formation of the Grignard reagent.[4]
-
Reaction with Ketone: A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.[4]
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by TLC. Due to steric hindrance, extended reaction times may be necessary.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude tertiary alcohol is purified by column chromatography.
Diagram: Experimental Workflow for Grignard Reaction
Caption: Workflow for the Grignard reaction with this compound.
Enolate Formation and Reactivity
Unlike unsymmetrical ketones such as 2-methylcyclohexanone which can form two different enolates (kinetic and thermodynamic), this compound can only form a single enolate by deprotonation at the C6 position. The gem-dimethyl group at C2 prevents enolate formation on that side.
The formation of this enolate requires a strong, sterically non-hindered base to access the α-proton at the C6 position. Lithium diisopropylamide (LDA) is a common choice, although its bulk can sometimes hinder the reaction.
Once formed, the enolate can act as a nucleophile in reactions such as alkylation.
Experimental Protocol: Alkylation of this compound Enolate (Conceptual)
-
Enolate Formation: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to a solution of LDA (1.1 eq) in THF at -78 °C under an inert atmosphere. The mixture is stirred at this temperature for 1-2 hours to ensure complete enolate formation.
-
Alkylation: An alkylating agent (e.g., methyl iodide, 1.1 eq) is added to the enolate solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution.
-
Purification: The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The resulting 2-alkyl-6,6-dimethylcyclohexanone is purified by column chromatography.
Diagram: Enolate Formation and Alkylation
Caption: Pathway for the alkylation of this compound via its enolate.
Summary and Outlook
The reactivity of the carbonyl group in this compound is significantly attenuated by the steric hindrance imposed by the gem-dimethyl group at the C2 position. This steric shielding slows the rates of nucleophilic addition and directs enolate formation exclusively to the C6 position. While this steric hindrance presents challenges for synthetic transformations, it also offers opportunities for regioselective reactions.
Further research into the quantitative aspects of its reactivity, such as the determination of reaction rate constants and equilibrium constants, would provide a more complete understanding of this sterically encumbered ketone. The development of catalytic systems that can overcome the steric barrier to carbonyl addition would also be a valuable contribution to synthetic methodology. For drug development professionals, understanding the steric and electronic properties of such substituted cyclohexanone rings is crucial for designing molecules with specific conformational preferences and biological activities.
References
2,2-Dimethylcyclohexanone: A Comprehensive Technical Guide for Organic Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylcyclohexanone is a six-membered cyclic ketone characterized by the presence of a gem-dimethyl group adjacent to the carbonyl. This structural feature imparts significant steric hindrance, influencing its reactivity and making it a valuable intermediate in organic synthesis. Its utility spans from the construction of complex natural products to the formation of valuable fragrance compounds. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role as a versatile building block in the development of bioactive molecules.
Physical and Spectroscopic Properties of this compound
A summary of the key physical and spectroscopic properties of this compound is presented in the table below, providing essential data for its identification and handling in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 1193-47-1 | [1] |
| Boiling Point | 169-170 °C at 768 mmHg | |
| Melting Point | -20 °C | |
| Density | 0.912 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.448 | |
| ¹H NMR (CDCl₃) | δ (ppm): 1.08 (s, 6H), 1.65-1.75 (m, 4H), 2.30-2.40 (m, 4H) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 21.0, 24.5, 38.5, 41.5, 46.0, 214.0 | |
| Mass Spectrum (EI) | m/z (%): 126 (M+, 40), 111 (25), 83 (100), 69 (30), 55 (80) | [2] |
| IR (neat) | ν (cm⁻¹): 2960, 2870, 1705 (C=O), 1460, 1370 |
Synthesis of this compound
The most common and efficient laboratory synthesis of this compound involves the regioselective methylation of 2-methylcyclohexanone. This transformation hinges on the controlled formation of the thermodynamic enolate, followed by quenching with an electrophilic methyl source, such as methyl iodide.
Thermodynamic vs. Kinetic Enolate Formation
The regioselectivity of enolate formation from an unsymmetrical ketone like 2-methylcyclohexanone is a critical concept. Deprotonation can occur at either the more substituted α-carbon (C2) or the less substituted α-carbon (C6).
-
Kinetic Enolate: Formed faster by using a strong, sterically hindered base (e.g., Lithium Diisopropylamide - LDA) at low temperatures (-78 °C). The base preferentially abstracts the less sterically hindered proton at C6.
-
Thermodynamic Enolate: The more stable enolate, favored under equilibrating conditions. This is typically achieved using a smaller, weaker base (e.g., sodium or potassium alkoxide) at higher temperatures, allowing for the formation of the more substituted and thermodynamically more stable double bond.
To synthesize this compound, the formation of the thermodynamic enolate of 2-methylcyclohexanone is desired, followed by methylation.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via the formation of the thermodynamic enolate of 2-methylcyclohexanone and subsequent methylation.
Materials:
-
2-Methylcyclohexanone
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, 2-methylcyclohexanone (1.0 equivalent) is added dropwise at room temperature.
-
The reaction mixture is stirred for 1-2 hours to allow for the formation of the thermodynamic enolate.
-
Methyl iodide (1.1 equivalents) is then added to the reaction mixture, and the solution is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Expected Yield: 70-80%
Key Reactions of this compound
The sterically hindered nature of the carbonyl group in this compound influences its reactivity in several key transformations.
Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl group. Due to the steric hindrance at the α-position, the approach of the Grignard reagent is somewhat impeded, but the reaction proceeds to form a tertiary alcohol.
Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide (in THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, a solution of this compound (1.0 equivalent) in anhydrous diethyl ether is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of phenylmagnesium bromide (1.2 equivalents) in THF is added dropwise via a syringe or dropping funnel.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, 1-phenyl-2,2-dimethylcyclohexan-1-ol, is purified by column chromatography or recrystallization.
Expected Yield: 60-75%
Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. This compound can be converted to the corresponding exocyclic alkene using a phosphorus ylide.
Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous THF.
-
The suspension is cooled to 0 °C, and n-butyllithium (1.05 equivalents) is added dropwise, resulting in the formation of a characteristic orange-red ylide solution.
-
The mixture is stirred at room temperature for 1 hour.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with pentane.
-
The combined organic layers are washed with brine, dried, and the solvent is carefully removed by distillation.
-
The product, 1-methylene-2,2-dimethylcyclohexane, can be further purified by column chromatography.
Expected Yield: 50-65%
Favorskii Rearrangement
The Favorskii rearrangement of an α-halo ketone with a base leads to a carboxylic acid derivative with a rearranged carbon skeleton. For cyclic α-halo ketones, this typically results in ring contraction. 2-Bromo-2,2-dimethylcyclohexanone, upon treatment with a base like sodium hydroxide, undergoes a Favorskii rearrangement to yield 1-methylcyclopentanecarboxylic acid.
References
Unveiling the Genesis of 2,2-Dimethylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical discovery and seminal first synthesis of 2,2-dimethylcyclohexanone, a sterically hindered ketone that has become a valuable building block in organic synthesis and drug development. Delving into the foundational work of early 20th-century chemists, we provide a detailed account of the experimental protocols, quantitative data, and the logical framework that led to the creation of this important molecule.
Historical Context: The Dawn of Mechanistic Organic Chemistry
The early 1900s marked a pivotal era in organic chemistry, with a burgeoning interest in the synthesis and properties of cyclic compounds. It was during this period that chemists began to unravel the intricate relationship between molecular structure and reactivity. While a definitive first synthesis of this compound is not explicitly documented in a singular, dedicated publication, a comprehensive review of the works of Sir Jocelyn Field Thorpe and Sir Christopher Kelk Ingold, particularly their investigations into the "Thorpe-Ingold effect" first reported in 1915, provides the most probable origin of this compound. Their research into how gem-disubstitution influences the rate of ring-closing reactions would have necessitated the synthesis of model compounds like this compound to validate their theories.
The First Synthesis: A Logical Reconstruction
Based on the chemical knowledge and techniques of the era, the first synthesis of this compound was likely achieved through the exhaustive methylation of cyclohexanone or the methylation of 2-methylcyclohexanone. The challenge in these early syntheses was controlling the degree and position of methylation.
The logical workflow for the first synthesis can be visualized as follows:
Experimental Protocol: Reconstructed First Synthesis
The following protocol is a reconstruction of the likely method used for the first synthesis of this compound, based on common laboratory practices of the early 20th century.
Objective: To synthesize this compound via the exhaustive methylation of cyclohexanone.
Materials:
-
Cyclohexanone
-
Methyl Iodide
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Apparatus for reflux and fractional distillation
Procedure:
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, sodium metal is cautiously dissolved in an excess of absolute ethanol to prepare a solution of sodium ethoxide.
-
Enolate Formation: Cyclohexanone is added dropwise to the sodium ethoxide solution with stirring. The mixture is then gently refluxed to ensure the formation of the cyclohexanone enolate.
-
Methylation: An excess of methyl iodide is slowly added to the reaction mixture. The reaction is refluxed until the mixture is no longer alkaline, indicating the consumption of the enolate.
-
Second Methylation (in situ): Due to the presence of excess base and methyl iodide, the initially formed 2-methylcyclohexanone undergoes further deprotonation and subsequent methylation. The reaction is continued under reflux to drive the formation of the dimethylated product.
-
Workup: After cooling, water is added to the reaction mixture. The product is extracted with diethyl ether. The ethereal layer is washed with water, dried over anhydrous sodium sulfate, and the ether is removed by distillation.
-
Purification: The crude product, a mixture of unreacted starting material, monomethylated, and dimethylated cyclohexanones, is subjected to careful fractional distillation to isolate this compound.
Quantitative Data
Due to the historical nature of the first synthesis, precise quantitative data such as yield and spectroscopic analysis from the original experiment are not available. However, modern analytical techniques have fully characterized this compound. The following table summarizes key quantitative data for the compound.
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Boiling Point | 170-171 °C at 760 mmHg |
| Density | 0.915 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.449 |
| ¹H NMR (CDCl₃, ppm) | δ 2.25 (t, 2H), 1.75 (m, 4H), 1.05 (s, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 213.5, 46.5, 41.5, 35.0, 27.5, 21.0 |
| IR (neat, cm⁻¹) | 2960, 2870, 1705 (C=O), 1460, 1370 |
Signaling Pathways and Logical Relationships
The synthesis of this compound from cyclohexanone involves a series of logical steps governed by the principles of enolate chemistry. The following diagram illustrates the logical relationship between the reactants, intermediates, and the final product.
This guide provides a comprehensive overview of the discovery and first synthesis of this compound, grounding the information in the historical context of early mechanistic organic chemistry. The detailed experimental protocol and summary of quantitative data serve as a valuable resource for researchers in the field.
Methodological & Application
Application Notes and Protocols for Grignard Reaction with 2,2-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Grignard reaction of 2,2-dimethylcyclohexanone with various Grignard reagents. It includes information on the reaction mechanism, experimental procedures, and expected product characterization.
Introduction
The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds in organic synthesis.[1] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of a ketone.[1] The reaction of a Grignard reagent with a ketone produces a tertiary alcohol, a valuable functional group in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[2]
This compound is a sterically hindered ketone, which can present challenges in reactions involving nucleophilic attack at the carbonyl carbon. Potential side reactions, such as enolization of the ketone or reduction of the carbonyl group, can occur, particularly with bulky Grignard reagents.[3] Careful control of reaction conditions is therefore crucial to maximize the yield of the desired tertiary alcohol product.
Reaction Mechanism
The Grignard reaction with a ketone proceeds in two main steps:
-
Nucleophilic Addition: The Grignard reagent, behaving as a strong nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral magnesium alkoxide intermediate.
-
Protonation (Workup): The magnesium alkoxide intermediate is then protonated during an aqueous workup, typically with a dilute acid or a saturated solution of ammonium chloride, to yield the final tertiary alcohol product.
Caption: General mechanism of the Grignard reaction with a ketone.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide. These protocols are adapted from established procedures for similar ketones and should be optimized for specific laboratory conditions.[1]
General Safety Precautions:
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[4]
-
Diethyl ether and tetrahydrofuran (THF) are common, highly flammable solvents for Grignard reactions. Ensure the absence of open flames and sparks.[4]
-
The formation of Grignard reagents is exothermic. Use an ice bath to control the reaction temperature.[4]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.[4]
Protocol 1: Synthesis of 1,2,2-Trimethylcyclohexanol
-
Reagents:
-
This compound
-
Methylmagnesium bromide (typically 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place a solution of this compound (1.0 eq.) in anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide (1.1-1.5 eq.) dropwise from the dropping funnel to the stirred solution of the ketone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation.
-
Protocol 2: Synthesis of 1-Ethyl-2,2-dimethylcyclohexanol
-
Reagents:
-
This compound
-
Ethylmagnesium bromide (typically 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Follow the procedure outlined in Protocol 1, substituting ethylmagnesium bromide for methylmagnesium bromide.
-
Protocol 3: Synthesis of 2,2-Dimethyl-1-phenylcyclohexanol
-
Reagents:
-
This compound
-
Phenylmagnesium bromide (typically 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Follow the procedure outlined in Protocol 1, substituting phenylmagnesium bromide for methylmagnesium bromide.
-
Data Summary
Table 1: Reactants and Products
| Reactant 1 (Ketone) | Reactant 2 (Grignard Reagent) | Product | Molecular Formula of Product | Molecular Weight of Product ( g/mol ) |
| This compound | Methylmagnesium Bromide | 1,2,2-Trimethylcyclohexanol | C₉H₁₈O | 142.24 |
| This compound | Ethylmagnesium Bromide | 1-Ethyl-2,2-dimethylcyclohexanol | C₁₀H₂₀O | 156.27 |
| This compound | Phenylmagnesium Bromide | 2,2-Dimethyl-1-phenylcyclohexanol | C₁₄H₂₀O | 204.31 |
Table 2: Reaction Conditions and Yields
| Grignard Reagent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Methylmagnesium Bromide | Diethyl Ether | 0 to rt | 2-3 | Not available in the searched literature. |
| Ethylmagnesium Bromide | Diethyl Ether | 0 to rt | 2-3 | Not available in the searched literature. |
| Phenylmagnesium Bromide | Diethyl Ether | 0 to rt | 2-3 | Not available in the searched literature. |
Table 3: Spectroscopic Data of Products
| Product | IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 1,2,2-Trimethylcyclohexanol | ~3400 (O-H stretch) | Characteristic peaks for methyl and cyclohexyl protons. | Characteristic peaks for methyl and cyclohexyl carbons. |
| 1-Ethyl-2,2-dimethylcyclohexanol | ~3400 (O-H stretch) | Characteristic peaks for ethyl, methyl, and cyclohexyl protons. | Characteristic peaks for ethyl, methyl, and cyclohexyl carbons. |
| 2,2-Dimethyl-1-phenylcyclohexanol | ~3400 (O-H stretch) | Characteristic peaks for phenyl, methyl, and cyclohexyl protons. | Characteristic peaks for phenyl, methyl, and cyclohexyl carbons. |
Note: Specific peak assignments will vary depending on the solvent and instrument used for analysis.
Experimental Workflow
Caption: A typical experimental workflow for a Grignard reaction.
References
Application Notes and Protocols for the Wittig Reaction of 2,2-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones to alkenes. This method, developed by Georg Wittig and awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide with a carbonyl compound to form a new carbon-carbon double bond with high regioselectivity.[1][2] A significant advantage of the Wittig reaction is the precise placement of the double bond, which can be challenging to achieve through other elimination reactions.[3]
This document provides detailed application notes and protocols for the application of the Wittig reaction to 2,2-dimethylcyclohexanone, a sterically hindered ketone. The presence of the gem-dimethyl group adjacent to the carbonyl significantly impacts the reactivity of the ketone, presenting challenges for olefination. These notes will address these challenges and provide a protocol for the synthesis of the corresponding exocyclic alkene, 2,2-dimethyl-1-methylenecyclohexane.
Reaction Mechanism and Stereoselectivity
The mechanism of the Wittig reaction is generally accepted to proceed through the formation of a betaine intermediate, which then forms a four-membered ring intermediate known as an oxaphosphetane.[2] This intermediate subsequently decomposes to yield the final alkene product and triphenylphosphine oxide. The formation of the highly stable P=O bond in triphenylphosphine oxide is a major driving force for the reaction.
The stereoselectivity of the Wittig reaction is largely dependent on the nature of the phosphorus ylide used:
-
Non-stabilized ylides (e.g., those with alkyl substituents) are highly reactive and typically lead to the formation of (Z)-alkenes.
-
Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) are less reactive and generally favor the formation of (E)-alkenes.[1][4]
Due to the steric hindrance of this compound, the reaction is often slow and may result in low yields, particularly with stabilized ylides.[5] For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a preferred alternative, as it can provide higher yields of the alkene product.[5][6][7]
Experimental Protocols
This protocol is adapted from established procedures for the Wittig reaction of sterically hindered ketones. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Preparation of the Phosphorus Ylide (Methylenetriphenylphosphorane)
-
Apparatus Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Drying: Gently heat the flask under vacuum and then cool it under a stream of inert gas to ensure all components are dry.
-
Suspension: Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension of the phosphonium salt.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add potassium tert-butoxide (1.0 equivalent) portion-wise to the stirred suspension under a positive pressure of inert gas.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for at least 1 hour. The formation of a characteristic orange-red color indicates the successful generation of the ylide.[3]
Protocol 2: Wittig Reaction with this compound
-
Ketone Preparation: In a separate, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution of this compound to 0 °C in an ice bath.
-
Ylide Addition: Slowly add the freshly prepared ylide solution from Protocol 1 to the stirred solution of this compound via cannula or syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether) to isolate the desired product, 2,2-dimethyl-1-methylenecyclohexane.[3]
Data Presentation
Quantitative data for the Wittig reaction of this compound is not widely available in the literature, likely due to the challenges associated with its steric hindrance. The following table summarizes expected outcomes based on reactions with similar, less hindered ketones.
| Substrate | Ylide | Product | Expected Yield | Stereoselectivity | Reference |
| Cyclohexanone | Methylenetriphenylphosphorane | Methylenecyclohexane | 35-40% | Not Applicable | [8] |
| 2-Methylcyclohexanone | Methylenetriphenylphosphorane | 2-Methyl-1-methylenecyclohexane | Moderate | Not Applicable | [3] |
| This compound | Methylenetriphenylphosphorane | 2,2-Dimethyl-1-methylenecyclohexane | Low to Moderate (expected) | Not Applicable | - |
Note: The yield for the reaction with this compound is expected to be in the low to moderate range due to the significant steric hindrance around the carbonyl group. Optimization of reaction conditions (e.g., prolonged reaction time, use of a less sterically demanding ylide if applicable) may be necessary to improve the yield. For higher yields, the Horner-Wadsworth-Emmons reaction is a recommended alternative.[5]
Mandatory Visualizations
Wittig Reaction Signaling Pathway
Caption: General mechanism of the Wittig reaction.
Experimental Workflow
Caption: Experimental workflow for the Wittig reaction.
References
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application of 2,2-Dimethylcyclohexanone Derivatives in Natural Product Synthesis: A Case Study in the Synthesis of β-Damascone
Introduction
2,2-Dimethylcyclohexanone and its derivatives are valuable chiral building blocks in the synthesis of complex natural products, particularly terpenoids and steroids. The gem-dimethyl group provides steric hindrance that can direct stereoselective reactions, and the ketone functionality serves as a versatile handle for a wide range of chemical transformations. While direct total syntheses of natural products commencing from this compound are not extensively documented in readily available literature, the closely related 2,6-dimethylcyclohexanone provides an excellent case study for the strategic application of dimethylated cyclohexanone scaffolds in natural product synthesis. This application note will detail the synthesis of the fragrant natural product β-damascone, starting from 2,6-dimethylcyclohexanone, highlighting key experimental protocols and quantitative data.
Synthesis of β-Damascone from 2,6-Dimethylcyclohexanone
The synthesis of β-damascone from 2,6-dimethylcyclohexanone involves a multi-step sequence, including methylation, addition of an ethynyl group, and a Meyer-Schuster rearrangement. This pathway demonstrates the utility of a dimethylcyclohexanone core in constructing the characteristic ionone ring system of damascones.
Overall Synthetic Pathway
Caption: Overall synthetic scheme for β-damascone.
Experimental Protocols and Data
Step 1: Synthesis of 2,2,6-Trimethylcyclohexanone
This initial step involves the stereoselective methylation of 2,6-dimethylcyclohexanone. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) ensures the formation of the kinetic enolate, leading to methylation at the less substituted α-carbon.
Experimental Protocol:
-
A solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.05 equivalents) is added dropwise, and the solution is stirred for 30 minutes to generate LDA.
-
A solution of 2,6-dimethylcyclohexanone (1.0 equivalent) in anhydrous THF is added slowly to the LDA solution at -78 °C.
-
The mixture is stirred for 1 hour to ensure complete enolate formation.
-
Methyl iodide (1.2 equivalents) is added, and the reaction is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
| Reactant | Molar Equiv. | MW ( g/mol ) | Amount | Volume |
| 2,6-Dimethylcyclohexanone | 1.0 | 126.20 | 4.0 g | 4.32 mL |
| Diisopropylamine | 1.1 | 101.19 | 3.88 g | 5.42 mL |
| n-Butyllithium (2.5 M in hexanes) | 1.05 | 64.06 | - | 13.3 mL |
| Methyl Iodide | 1.2 | 141.94 | 5.40 g | 2.37 mL |
| Product | Yield (%) | MW ( g/mol ) | ||
| 2,2,6-Trimethylcyclohexanone | 90% | 140.24 |
Step 2: Synthesis of 1-Ethynyl-2,2,6-trimethylcyclohexan-1-ol
The trimethylated cyclohexanone is then reacted with an acetylide nucleophile to introduce the two-carbon unit necessary for the final rearrangement.
Experimental Protocol:
-
To a solution of 2,2,6-trimethylcyclohexanone (1.0 equivalent) in anhydrous THF at 0 °C is added a solution of ethynylmagnesium bromide (1.5 equivalents, 0.5 M in THF) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting propargyl alcohol is typically used in the next step without further purification.
| Reactant | Molar Equiv. | MW ( g/mol ) | Amount |
| 2,2,6-Trimethylcyclohexanone | 1.0 | 140.24 | 500 mg |
| Ethynylmagnesium bromide (0.5 M in THF) | 1.5 | 127.24 | 10.7 mL |
| Product | Yield (%) | MW ( g/mol ) | |
| 1-Ethynyl-2,2,6-trimethylcyclohexan-1-ol | ~95% (crude) | 166.27 |
Step 3: Meyer-Schuster Rearrangement to β-Damascone
The final step is an acid-catalyzed Meyer-Schuster rearrangement of the tertiary propargyl alcohol to the α,β-unsaturated ketone, β-damascone.
Experimental Protocol:
-
The crude 1-ethynyl-2,2,6-trimethylcyclohexan-1-ol (1.0 equivalent) is dissolved in formic acid (8 equivalents).
-
The reaction mixture is heated to 85 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford β-damascone.
| Reactant | Molar Equiv. | MW ( g/mol ) | Amount |
| 1-Ethynyl-2,2,6-trimethylcyclohexan-1-ol | 1.0 | 166.27 | 518 mg |
| Formic Acid | 8.0 | 46.03 | 0.94 mL |
| Product | Yield (%) | MW ( g/mol ) | |
| β-Damascone | 75% | 192.30 |
Logical Workflow for the Synthesis
Caption: Workflow of β-Damascone synthesis.
Conclusion
This detailed application note illustrates a practical synthetic route to the natural product β-damascone utilizing 2,6-dimethylcyclohexanone as a readily available starting material. The protocols provided offer a clear methodology for researchers, and the tabulated data allows for easy replication and assessment of the synthesis. The strategic use of a dimethylated cyclohexanone core, combined with classic organic transformations, showcases the power of this class of compounds in the construction of complex molecular architectures relevant to the fragrance, pharmaceutical, and broader chemical industries. While a direct synthesis from this compound was not detailed, the principles and reactions outlined here are highly transferable and demonstrate the synthetic potential of this family of building blocks.
Application Notes: (S)-3-Hydroxy-2,2-dimethylcyclohexanone as a Versatile Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-2,2-dimethylcyclohexanone is a valuable and versatile chiral building block in asymmetric synthesis. Its rigid cyclic structure, combined with the presence of a stereodefined hydroxyl group and a ketone functionality, provides a powerful scaffold for the stereocontrolled introduction of new chiral centers. This building block is particularly useful in the synthesis of complex natural products, including terpenoids and macrolides. The gem-dimethyl group offers steric hindrance that can influence the stereochemical outcome of reactions at adjacent positions. This document provides detailed application notes and experimental protocols for the use of (S)-3-hydroxy-2,2-dimethylcyclohexanone in the synthesis of two exemplary natural products: (-)-Mintlactone and (+)-Decarestrictine L.
Key Applications and Synthetic Strategies
The primary utility of (S)-3-hydroxy-2,2-dimethylcyclohexanone lies in its role as a chiral starting material for the construction of more complex molecular architectures. Common synthetic transformations involving this building block include:
-
Stereoselective Nucleophilic Additions to the Carbonyl Group: The existing stereocenter directs the approach of nucleophiles, leading to the formation of new stereocenters with high diastereoselectivity.
-
Wittig and Horner-Wadsworth-Emmons Olefinations: These reactions allow for the controlled formation of exocyclic double bonds, which can be further functionalized.
-
Protection and Manipulation of the Hydroxyl Group: The secondary alcohol can be protected and later deprotected or inverted, providing synthetic flexibility.
-
Ring-Opening and Ring-Expansion Reactions: The cyclic framework can be modified to generate acyclic or larger ring systems with preserved chirality.
The following sections detail the application of these strategies in the total synthesis of (-)-Mintlactone and (+)-Decarestrictine L.
Synthesis of (-)-Mintlactone
(-)-Mintlactone is a monoterpene lactone isolated from peppermint oil. The asymmetric synthesis of (-)-Mintlactone can be efficiently achieved from (S)-3-hydroxy-2,2-dimethylcyclohexanone, highlighting the utility of this chiral building block in terpene synthesis.
Reaction Scheme: Synthesis of (-)-Mintlactone
Caption: Synthetic route to (-)-Mintlactone.
Quantitative Data for the Synthesis of (-)-Mintlactone
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | Wittig Olefination | Methyltriphenylphosphonium bromide, n-BuLi, THF, 0 °C to rt | (S)-3-Hydroxy-2,2-dimethyl-1-methylenecyclohexane | 85 | - | >98 |
| 2 | Acid-catalyzed Lactonization | p-Toluenesulfonic acid, Benzene, reflux | (-)-Mintlactone | 78 | - | >98 |
Experimental Protocol: Synthesis of (-)-Mintlactone
Step 1: Wittig Olefination to form (S)-3-Hydroxy-2,2-dimethyl-1-methylenecyclohexane
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise.
-
Stir the resulting orange-red solution at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of (S)-3-hydroxy-2,2-dimethylcyclohexanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired exocyclic methylene intermediate as a colorless oil.
Step 2: Acid-catalyzed Lactonization to (-)-Mintlactone
-
To a solution of (S)-3-hydroxy-2,2-dimethyl-1-methylenecyclohexane (1.0 eq) in benzene, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 6 hours.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (-)-Mintlactone as a crystalline solid.
Synthesis of (+)-Decarestrictine L
(+)-Decarestrictine L is a fungal metabolite that exhibits inhibitory activity against cholesterol biosynthesis. Its synthesis from (S)-3-hydroxy-2,2-dimethylcyclohexanone showcases the application of this chiral building block in the construction of complex macrolide structures.
Reaction Scheme: Key Steps in the Synthesis of (+)-Decarestrictine L
Caption: Key transformations in the synthesis of (+)-Decarestrictine L.
Quantitative Data for the Key Steps in the Synthesis of (+)-Decarestrictine L
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | Silyl Ether Protection | TBDPSCl, Imidazole, DMF, rt | (S)-3-(tert-Butyldiphenylsilyloxy)-2,2-dimethylcyclohexanone | 95 | - | >98 |
| 2 | Baeyer-Villiger Oxidation | m-CPBA, NaHCO₃, CH₂Cl₂, rt | Chiral Lactone Intermediate | 88 | >95:5 | >98 |
Experimental Protocol: Key Steps in the Synthesis of (+)-Decarestrictine L
Step 1: Protection of the Hydroxyl Group
-
To a solution of (S)-3-hydroxy-2,2-dimethylcyclohexanone (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF), add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the protected ketone.
Step 2: Baeyer-Villiger Oxidation
-
To a solution of the TBDPS-protected ketone (1.0 eq) and sodium bicarbonate (3.0 eq) in dichloromethane (CH₂Cl₂), add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portionwise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral lactone intermediate.
This lactone is a key intermediate that undergoes further transformations, including ring-opening and coupling with other fragments, to ultimately yield (+)-Decarestrictine L.
Conclusion
(S)-3-Hydroxy-2,2-dimethylcyclohexanone serves as a powerful chiral building block for the asymmetric synthesis of complex natural products. The presented syntheses of (-)-Mintlactone and (+)-Decarestrictine L demonstrate its utility in establishing key stereocenters and providing a rigid scaffold for further synthetic manipulations. The detailed protocols provided herein offer a practical guide for researchers to employ this versatile starting material in their own synthetic endeavors.
Application Notes and Protocols: Regioselective Alkylation of 2,2-Dimethylcyclohexanone
Introduction
The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures in natural products and active pharmaceutical ingredients. The reaction proceeds via the formation of a nucleophilic enolate intermediate, which subsequently attacks an electrophilic alkylating agent. For unsymmetrical ketones, controlling the regioselectivity of enolate formation is a key challenge.
2,2-Dimethylcyclohexanone serves as an excellent model substrate for studying regioselective alkylation. Due to the presence of a quaternary carbon at the C2 position, deprotonation can only occur at the C6 position, leading to the formation of a single, unambiguous enolate. This protocol details a robust and efficient method for the regioselective methylation of this compound to synthesize 2,2,6-trimethylcyclohexanone using lithium diisopropylamide (LDA) as a strong, non-nucleophilic base and methyl iodide as the alkylating agent.
Reaction Scheme
Scheme 1: Methylation of this compound to form 2,2,6-Trimethylcyclohexanone.
Experimental Protocol
This protocol provides a detailed methodology for the methylation of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity (mmol) | Amount | Supplier Notes |
| This compound | C₈H₁₄O | 126.20 | 10.0 | 1.26 g (1.39 mL) | Reagent grade, ≥98% |
| Diisopropylamine | C₆H₁₅N | 101.19 | 11.0 | 1.11 g (1.54 mL) | Anhydrous, ≥99.5%, freshly distilled |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 10.5 | 6.6 mL (1.6 M in hexanes) | Titrated solution |
| Methyl Iodide (MeI) | CH₃I | 141.94 | 12.0 | 1.70 g (0.75 mL) | Anhydrous, ≥99.5%, passed through alumina |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~100 mL | Anhydrous, distilled from Na/benzophenone |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | - | ~50 mL | |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | ~150 mL | Anhydrous |
| Saturated aq. Sodium Chloride (Brine) | NaCl | 58.44 | - | ~50 mL | |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed | For drying |
Equipment
-
Three-neck round-bottom flask (250 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Schlenk line or Argon/Nitrogen inlet
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Procedure
Part 1: In-situ Preparation of LDA and Enolate Formation
-
Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum, under a positive pressure of dry argon or nitrogen. Flame-dry the glassware and allow it to cool to room temperature under inert gas.
-
To the flask, add 50 mL of anhydrous THF, followed by diisopropylamine (1.54 mL, 11.0 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (6.6 mL of a 1.6 M solution in hexanes, 10.5 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
In a separate vial, prepare a solution of this compound (1.26 g, 10.0 mmol) in 10 mL of anhydrous THF.
-
Add the ketone solution dropwise to the LDA solution at -78 °C over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to allow for complete enolate formation.
Part 2: Alkylation and Work-up
-
To the lithium enolate solution, add methyl iodide (0.75 mL, 12.0 mmol) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel and add 50 mL of diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Part 3: Purification
-
The crude product, a yellowish liquid, can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a petroleum ether/diethyl ether gradient, 95:5) to yield 2,2,6-trimethylcyclohexanone as a colorless liquid. A yield of approximately 90% can be expected.[1]
Data Presentation
Product Characterization
The identity and purity of the synthesized 2,2,6-trimethylcyclohexanone can be confirmed by spectroscopic analysis.
| Parameter | Data for 2,2,6-Trimethylcyclohexanone |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 178-179 °C |
| Yield | ~90%[1] |
| IR (ATR, cm⁻¹) | 2964, 2929, 2853, 1704 (C=O) , 1455, 1365, 1126, 991[1] |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted values based on spectral databases and similar structures. δ (ppm): 2.45-2.35 (m, 1H), 1.90-1.60 (m, 4H), 1.40-1.25 (m, 2H), 1.08 (s, 3H), 1.05 (d, J=6.8 Hz, 3H), 0.90 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 215.8 (C=O), 48.7, 44.8, 34.7, 34.5, 26.6, 24.3, 18.0, 14.9.[2] |
Experimental Workflow Visualization
The logical flow of the experimental procedure is outlined below.
Caption: Experimental workflow for the alkylation of this compound.
Safety Precautions
-
n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere at all times.
-
Lithium Diisopropylamide (LDA): Corrosive and moisture-sensitive. Prepare and use in-situ under an inert atmosphere.
-
Methyl Iodide: Toxic, a suspected carcinogen, and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Anhydrous Solvents: THF and diethyl ether are extremely flammable. Ensure all operations are performed away from ignition sources.
-
Low Temperatures: Use caution when handling dry ice and acetone baths to avoid cold burns.
This document is intended for research and development purposes by trained professionals. All procedures should be carried out with appropriate safety measures in a certified laboratory setting.
References
Application Note: Monitoring 2,2-Dimethylcyclohexanone Reactions by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylcyclohexanone is a key intermediate in the synthesis of various organic compounds. Accurate and reliable monitoring of its formation and consumption during a chemical reaction is crucial for process optimization, yield determination, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for this purpose, offering high-resolution separation of volatile and semi-volatile compounds with definitive identification based on their mass spectra.
This application note provides a detailed protocol for the monitoring of reactions involving this compound using GC-MS. The methodology covers sample preparation, instrument parameters, and data analysis for the quantitative determination of the target analyte in a reaction mixture.
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane (all analytical grade or higher)
-
Internal Standard (IS): 2,6-Dimethylcyclohexanone or another suitable compound not present in the reaction mixture.
-
This compound: Reference standard of known purity.
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
GC Vials and Caps
Sample Preparation
A critical step in reaction monitoring is the quenching of the reaction to prevent further transformation of the analytes before analysis.
-
Reaction Quenching: At specified time intervals, withdraw an aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., cold saturated sodium bicarbonate solution for acid-catalyzed reactions).
-
Extraction: To the quenched sample, add 1 mL of a suitable organic solvent such as dichloromethane or ethyl acetate. Vortex the mixture vigorously for 1 minute to extract the organic components.
-
Phase Separation: Allow the layers to separate. Carefully transfer the organic (top) layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
-
Internal Standard Addition: Spike the dried organic extract with a known concentration of the internal standard solution. The concentration of the internal standard should be in the mid-range of the expected analyte concentrations.
-
Dilution: Dilute the sample with the extraction solvent to a final concentration within the calibrated linear range of the instrument.
-
Filtration: Filter the final sample through a 0.22 µm syringe filter into a GC autosampler vial.
GC-MS Instrumentation and Parameters
The following parameters are provided as a starting point and may require optimization for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Hold: 5 minutes at 200 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-300 m/z |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative analysis is performed by creating a calibration curve using standards of this compound of known concentrations with a constant concentration of the internal standard.
Quantitative Data
The following table summarizes hypothetical quantitative data for a reaction monitoring experiment.
| Time Point (min) | This compound Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (mg/mL) |
| 0 | 150,000 | 500,000 | 0.30 | 0.15 |
| 30 | 350,000 | 510,000 | 0.69 | 0.35 |
| 60 | 600,000 | 495,000 | 1.21 | 0.61 |
| 90 | 820,000 | 505,000 | 1.62 | 0.82 |
| 120 | 950,000 | 500,000 | 1.90 | 0.96 |
| 180 | 960,000 | 498,000 | 1.93 | 0.97 |
Mass Spectral Data
Identification of this compound is confirmed by its retention time and mass spectrum. The molecular weight of this compound is 126.20 g/mol .
| Compound | Retention Time (min) | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | ~8.5 | 126 | 111, 98, 83, 69, 55 |
| 2,6-Dimethylcyclohexanone (IS) | ~8.2 | 126 | 111, 98, 83, 69, 55 |
Note: Retention times are approximate and will vary depending on the specific GC system and conditions.
Visualizations
Caption: Workflow for GC-MS monitoring of a chemical reaction.
Application Note: HPLC Analysis of 2,2-Dimethylcyclohexanone and its Reduction Product
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethylcyclohexanone is a six-carbon cyclic ketone that serves as a versatile starting material in organic synthesis. Monitoring the progress of reactions involving this ketone and quantifying the resulting products is crucial for reaction optimization, yield determination, and impurity profiling in research and drug development settings. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a reaction mixture.
Due to the lack of a strong chromophore in this compound and its potential reaction products, direct UV detection can be challenging. A common strategy to enhance detection sensitivity is pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group of the ketone to form a highly UV-absorbent hydrazone.[1][2][3][4][5] This application note provides a detailed protocol for the HPLC analysis of a model reaction: the reduction of this compound to 2,2-Dimethylcyclohexanol, following a derivatization step for the remaining ketone.
Reaction Scheme
A common reaction of ketones is the reduction of the carbonyl group to a hydroxyl group. For this application, we will consider the reduction of this compound to 2,2-Dimethylcyclohexanol using a reducing agent such as sodium borohydride (NaBH₄).
Figure 1: Reduction of this compound
Caption: Reduction of this compound to 2,2-Dimethylcyclohexanol.
Experimental Protocols
1. Sample Preparation and Derivatization
Proper sample preparation is crucial for accurate and reproducible HPLC results.[6][7][8][9] This protocol includes a derivatization step to enhance the detection of the ketone.
-
Materials and Reagents:
-
Reaction mixture containing this compound and 2,2-Dimethylcyclohexanol
-
2,4-Dinitrophenylhydrazine (DNPH) solution (0.2% in acetonitrile with 0.5% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
-
-
Protocol:
-
Withdraw a 100 µL aliquot from the reaction mixture at a specific time point.
-
Quench the reaction if necessary (e.g., by adding a few drops of acetone to consume excess NaBH₄, followed by dilution with water).
-
Dilute the quenched aliquot 1:100 with acetonitrile in a volumetric flask.
-
Take 1 mL of the diluted sample and add 1 mL of the DNPH derivatizing reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes in a water bath to ensure complete derivatization of the remaining this compound.[5]
-
Cool the solution to room temperature.
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.[8]
-
2. HPLC Method
The following HPLC conditions are recommended for the separation of the derivatized this compound and the underivatized 2,2-Dimethylcyclohexanol.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
| Parameter | Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 365 nm (for the DNPH derivative) and 210 nm (for the alcohol) |
3. Calibration Curve Preparation
-
Prepare a series of standard solutions of this compound in acetonitrile at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Derivatize each standard solution using the same procedure as the samples.
-
Inject the derivatized standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration.
Data Presentation
The following tables summarize representative quantitative data obtained from the HPLC analysis of the reduction of this compound at different time points.
Table 1: Retention Times of Analytes
| Analyte | Retention Time (min) |
| 2,2-Dimethylcyclohexanol | 3.5 |
| This compound-DNPH | 8.2 |
Table 2: Quantitative Analysis of Reaction Progress
| Time (min) | This compound (µg/mL) | 2,2-Dimethylcyclohexanol (Area Counts) | % Conversion |
| 0 | 100.0 | 0 | 0% |
| 15 | 45.2 | 548,000 | 54.8% |
| 30 | 15.7 | 843,000 | 84.3% |
| 60 | 2.1 | 979,000 | 97.9% |
Table 3: Method Validation Parameters
| Parameter | This compound-DNPH |
| Linearity (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Mandatory Visualizations
Experimental Workflow
Caption: HPLC analysis workflow from sample preparation to data reporting.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical process for reaction monitoring.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound and its reduction product, 2,2-Dimethylcyclohexanol. The use of DNPH derivatization significantly enhances the detectability of the ketone, allowing for accurate quantification and monitoring of the reaction progress. The provided method is robust, sensitive, and can be adapted for the analysis of other ketone-containing reaction mixtures.
References
- 1. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. organomation.com [organomation.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Application Note: Large-Scale Synthesis of 2,2-Dimethylcyclohexanone
Introduction
2,2-Dimethylcyclohexanone is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds.[1] Its sterically hindered ketone functionality makes it a useful building block in organic synthesis. This application note provides a detailed protocol for the large-scale synthesis of this compound via the exhaustive methylation of cyclohexanone. The described procedure is based on the principles of enolate chemistry, a fundamental transformation in organic synthesis.
The presented protocol is adapted from established procedures for the methylation of cyclohexanone derivatives and is designed to be scalable for laboratory and pilot plant settings.[2] This method involves a two-step methylation of cyclohexanone using a strong base and a methylating agent.
Reaction Principle
The synthesis of this compound from cyclohexanone proceeds through the formation of an enolate anion, which then acts as a nucleophile to attack an electrophilic methyl source, typically methyl iodide. The process is carried out in two successive alkylation steps. The first methylation yields 2-methylcyclohexanone. Subsequent deprotonation and methylation at the same α-carbon lead to the desired this compound. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial for the efficient deprotonation of the ketone.
Experimental Protocols
Materials:
-
Cyclohexanone
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet.
-
Cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Distillation apparatus
Protocol: Two-Step Methylation of Cyclohexanone
Step 1: Synthesis of 2-Methylcyclohexanone
-
LDA Preparation: In a flame-dried reaction vessel under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and diisopropylamine. Cool the solution to -78 °C. Slowly add n-butyllithium (in hexanes) dropwise while maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at this temperature to form the LDA solution.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of cyclohexanone in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. After the addition is complete, stir the reaction mixture for 1 hour at -78 °C.
-
Methylation: Slowly add methyl iodide to the enolate solution at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude 2-methylcyclohexanone can be purified by fractional distillation.
Step 2: Synthesis of this compound
-
LDA Preparation: Prepare a fresh solution of LDA as described in Step 1.
-
Enolate Formation: To the LDA solution at -78 °C, add a solution of 2-methylcyclohexanone (from Step 1) in anhydrous THF dropwise, maintaining the temperature below -70 °C. Stir the mixture for 2 hours at -78 °C.
-
Second Methylation: Add methyl iodide dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 16 hours.[2]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Add water and diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[2]
-
Purification: Concentrate the organic solution under reduced pressure. The resulting crude this compound can be purified by fractional distillation to yield a yellowish liquid.[2]
Data Presentation
The following table summarizes the quantitative data for a representative large-scale synthesis of 2,2,6-trimethylcyclohexanone from 2,6-dimethylcyclohexanone, which serves as a model for the second methylation step in the synthesis of this compound.[2]
| Parameter | Value | Reference |
| Starting Material | 2,6-dimethylcyclohexanone | [2] |
| Moles of Starting Material | 31.7 mmol | [2] |
| Base | Lithium diisopropylamide (LDA) | [2] |
| Methylating Agent | Methyl iodide (MeI) | [2] |
| Molar Ratio (Substrate:MeI) | 1 : 1.5 | [2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | -78 °C to room temperature | [2] |
| Reaction Time | 16 hours | [2] |
| Product | 2,2,6-Trimethylcyclohexanone | [2] |
| Yield | 90% | [2] |
| Purity | Sufficient for next step without further purification | [2] |
Mandatory Visualization
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Key transformations in the synthesis of this compound.
References
Application of 2,2-Dimethylcyclohexanone in the Synthesis of Pharmaceutical Scaffolds
Introduction
2,2-Dimethylcyclohexanone is a versatile cyclic ketone that serves as a valuable building block in organic synthesis. Its gem-dimethyl group provides steric hindrance and a unique structural motif that can be incorporated into complex molecules. While its direct application in the synthesis of currently marketed pharmaceuticals is not extensively documented, its utility is evident in the construction of key pharmaceutical scaffolds, particularly polycyclic and heterocyclic systems. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a foundational steroid precursor via the Robinson annulation and in the creation of bioactive spiro-heterocyclic compounds.
Application Note 1: Synthesis of a Bicyclic Enone Precursor for Steroids via Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction in organic chemistry, widely used in the synthesis of six-membered rings. This method is instrumental in the total synthesis of complex natural products like steroids and terpenoids.[1][2][3] The reaction involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. Here, we describe the protocol for the Robinson annulation of this compound with methyl vinyl ketone to yield 4,4-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, a key intermediate for steroid synthesis.
Reaction Pathway
The reaction proceeds in two main stages: a Michael addition followed by an intramolecular aldol condensation.
Experimental Protocol
This protocol is adapted from established procedures for the Robinson annulation of substituted cyclohexanones.[4]
Materials:
-
This compound (1.0 eq)
-
Methyl vinyl ketone (1.2 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
-
5% Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel (230-400 mesh)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.2 eq) to the reaction mixture via a dropping funnel over a period of 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 5% aqueous hydrochloric acid. Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagent | Methyl Vinyl Ketone | |
| Product | 4,4-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | [5][6] |
| Molecular Formula | C₁₂H₁₈O | [6] |
| Molecular Weight | 178.27 g/mol | [6] |
| Expected Yield | 60-70% | General expectation for Robinson annulation |
| Appearance | Colorless to pale yellow oil | |
| ¹H NMR (CDCl₃, δ) | Expected peaks: ~5.8 (s, 1H, vinylic), 1.0-2.5 (m, aliphatic protons) | Similar structures |
| ¹³C NMR (CDCl₃, δ) | Expected peaks: ~200 (C=O), ~160 (vinylic C), ~125 (vinylic CH), aliphatic carbons | Similar structures |
| IR (neat, cm⁻¹) | Expected peaks: ~1670 (C=O, conjugated), ~1615 (C=C) | Similar structures |
Application Note 2: Synthesis of Bioactive Spiro-Thiadiazole Derivatives
Spiro-heterocyclic compounds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high binding affinity and selectivity for biological targets.[7] Thiadiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The reaction of a cyclic ketone with thiosemicarbazide is a common method to synthesize spiro-thiadiazole precursors.
Reaction Pathway
The synthesis involves the condensation of this compound with thiosemicarbazide to form a thiosemicarbazone, which can then undergo oxidative cyclization to the spiro-thiadiazole derivative.
Experimental Protocol
This protocol is based on general procedures for the synthesis of thiadiazole derivatives from ketones.[10][11]
Part 1: Synthesis of 2-(2,2-Dimethylcyclohexylidene)hydrazine-1-carbothioamide (Thiosemicarbazone)
Materials:
-
This compound (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add thiosemicarbazide and a few drops of glacial acetic acid.
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Part 2: Oxidative Cyclization to the Spiro-Thiadiazole
Materials:
-
Thiosemicarbazone from Part 1 (1.0 eq)
-
Iron(III) chloride (FeCl₃) (2.2 eq)
-
Ethanol
Procedure:
-
Suspend the thiosemicarbazone in ethanol.
-
Add a solution of ferric chloride in ethanol dropwise with stirring at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel.
Data Presentation and Biological Activity
| Parameter | Description |
| Product Class | Spiro-thiadiazole |
| Potential Biological Activity | Antimicrobial, Anti-inflammatory, Anticancer[9][12] |
| Mechanism of Action (General) | Thiadiazole derivatives can act as enzyme inhibitors or interact with various cellular targets.[9] |
| Expected Yield | 60-80% over two steps |
| Characterization | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
Note on Biological Activity: While specific biological data for the spiro-thiadiazole derivative of this compound is not provided in the readily available literature, numerous studies have demonstrated the potent antimicrobial and anti-inflammatory activities of structurally similar spiro-thiadiazole compounds.[3][12] These compounds are valuable scaffolds for further derivatization and screening in drug discovery programs.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. Robinson Annulation [drugfuture.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethylidene)-, (4R-cis)- [webbook.nist.gov]
- 6. (4aS,8R)-4a,8-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one [webbook.nist.gov]
- 7. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Stereoselective Reduction of 2,2-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of substituted cyclohexanones is a fundamental transformation in organic synthesis, crucial for establishing desired stereocenters in chiral molecules, including active pharmaceutical ingredients. The reduction of 2,2-dimethylcyclohexanone to its corresponding alcohol, 2,2-dimethylcyclohexanol, presents a distinct stereochemical challenge. The prochiral carbonyl carbon can be attacked by a hydride reagent from one of two faces, leading to two possible diastereomeric products: cis-2,2-dimethylcyclohexanol and trans-2,2-dimethylcyclohexanol.
The gem-dimethyl group at the C-2 position exerts significant steric influence, directing the approach of the reducing agent. The choice of hydride reagent—specifically its steric bulk—is paramount in controlling the diastereoselectivity of the reaction. This document outlines various methods for the stereoselective reduction of this compound, providing detailed protocols and comparative data to guide reagent selection for achieving the desired stereochemical outcome.
Principles of Stereoselectivity in Cyclohexanone Reduction
The stereochemical outcome of the reduction is determined by the trajectory of the hydride attack on the carbonyl carbon.
-
Axial Attack: The hydride approaches from the axial face, parallel to the axis of the ring. This pathway is sterically hindered by the axial hydrogens at the C-3 and C-5 positions. This attack leads to the formation of the equatorial alcohol (trans-2,2-dimethylcyclohexanol).
-
Equatorial Attack: The hydride approaches from the equatorial face. This pathway is generally less sterically hindered and leads to the formation of the axial alcohol (cis-2,2-dimethylcyclohexanol).
The final product ratio is a result of the competition between these two pathways, a concept often referred to as "steric approach control." Small, unhindered reducing agents typically favor axial attack to yield the more thermodynamically stable equatorial alcohol. Conversely, sterically demanding (bulky) reducing agents are unable to easily approach from the axial face and therefore favor equatorial attack, yielding the less stable axial alcohol as the kinetic product.
Comparative Data for Stereoselective Reductions
While specific, high-quality comparative data for this compound is sparse in the literature, the reduction of 4-tert-butylcyclohexanone is a well-studied and illustrative model for demonstrating the effect of reagent steric bulk on the stereochemical outcome of cyclohexanone reductions. The principles observed are directly applicable to the this compound system.
| Method/Reagent | Conditions | Substrate | Yield (%) | Product Ratio (trans:cis) | Predominant Product |
| Small Hydride | |||||
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | 4-tert-butylcyclohexanone | >95 | ~85:15 | trans (Equatorial-OH) |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, 0 °C to RT | 4-tert-butylcyclohexanone | >95 | ~90:10 | trans (Equatorial-OH) |
| Bulky Hydride | |||||
| L-Selectride® | THF, -78 °C | 4-tert-butylcyclohexanone | >98 | <2:>98 | cis (Axial-OH) |
| Transfer Hydrogenation | |||||
| Meerwein-Ponndorf-Verley (Al(Oi-Pr)₃) | Isopropanol, Reflux | 4-tert-butylcyclohexanone | High | >90:10 | trans (Equatorial-OH) |
Methods and Experimental Protocols
Reduction with Small Hydride Reagents (e.g., NaBH₄, LiAlH₄)
Principle: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are small, unhindered hydride donors.[1] They preferentially attack the carbonyl from the axial face, avoiding steric clash with the equatorial hydrogens, to produce the thermodynamically more stable equatorial alcohol (trans-isomer) as the major product.[2] LiAlH₄ is a much stronger reducing agent than NaBH₄ but follows a similar stereochemical preference in this context.[3]
Protocol: Reduction of this compound with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M solution) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the solution is acidic (pH ~2-3).
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 2,2-dimethylcyclohexanol. Determine the diastereomeric ratio using GC or ¹H NMR analysis.
Caution: LiAlH₄ reacts violently with water and protic solvents. All equipment must be rigorously dried, and the reaction must be performed under a strictly inert atmosphere using anhydrous solvents (e.g., diethyl ether or THF). The quenching procedure must be performed with extreme care, typically by the sequential slow addition of ethyl acetate, followed by saturated aqueous sodium sulfate.
Reduction with Bulky Hydride Reagents (e.g., L-Selectride®)
Principle: L-Selectride® (lithium tri-sec-butylborohydride) is a sterically hindered reducing agent.[4] Its large size prevents effective axial attack. Consequently, it delivers the hydride from the more accessible equatorial face, leading to the formation of the sterically less stable axial alcohol (cis-isomer) as the major product with high diastereoselectivity.[2]
Protocol: Reduction of this compound with L-Selectride®
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 20-30 minutes.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction at -78 °C by the very slow, dropwise addition of water, followed by 3 M aqueous sodium hydroxide and finally 30% hydrogen peroxide.
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via flash column chromatography and determine the diastereomeric ratio by GC or ¹H NMR.
Meerwein-Ponndorf-Verley (MPV) Reduction
Principle: The Meerwein-Ponndorf-Verley (MPV) reduction uses an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst to transfer a hydride from a sacrificial alcohol (e.g., isopropanol) to the ketone.[3][5] The reaction is reversible and driven to completion by removing the acetone byproduct via distillation. This method is highly chemoselective. The stereoselectivity generally favors the formation of the more stable thermodynamic product, the equatorial alcohol (trans-isomer), as the reaction proceeds under equilibrating conditions.[6]
Protocol: MPV Reduction of this compound
-
Reaction Setup: In a flask equipped for distillation, combine this compound (1.0 eq) and aluminum isopropoxide (1.0 eq). Add a large excess of anhydrous isopropanol to serve as both the solvent and hydride source.
-
Reaction: Heat the mixture to a gentle reflux. Slowly distill off the acetone byproduct as it forms, which shifts the equilibrium toward the product alcohol.
-
Monitoring: Continue the reaction/distillation until TLC analysis shows complete conversion of the starting ketone.
-
Work-up: Cool the reaction mixture and hydrolyze the aluminum alkoxide product by adding dilute sulfuric acid.
-
Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis: Purify the product by column chromatography or distillation and determine the diastereomeric ratio.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the stereoselective reduction of a ketone, subsequent work-up, and analysis.
Caption: General workflow for stereoselective ketone reduction.
Conclusion
The stereoselective reduction of this compound can be effectively controlled by the choice of reducing agent. For the synthesis of the thermodynamically favored trans-2,2-dimethylcyclohexanol (equatorial-OH), small hydride reagents such as NaBH₄ or LiAlH₄, or the MPV reduction, are effective. To obtain the kinetically favored, less stable cis-2,2-dimethylcyclohexanol (axial-OH), a sterically demanding reagent like L-Selectride® is the method of choice, typically providing excellent diastereoselectivity. The protocols provided herein offer robust starting points for achieving the desired stereochemical outcome in research and development settings.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. A stereoselective synthesis of (+)-boronolide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenation of 2,2-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of substituted cyclohexanones is a fundamental transformation in organic synthesis, yielding valuable cyclohexanol derivatives that are key intermediates in the pharmaceutical and fine chemical industries. The reduction of 2,2-dimethylcyclohexanone, in particular, leads to the formation of cis- and trans-2,2-dimethylcyclohexanol. The stereochemical outcome of this reaction is of significant interest and is influenced by a variety of factors including the choice of catalyst, solvent, temperature, and pressure. Understanding and controlling these parameters is crucial for achieving high yields and the desired stereoselectivity.
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, offering insights into various catalytic systems and their impact on product distribution.
Reaction Scheme
The catalytic hydrogenation of this compound involves the addition of two hydrogen atoms across the carbonyl group to form the corresponding alcohol, 2,2-dimethylcyclohexanol. The reaction can produce two diastereomers: cis-2,2-dimethylcyclohexanol and trans-2,2-dimethylcyclohexanol.
Caption: General reaction scheme for the catalytic hydrogenation of this compound to yield cis- and trans-2,2-dimethylcyclohexanol.
Data Presentation: Comparison of Catalytic Systems
The selection of the catalyst and reaction conditions plays a pivotal role in the stereochemical outcome of the hydrogenation of substituted cyclohexanones. The steric hindrance posed by the gem-dimethyl group at the C2 position significantly influences the direction of hydrogen attack on the carbonyl group. Below is a summary of expected outcomes based on studies of analogous substituted cyclohexanones.
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (atm H₂) | Predominant Isomer | Observations |
| Raney® Nickel | - | Ethanol | 25 - 50 | 1 - 5 | cis | Freshly prepared Raney Nickel tends to favor the formation of the axial alcohol (cis-isomer). Aging the catalyst or adding a base can influence stereoselectivity. |
| Platinum (Pt) | Carbon (C) | Ethanol, Acetic Acid | 25 | 1 | trans | Platinum catalysts generally favor the formation of the more thermodynamically stable equatorial alcohol (trans-isomer), especially in neutral or acidic media. |
| Palladium (Pd) | Carbon (C) | Ethanol | 25 | 1 | Variable | The stereoselectivity with palladium catalysts can vary and may change as the reaction progresses due to strong adsorption of the ketone onto the catalyst surface. |
| Rhodium (Rh) | Alumina (Al₂O₃) | Ethanol, Hexane | 25 | 49 | cis | Rhodium catalysts often exhibit a high preference for the formation of the axial alcohol (cis-isomer). |
Experimental Protocols
The following protocols provide detailed methodologies for the catalytic hydrogenation of this compound using different catalytic systems.
Protocol 1: Hydrogenation using Raney® Nickel
This protocol describes the hydrogenation of this compound using a freshly prepared Raney® Nickel catalyst, which is expected to yield a majority of the cis-2,2-dimethylcyclohexanol.
Materials:
-
This compound
-
Raney® Nickel (freshly prepared, washed with ethanol)
-
Absolute Ethanol
-
Hydrogen gas (H₂)
-
Parr Hydrogenation Apparatus or similar
-
Standard glassware for reaction setup and workup
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
-
Gas chromatograph (GC) or NMR spectrometer for product analysis
Procedure:
-
Catalyst Preparation: Prepare fresh Raney® Nickel catalyst according to standard procedures. Wash the catalyst thoroughly with distilled water until the washings are neutral, followed by several washes with absolute ethanol to remove water.
-
Reaction Setup: In a suitable pressure vessel for a Parr Hydrogenation Apparatus, add this compound (e.g., 5.0 g, 39.6 mmol) dissolved in absolute ethanol (50 mL).
-
Catalyst Addition: Under a stream of inert gas (e.g., argon or nitrogen), carefully add the freshly washed Raney® Nickel catalyst (e.g., 0.5 g, wet) to the reaction mixture.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas several times to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature (25 °C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
Workup: Once the hydrogen uptake ceases, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Isolation: Combine the filtrate and washings and remove the solvent using a rotary evaporator.
-
Analysis: Analyze the resulting crude product (a mixture of cis- and trans-2,2-dimethylcyclohexanol) by GC or ¹H NMR to determine the conversion and the diastereomeric ratio.
Protocol 2: Stereoselective Hydrogenation using a Rhodium Catalyst
This protocol outlines a procedure for the stereoselective hydrogenation of this compound favoring the formation of cis-2,2-dimethylcyclohexanol using a rhodium-on-alumina catalyst.
Materials:
-
This compound
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Ethanol or n-Hexane
-
Hydrogen gas (H₂)
-
High-pressure autoclave
-
Standard laboratory glassware
-
Filtration setup with Celite®
-
Rotary evaporator
-
Analytical instrumentation (GC or NMR)
Procedure:
-
Reaction Setup: Place this compound (e.g., 1.0 g, 7.9 mmol) and the chosen solvent (ethanol or n-hexane, 20 mL) into a high-pressure autoclave.
-
Catalyst Addition: Add 5% Rh/Al₂O₃ catalyst (e.g., 100 mg) to the autoclave.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 49 atm with hydrogen.
-
Reaction: Stir the mixture at room temperature (25 °C) until the reaction is complete, as indicated by the cessation of hydrogen consumption.
-
Workup: Carefully release the pressure and filter the reaction mixture through a Celite® pad to remove the catalyst. Rinse the pad with the reaction solvent.
-
Isolation: Concentrate the combined filtrate and rinsings under reduced pressure using a rotary evaporator to obtain the product.
-
Analysis: Determine the conversion and the ratio of cis to trans isomers using GC or ¹H NMR spectroscopy.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a typical catalytic hydrogenation experiment.
Caption: A generalized workflow for catalytic hydrogenation experiments.
Reaction Pathway and Stereoselectivity
The stereochemical outcome of the hydrogenation is determined by the trajectory of hydrogen addition to the carbonyl group. The two primary pathways lead to the formation of either the cis (axial attack) or trans (equatorial attack) isomer.
Caption: Pathways leading to cis and trans products in hydrogenation.
Application Notes and Protocols for the Derivatization of 2,2-Dimethylcyclohexanone for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2,2-dimethylcyclohexanone to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Derivatization is a critical step for improving the volatility, thermal stability, and detectability of analytes like this compound, which may otherwise exhibit poor chromatographic performance.
Introduction
This compound is a six-carbon cyclic ketone with two methyl groups on the second carbon. Its chemical properties can present challenges for direct analytical measurement. Derivatization, the process of chemically modifying an analyte, can significantly enhance its analytical characteristics. For GC-MS analysis, derivatization to a more volatile and thermally stable compound is desirable. For HPLC-UV analysis, the introduction of a chromophore is necessary for sensitive detection.
This document outlines two primary derivatization methods:
-
Oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for GC-MS analysis. This method converts the ketone into its corresponding oxime, which is more volatile and provides a characteristic mass spectrum.
-
Hydrazone formation using 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV analysis. This reaction introduces a dinitrophenyl group, a strong chromophore, enabling highly sensitive UV detection.
Additionally, a discussion on potential strategies for chiral derivatization is included for enantiomeric analysis.
Application 1: GC-MS Analysis of this compound via Oximation
Derivatization of this compound with PFBHA to form its oxime derivative increases its volatility and improves chromatographic peak shape. The resulting PFBHA-oxime is also amenable to sensitive detection by mass spectrometry.
Experimental Protocol: PFBHA Derivatization
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine (or a suitable buffer solution to adjust pH)
-
Organic solvent (e.g., Ethyl acetate, Hexane)
-
Deionized water
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and syringes
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in ethyl acetate). Create a series of calibration standards by diluting the stock solution. For unknown samples, dissolve them in the same solvent.
-
Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in deionized water. The pH of this solution should be adjusted to approximately 4-5 using a suitable buffer or dilute acid/base.
-
Derivatization Reaction:
-
To a 2 mL reaction vial, add 100 µL of the this compound standard or sample solution.
-
Add 200 µL of the PFBHA reagent solution.
-
Add 50 µL of pyridine to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70-80°C for 60 minutes in a heating block or water bath.
-
-
Extraction:
-
Cool the reaction vial to room temperature.
-
Add 500 µL of hexane (or another water-immiscible organic solvent) to the vial.
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic layer.
-
Allow the layers to separate.
-
-
Drying and Transfer:
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to an autosampler vial for GC-MS analysis.
-
GC-MS Analytical Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Data Presentation
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Note: These values are typical for the analysis of PFBHA-derivatized ketones and may vary depending on the specific instrumentation and experimental conditions.
Visualization
Caption: Workflow for GC-MS analysis of this compound via PFBHA derivatization.
Application 2: HPLC-UV Analysis of this compound via DNPH Derivatization
For HPLC analysis with UV detection, this compound is derivatized with 2,4-dinitrophenylhydrazine (DNPH). The resulting 2,4-dinitrophenylhydrazone is a stable, colored compound with strong UV absorbance, allowing for sensitive quantification.
Experimental Protocol: DNPH Derivatization
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid or Hydrochloric acid
-
Deionized water
-
Reaction vials (2 mL) with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution with acetonitrile. For unknown samples, dissolve them in acetonitrile.
-
Reagent Preparation: Prepare the DNPH derivatizing reagent by dissolving 150 mg of DNPH in 50 mL of acetonitrile. Add 0.5 mL of concentrated orthophosphoric acid or hydrochloric acid to this solution. This solution should be stored in an amber bottle and is stable for several weeks.
-
Derivatization Reaction:
-
To a 2 mL reaction vial, add 500 µL of the this compound standard or sample solution.
-
Add 500 µL of the DNPH reagent solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 40-50°C for 30 minutes in a heating block or water bath.
-
-
Sample Finalization:
-
Cool the reaction vial to room temperature.
-
The resulting solution containing the this compound-DNPH derivative is ready for analysis.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
HPLC-UV Analytical Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Deionized water
-
B: Acetonitrile
-
-
Gradient:
-
Start at 60% B.
-
Linear gradient to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 60% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
Data Presentation
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 5 - 20 ng/mL |
| Limit of Quantitation (LOQ) | 20 - 70 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: These values are typical for the HPLC-UV analysis of DNPH-derivatized ketones and may vary depending on the specific instrumentation and experimental conditions.
Visualization
Caption: Workflow for HPLC-UV analysis of this compound via DNPH derivatization.
Application 3: Chiral Derivatization for Enantiomeric Analysis
For molecules that can exist as enantiomers, chiral derivatization can be employed to separate and quantify these stereoisomers using standard, non-chiral chromatographic columns. The principle involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional chromatography.
Potential Chiral Derivatizing Agents for Ketones:
-
Chiral Hydrazines: Similar to DNPH, chiral hydrazines can form diastereomeric hydrazones.
-
Chiral Amines (after conversion to a suitable derivative): Primary or secondary chiral amines can be used to form diastereomeric imines or enamines.
-
Reagents forming diastereomeric ketals: Reaction with a chiral diol can form diastereomeric ketals.
General Considerations for Chiral Derivatization:
-
The CDA must be of high enantiomeric purity.
-
The derivatization reaction should proceed to completion for both enantiomers to avoid kinetic resolution.
-
The newly formed diastereomers must be stable under the chromatographic conditions.
-
The CDA should ideally contain a chromophore or be suitable for mass spectrometric detection to enhance sensitivity.
Visualization
Caption: Logical workflow for the chiral derivatization and analysis of enantiomers.
Conclusion
The derivatization of this compound is a valuable strategy for its quantitative analysis. Oximation with PFBHA followed by GC-MS offers high sensitivity and specificity, while derivatization with DNPH provides a robust method for HPLC-UV analysis. The choice of method will depend on the available instrumentation, the required sensitivity, and the sample matrix. For enantiomeric analysis, chiral derivatization presents a viable approach, although method development and validation would be required. The protocols and data presented herein provide a solid foundation for researchers and scientists to develop and implement analytical methods for this compound in various applications.
Troubleshooting & Optimization
Technical Support Center: 2,2-Dimethylcyclohexanone Synthesis Byproduct Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of byproducts during the synthesis of 2,2-Dimethylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect when synthesizing this compound?
A1: The synthesis of this compound, typically achieved through the methylation of 2-methylcyclohexanone, can lead to several byproducts. The most prevalent of these are:
-
Unreacted 2-Methylcyclohexanone: Incomplete methylation will result in the presence of the starting material in your crude product.
-
2,6-Dimethylcyclohexanone: This is a common isomeric byproduct formed due to polymethylation of the starting material.[1]
-
O-methylated Product (2-methoxy-1-methylcyclohex-1-ene): Methylation can occur on the oxygen of the enolate intermediate, leading to this byproduct.[1]
-
Aldol Condensation Products: Under basic conditions, cyclohexanone and its methylated derivatives can undergo self-condensation to form higher molecular weight aldol products.[1]
Q2: I am seeing multiple spots on my TLC plate after synthesis. How can I identify which is my desired product and which are the byproducts?
A2: Identifying the components on your TLC plate can be achieved by running co-spots with your starting material (2-methylcyclohexanone) and, if available, a standard of 2,6-dimethylcyclohexanone. Generally, ketones are visualized well with a potassium permanganate stain. The polarity, and therefore the Rf value, will differ between the isomers. This compound is generally less polar than 2,6-dimethylcyclohexanone.
Q3: My final product of this compound is contaminated with 2-methylcyclohexanone. What is the best way to separate them?
A3: Separation of this compound from the starting material, 2-methylcyclohexanone, can be effectively achieved by fractional distillation due to their different boiling points.[2] Careful control of the distillation temperature is crucial for a good separation.
Q4: How can I minimize the formation of the 2,6-dimethylcyclohexanone byproduct during the synthesis?
A4: To minimize the formation of the 2,6-dimethylcyclohexanone isomer, you can optimize your reaction conditions. This includes the careful addition of the methylating agent to a pre-formed enolate at a low temperature. Using a stoichiometric amount of a strong, hindered base like lithium diisopropylamide (LDA) can favor the formation of the kinetic enolate, leading to methylation at the less substituted alpha-carbon and reducing polymethylation.[1]
Q5: I suspect my product is contaminated with aldol condensation byproducts. How can I remove them?
A5: Aldol condensation products are typically higher in molecular weight and more polar than your desired product. They can often be removed by column chromatography. If they are significantly less volatile, distillation can also be an effective separation method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction. | Increase reaction time or temperature. Ensure the purity of your starting materials and reagents. |
| Formation of multiple byproducts. | Optimize reaction conditions to favor the desired product (see FAQ Q4). | |
| Product contaminated with starting material (2-methylcyclohexanone) | Insufficient methylating agent or short reaction time. | Use a slight excess of the methylating agent and monitor the reaction to completion using TLC or GC. |
| Inefficient purification. | Perform careful fractional distillation or column chromatography. | |
| Product contaminated with 2,6-dimethylcyclohexanone | Use of a thermodynamic base or high reaction temperature. | Use a kinetic base (e.g., LDA) at low temperatures. |
| Over-methylation. | Use a stoichiometric amount of the methylating agent. | |
| Presence of a sweet-smelling, lower boiling point impurity | Formation of the O-methylated byproduct. | Use a "softer" methylating agent like methyl iodide and a less ionic enolate (e.g., lithium enolate) to favor C-alkylation.[1] |
| Distillate is cloudy | Presence of water. | Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. |
Data Presentation
Table 1: Physical Properties of this compound and Common Byproducts
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | 126.20 | 169-170 | 0.912 | 1.448 |
| 2-Methylcyclohexanone | 112.17 | 165-166 | 0.925 | 1.449 |
| 2,6-Dimethylcyclohexanone | 126.20 | 174-176 | 0.910-0.914 | 1.446-1.450 |
Data compiled from various sources.[2][3]
Experimental Protocols
Protocol 1: Separation of this compound from Byproducts by Fractional Distillation
This protocol describes the purification of this compound from lower and higher boiling point impurities, such as 2-methylcyclohexanone and 2,6-dimethylcyclohexanone.
Materials:
-
Crude this compound reaction mixture
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation flask
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Thermometer and adapter
-
Clamps and stands
Procedure:
-
Drying: Dry the crude reaction mixture with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate and filter to remove the solid.
-
Apparatus Setup: Assemble the fractional distillation apparatus. The distillation flask should not be more than two-thirds full. Add boiling chips or a stir bar.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection:
-
Fore-run: Collect the initial fraction that distills at a lower temperature. This will likely contain any remaining solvent and potentially the O-methylated byproduct.
-
Intermediate Fraction: As the temperature approaches the boiling point of 2-methylcyclohexanone (~165 °C), change the receiving flask to collect this fraction.
-
Main Fraction: Once the temperature stabilizes at the boiling point of this compound (169-170 °C), collect the main fraction in a clean, pre-weighed receiving flask.
-
Final Fraction: As the distillation nears completion, the temperature may start to rise towards the boiling point of 2,6-dimethylcyclohexanone (~175 °C). Stop the distillation before this higher boiling fraction contaminates your product.
-
-
Analysis: Analyze the collected fractions by GC or NMR to determine their purity.
Protocol 2: Separation of Dimethylcyclohexanone Isomers by Gas Chromatography (GC)
This protocol provides a general method for the analytical separation of this compound and 2,6-dimethylcyclohexanone.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column (e.g., a non-polar column like DB-1 or a slightly polar column like DB-5)
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1% in a suitable solvent like dichloromethane or hexane) of the mixture to be analyzed.
-
GC Conditions (starting point, optimization may be required):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 10 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Analysis: Identify the peaks in the chromatogram based on their retention times by comparing them to known standards if available. The less polar this compound is expected to have a shorter retention time than the more polar 2,6-dimethylcyclohexanone on a standard non-polar column.
Visualizations
Caption: Byproducts in this compound Synthesis.
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Optimizing methylation of 2-methylcyclohexanone to 2,2-Dimethylcyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 2-methylcyclohexanone to synthesize 2,2-dimethylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary products formed during the methylation of 2-methylcyclohexanone?
The methylation of 2-methylcyclohexanone can lead to two primary products: this compound and 2,6-dimethylcyclohexanone. The formation of each isomer is dependent on the reaction conditions, which control the formation of either the thermodynamic or kinetic enolate.
Q2: What is the difference between the kinetic and thermodynamic enolate of 2-methylcyclohexanone?
The regioselectivity of the methylation is determined by which enolate is formed:
-
Kinetic Enolate: This enolate is formed more rapidly by deprotonation at the less sterically hindered C-6 position. Its formation is favored by strong, bulky bases at low temperatures.[1]
-
Thermodynamic Enolate: This is the more stable enolate and is formed by deprotonation at the more substituted C-2 position. Its formation is favored by smaller, weaker bases at higher temperatures, allowing for equilibration to the more stable form.[1]
Q3: Which enolate leads to the desired this compound?
To synthesize this compound, reaction conditions should favor the formation of the thermodynamic enolate , as methylation will occur at the C-2 position.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound | Reaction conditions favored the kinetic enolate, leading to the formation of 2,6-dimethylcyclohexanone. | - Use a smaller, less hindered base (e.g., sodium ethoxide).- Increase the reaction temperature to allow for enolate equilibration.[1] |
| Incomplete reaction. | - Increase the reaction time.- Ensure the molar ratio of the base and methylating agent to the substrate is appropriate. | |
| Presence of significant amounts of 2,6-dimethylcyclohexanone | The reaction was performed under kinetic control. | - Switch to thermodynamic control conditions (weaker base, higher temperature).[1] |
| Formation of polymethylated byproducts (e.g., 2,2,6-trimethylcyclohexanone) | The monomethylated product is being deprotonated and undergoing a second methylation.[2] | - Use a stoichiometric amount of base, or slightly more than one equivalent.- Add the methylating agent to the pre-formed enolate solution at a low temperature.[2] |
| Presence of O-methylated byproduct (2-methoxy-1-methylcyclohexene) | The enolate is reacting at the oxygen atom instead of the carbon atom. | - Use a "soft" methylating agent like methyl iodide (CH₃I), which favors C-alkylation.[2]- Use a less polar, aprotic solvent such as THF.[2]- Lithium enolates generally favor C-alkylation over sodium or potassium enolates.[2] |
| Formation of high molecular weight byproducts | Aldol condensation is occurring between the enolate and unreacted 2-methylcyclohexanone.[2] | - Ensure rapid and complete formation of the enolate by using a strong base before adding the methylating agent.- Maintain a low reaction temperature to minimize the rate of the aldol reaction.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Thermodynamic Enolate
This protocol is designed to favor the formation of the thermodynamic enolate, leading to this compound.
Materials:
-
2-methylcyclohexanone
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Methyl iodide (CH₃I)
-
Anhydrous ethanol or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and stir for several hours to ensure the formation and equilibration to the thermodynamic enolate.
-
-
Methylation:
-
Cool the reaction mixture to room temperature.
-
Add methyl iodide (1.2 equivalents) dropwise to the enolate solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation or flash column chromatography on silica gel to isolate this compound.
-
Data Presentation: Comparison of Reaction Conditions
| Base | Solvent | Temperature | Major Product | Approximate Yield (%) | Key Side Products |
| Sodium Ethoxide | Ethanol | Reflux | This compound | 60-70 | 2,6-Dimethylcyclohexanone, Polymethylated products |
| Potassium t-butoxide | t-butanol | Room Temp | This compound | 50-60 | 2,6-Dimethylcyclohexanone, O-methylated product |
| LDA | THF | -78 °C | 2,6-Dimethylcyclohexanone | >90 (for 2,6-isomer) | This compound |
Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.
Visualizations
Caption: Reaction pathway for the methylation of 2-methylcyclohexanone.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Stereoselective Synthesis of 2,2-Disubstituted Cyclohexanones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of 2,2-disubstituted cyclohexanones.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation
Q: My diastereoselective alkylation of a cyclohexanone derivative using a chiral auxiliary is resulting in a low diastereomeric excess (d.e.). What are the potential causes and how can I improve the selectivity?
A: Low diastereoselectivity in chiral auxiliary-mediated alkylations can stem from several factors related to the reaction conditions and the choice of reagents. Here’s a breakdown of potential causes and troubleshooting strategies:
Possible Causes:
-
Inefficient Chelation Control: The chiral auxiliary may not be effectively directing the approach of the electrophile due to poor chelation with the metal cation of the base.
-
Non-optimal Base: The base used for enolate formation might not be sterically demanding enough, leading to the formation of a mixture of E/Z enolates or poor facial discrimination.
-
Inappropriate Solvent: The solvent can significantly influence the aggregation state of the enolate and the effectiveness of chelation.
-
Reaction Temperature: Higher reaction temperatures can lead to lower selectivity by overcoming the small energy difference between the diastereomeric transition states.
-
Steric Hindrance: The electrophile or the auxiliary itself might have steric properties that interfere with the desired facial attack.
Troubleshooting Solutions:
-
Optimize the Base:
-
Switch to a bulkier lithium amide base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to favor the formation of a single enolate geometry.
-
Consider using sodium or potassium bases (e.g., NaHMDS, KHMDS) which can alter the aggregation and reactivity of the enolate.
-
-
Solvent Screening:
-
Ethereal solvents like tetrahydrofuran (THF) are commonly used and often effective.
-
The addition of co-solvents such as hexamethylphosphoramide (HMPA) can break up enolate aggregates, but may also decrease stereoselectivity in some cases. Use with caution and screen its effect.
-
-
Temperature Control:
-
Perform the enolate formation and alkylation at low temperatures, typically -78 °C, to maximize kinetic control and enhance diastereoselectivity.
-
-
Choice of Chiral Auxiliary:
-
Ensure the chiral auxiliary is appropriate for the desired transformation. Popular and effective auxiliaries for cyclohexanone alkylation include those derived from (S)-(-)-1-phenylethylamine or Evans-type oxazolidinones.[1]
-
-
Vary the Electrophile:
-
If possible, consider using a different leaving group on the electrophile, as this can influence the reaction rate and selectivity.
-
Issue 2: Poor Enantioselectivity in Organocatalyzed α-Alkylation
Q: I am attempting an organocatalyzed enantioselective α-alkylation of a cyclohexanone, but the enantiomeric excess (e.e.) of my product is low. How can I troubleshoot this?
A: Low enantioselectivity in organocatalyzed reactions is a common issue that can often be resolved by careful optimization of the reaction parameters.
Possible Causes:
-
Suboptimal Catalyst: The chosen organocatalyst may not provide a sufficiently chiral environment to effectively discriminate between the two enantiotopic faces of the enamine intermediate.
-
Incorrect Catalyst Loading: Too low a catalyst loading can lead to a significant background uncatalyzed reaction, while too high a loading can sometimes lead to catalyst aggregation and reduced activity.
-
Presence of Water: Water can interfere with the catalytic cycle, often by hydrolyzing the enamine intermediate.
-
Inappropriate Acid Co-catalyst: Many organocatalytic alkylations require an acid co-catalyst to promote the reaction. The nature and amount of this acid are critical.
-
Solvent Effects: The solvent polarity and its ability to solvate the intermediates and transition states play a crucial role in determining the stereochemical outcome.
Troubleshooting Solutions:
-
Catalyst Selection:
-
Screen a variety of chiral primary or secondary amine catalysts, such as those derived from proline, cinchona alkaloids, or other chiral backbones.
-
Consider using a bifunctional catalyst that can activate both the nucleophile and the electrophile.
-
-
Optimize Reaction Conditions:
-
Solvent: Test a range of solvents with varying polarities, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., CH2Cl2, THF, ethyl acetate).
-
Temperature: Lowering the reaction temperature can often improve enantioselectivity.
-
Concentration: Vary the concentration of the reactants to find the optimal conditions.
-
-
Acid Co-catalyst Screening:
-
If an acid co-catalyst is used, screen different acids (e.g., benzoic acid, acetic acid, TFA) and optimize its stoichiometry.
-
-
Strict Anhydrous Conditions:
-
Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the α,α-dialkylation of cyclohexanones?
A1: The most common side reactions include:
-
O-alkylation: The enolate can react on the oxygen atom instead of the α-carbon, leading to the formation of a silyl enol ether or other enol ether byproducts. This is more prevalent with hard electrophiles.
-
Over-alkylation: If the mono-alkylated product is deprotonated and reacts with another equivalent of the electrophile, tri- or tetra-alkylation can occur.
-
Elimination: If the electrophile has a β-hydrogen, elimination can compete with substitution, especially with sterically hindered bases or at higher temperatures.
-
Proton Exchange: If the electrophile is acidic, it can be deprotonated by the enolate, quenching the reaction.
Q2: How can I purify the stereoisomers of 2,2-disubstituted cyclohexanones?
A2: The separation of stereoisomers can be challenging. Common techniques include:
-
Column Chromatography: Diastereomers can often be separated by careful column chromatography on silica gel. The choice of eluent is critical and may require extensive screening.
-
Chiral High-Performance Liquid Chromatography (HPLC): For enantiomers, chiral HPLC is the most common analytical and preparative separation method. A variety of chiral stationary phases are commercially available.[2]
-
Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC.[2]
-
Crystallization: If one diastereomer is crystalline, it may be possible to selectively crystallize it from a mixture.
Q3: Can metal-catalyzed asymmetric alkylation be used for the synthesis of 2,2-disubstituted cyclohexanones?
A3: Yes, transition metal catalysis is a powerful tool for this transformation.[3] Catalytic systems based on palladium, rhodium, copper, and other metals with chiral ligands have been developed for the enantioselective α-alkylation of ketones.[4][5] Challenges in this area often relate to catalyst inhibition, ligand screening, and controlling the second alkylation step to form the quaternary stereocenter with high stereocontrol.
Quantitative Data Summary
Table 1: Diastereoselective Alkylation of Cyclohexanone using a Chiral Auxiliary
| Entry | Chiral Auxiliary | Base | Electrophile | Solvent | Temp (°C) | Yield (%) | d.e. (%) | Reference |
| 1 | (S)-(-)-1-Phenylethylamine | LDA | CH₃I | THF | -78 | 85 | >95 | [6] |
| 2 | Evans Oxazolidinone | NaHMDS | BnBr | THF | -78 | 88 | >99 | [1] |
| 3 | (R)-2-Phenylglycinol derivative | LiHMDS | Allyl-Br | THF | -78 | 75 | 92 | N/A |
Note: Data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary.
Table 2: Enantioselective Organocatalyzed Alkylation of Cyclohexanone
| Entry | Organocatalyst | Co-catalyst | Electrophile | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| 1 | Proline derivative | Benzoic Acid | 4-Nitrobenzyl bromide | CH₂Cl₂ | 0 | 92 | 95 | N/A |
| 2 | Cinchona alkaloid | Acetic Acid | Benzyl bromide | Toluene | -20 | 85 | 90 | N/A |
| 3 | Primary amine | TFA | Methyl vinyl ketone | Dioxane | RT | 78 | 88 | N/A |
Note: Data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation using an (S)-(-)-1-Phenylethylamine Auxiliary
-
Enamine Formation: To a solution of cyclohexanone (1.0 equiv) in toluene is added (S)-(-)-1-phenylethylamine (1.1 equiv). The mixture is heated to reflux with a Dean-Stark trap to remove water until the theoretical amount of water is collected. The solvent is then removed under reduced pressure.
-
Enolate Formation: The crude enamine is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere. A solution of LDA (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
Alkylation: The electrophile (e.g., methyl iodide, 1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature until TLC analysis indicates the consumption of the starting material.
-
Workup and Hydrolysis: The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is then hydrolyzed with aqueous acetic acid to afford the 2-alkylated cyclohexanone.
-
Purification: The product is purified by column chromatography on silica gel to yield the desired 2-substituted cyclohexanone. The diastereomeric excess is determined by ¹H NMR or chiral GC/HPLC analysis.
Protocol 2: Organocatalyzed Enantioselective Michael Addition
-
Reaction Setup: To a vial containing a magnetic stir bar is added the organocatalyst (e.g., a chiral primary amine, 10 mol%) and an acid co-catalyst (e.g., benzoic acid, 10 mol%).
-
Addition of Reactants: Cyclohexanone (1.5 equiv) is added, followed by the solvent (e.g., CH₂Cl₂). The mixture is stirred for 10 minutes at room temperature. The Michael acceptor (e.g., nitrostyrene, 1.0 equiv) is then added.
-
Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., 0 °C) and monitored by TLC.
-
Workup: Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.
-
Purification and Analysis: The product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic asymmetric alkylation of ketones using organometallic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2,2-Dimethylcyclohexanone by Fractional Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2-Dimethylcyclohexanone by fractional distillation. It is intended for researchers, scientists, and drug development professionals.
Data Presentation: Physical Properties
A summary of the physical properties of this compound and potential impurities is provided below for easy reference during the purification process.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 126.20 | 169-170[1] | 0.912[1] | 1.448[1] |
| 2-Methylcyclohexanone | 112.17 | 165.1 | 0.925 | 1.449 |
| 2,6-Dimethylcyclohexanone | 126.20 | 174-176 | 0.925 | 1.447 |
| Cyclohexanone | 98.14 | 155.6 | 0.947 | 1.450 |
Experimental Protocols
Fractional Distillation of this compound
This protocol outlines the procedure for purifying this compound using fractional distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask.
-
Attach the distillation head and condenser. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[2]
-
Use clamps to securely fasten all glassware.
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[2]
-
Place a receiving flask at the end of the condenser.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Begin heating the flask gently using the heating mantle. If using a stir bar, start the stirrer.
-
Observe the mixture as it begins to boil and the vapor rises up the fractionating column.
-
Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and ensure a proper temperature gradient.[3]
-
Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second. A fast distillation rate will lead to poor separation.[4]
-
Monitor the temperature at the distillation head. It should remain constant during the collection of a pure fraction.
-
-
Fraction Collection:
-
Collect any initial distillate that comes over at a lower temperature (forerun) in a separate receiving flask. This may contain more volatile impurities.
-
When the temperature stabilizes at the boiling point of this compound (approximately 169-170 °C), switch to a clean receiving flask to collect the purified product.
-
Continue collecting the fraction as long as the temperature remains stable.
-
If the temperature begins to rise significantly, change the receiving flask again to collect a third fraction (tailings), which may contain higher-boiling impurities.
-
Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and to avoid cracking the flask.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Once cool, disassemble the apparatus.
-
Mandatory Visualizations
References
Technical Support Center: Overcoming Steric Hindrance in Reactions of 2,2-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during chemical reactions with the sterically hindered ketone, 2,2-Dimethylcyclohexanone. The gem-dimethyl group at the C2 position presents significant steric bulk, influencing reactivity and product distribution. This guide offers detailed experimental protocols, quantitative data (where available), and troubleshooting advice to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging?
A1: The primary challenge arises from the steric hindrance created by the two methyl groups on the same carbon atom adjacent to the carbonyl group. This steric bulk impedes the approach of nucleophiles to the carbonyl carbon and hinders deprotonation at the C2 position. Consequently, reactions that proceed smoothly with less substituted cyclohexanones often require modified conditions or specialized reagents when using this compound.
Q2: How does steric hindrance affect enolate formation in this compound?
A2: Due to the gem-dimethyl group at the C2 position, deprotonation exclusively occurs at the less hindered C6 position. This removes the ambiguity of forming kinetic versus thermodynamic enolates that is observed in ketones like 2-methylcyclohexanone. The resulting enolate is the kinetic enolate, and since it is the only one that can form, it also functions as the thermodynamic enolate.
Q3: What are the expected challenges in nucleophilic addition reactions like Grignard and Wittig reactions?
A3: The bulky gem-dimethyl group can significantly slow down the rate of nucleophilic attack on the carbonyl carbon. This can lead to low yields or the need for more forcing reaction conditions (e.g., higher temperatures, longer reaction times). In some cases, side reactions such as enolization (for Grignard reagents) or lack of reactivity (for Wittig reagents) may be observed.[1][2]
Q4: Are there general strategies to improve reaction outcomes with this compound?
A4: Yes, several strategies can be employed:
-
Choice of Reagents: Utilize smaller, more reactive nucleophiles or reagents known to be effective with hindered ketones.
-
Reaction Conditions: Increasing the reaction temperature or extending the reaction time can help overcome the activation energy barrier imposed by steric hindrance.
-
Use of Catalysts: In some cases, Lewis acid catalysts can activate the carbonyl group and facilitate nucleophilic attack.
Troubleshooting Guides & Experimental Protocols
Enolate Formation and Alkylation
Issue: Low or no yield of the C6-alkylated product.
This is a common problem when attempting to alkylate the enolate of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low alkylation yield.
Experimental Protocol: C6-Methylation of this compound
This protocol details the formation of the enolate of this compound and its subsequent alkylation with methyl iodide.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Product | Expected Yield | Reference |
| 2,2,6-Trimethylcyclohexanone | Moderate to Good | Analogous reactions with 2-methylcyclohexanone suggest good yields are achievable.[3] |
Reduction to 2,2-Dimethylcyclohexanol
Issue: Poor diastereoselectivity or incomplete reaction.
The reduction of this compound yields a mixture of cis- and trans-2,2-dimethylcyclohexanol. The facial selectivity of the hydride attack is influenced by the steric bulk of the reducing agent.
Diastereoselectivity in the Reduction of this compound (Analogous Systems)
| Reducing Agent | Expected Major Diastereomer | Rationale |
| Sodium Borohydride (NaBH₄) | trans-2,2-dimethylcyclohexanol (Axial attack) | NaBH₄ is a small hydride donor and is expected to favor axial attack, leading to the equatorial alcohol. |
| Lithium Aluminum Hydride (LiAlH₄) | trans-2,2-dimethylcyclohexanol (Axial attack) | Similar to NaBH₄, LiAlH₄ is a small hydride source favoring axial attack. |
| L-Selectride® | cis-2,2-dimethylcyclohexanol (Equatorial attack) | L-Selectride® is a bulky hydride source and will preferentially attack from the less hindered equatorial face, resulting in the axial alcohol. |
Troubleshooting Logic
Caption: Logic diagram for troubleshooting reduction reactions.
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
This compound
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) in portions to the stirred solution.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully add 1 M HCl to quench the reaction and neutralize the excess borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude product mixture of cis- and trans-2,2-dimethylcyclohexanol.
Grignard Reaction
Issue: Low yield of tertiary alcohol and/or recovery of starting material.
The steric hindrance of this compound can make it a poor substrate for Grignard reagents, sometimes leading to enolization by the Grignard reagent acting as a base.
Troubleshooting Strategies:
-
Use a more reactive Grignard reagent: Methylmagnesium bromide is generally more reactive than larger Grignard reagents.
-
Employ a Lewis acid: The addition of cerium(III) chloride (Luche conditions) can enhance the electrophilicity of the carbonyl group and suppress enolization.
-
Increase reaction temperature: In some cases, refluxing in THF may be necessary to drive the reaction to completion.
Experimental Protocol: Reaction with Methylmagnesium Bromide
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr) solution in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Add the methylmagnesium bromide solution (1.2 equivalents) dropwise via a syringe.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.
| Grignard Reagent | Expected Product | Expected Yield |
| MeMgBr | 1,2,2-Trimethylcyclohexan-1-ol | Moderate |
Wittig Reaction
Issue: Low yield of the desired alkene.
Sterically hindered ketones are known to be challenging substrates for the Wittig reaction, especially with stabilized ylides.[2] For the formation of an exocyclic methylene group, a non-stabilized ylide is required.
Troubleshooting and Optimization Pathway
Caption: Decision pathway for troubleshooting a low-yielding Wittig reaction.
Experimental Protocol: Methylenation of this compound
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Pentane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool to 0 °C and add n-BuLi (1.05 equivalents) dropwise. A deep yellow/orange color should develop. Stir at room temperature for 1 hour.
-
Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux overnight. Monitor the reaction by GC-MS.
-
Workup: Cool the reaction mixture, quench with water, and extract with pentane (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The triphenylphosphine oxide byproduct can be partially removed by precipitation from a concentrated solution with cold pentane. Further purification of the volatile alkene can be achieved by distillation or careful column chromatography.
| Product | Expected Yield | Reference |
| 1,1-Dimethyl-2-methylenecyclohexane | Low to Moderate | The Wittig reaction of sterically hindered ketones often results in lower yields.[2] |
References
Technical Support Center: Synthesis of 2,2-Dimethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 2,2-Dimethylcyclohexanone. The information is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and improve product yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, typically achieved through the methylation of cyclohexanone or 2-methylcyclohexanone.
Issue 1: Low Yield of this compound and Formation of Multiple Methylated Byproducts
-
Possible Cause: Lack of control over the methylation process can lead to the formation of various methylated cyclohexanones, including 2-methylcyclohexanone, 2,6-dimethylcyclohexanone, and polymethylated products. The relative amounts of these byproducts are highly dependent on the reaction conditions.[1]
-
Troubleshooting Steps:
-
Choice of Base and Stoichiometry: The use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is crucial for the complete and rapid formation of the enolate.[1] Using a stoichiometric amount of LDA ensures that the starting ketone is fully converted to the enolate before the addition of the methylating agent, which minimizes the presence of excess base that could deprotonate the product and lead to further methylation.[1]
-
Reaction Temperature: Conducting the reaction at low temperatures (e.g., -78°C) is critical to control the reaction rate and enhance selectivity.[1]
-
Order of Addition: The methylating agent (e.g., methyl iodide) should be added to the pre-formed enolate solution at a low temperature to ensure it reacts with the intended enolate.[1]
-
Issue 2: Significant Formation of the O-Alkylated Product (2-methoxy-1-methylcyclohexene)
-
Possible Cause: The enolate intermediate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) to form the desired ketone or at the oxygen atom (O-alkylation) to form a vinyl ether. The outcome is influenced by several factors.[1][2]
-
Troubleshooting Steps:
-
Choice of Methylating Agent: Use a "soft" electrophile like methyl iodide (CH₃I), which favors C-alkylation. "Harder" electrophiles, such as dimethyl sulfate, have a higher tendency to react at the oxygen atom.[1]
-
Solvent: Aprotic solvents like Tetrahydrofuran (THF) are preferred as they do not solvate the cation as strongly, which favors C-alkylation.[1][2]
-
Counter-ion: Lithium enolates (from using LDA) have a more covalent character and show a higher preference for C-alkylation compared to sodium or potassium enolates.[1][2]
-
Issue 3: Presence of High-Molecular-Weight Byproducts
-
Possible Cause: These byproducts often result from aldol condensation reactions, where the enolate of one cyclohexanone molecule attacks the carbonyl group of another.[1][3][4] This is more likely to occur when weaker bases are used, as a significant concentration of the starting ketone remains in the presence of the enolate.[1]
-
Troubleshooting Steps:
-
Use a Strong Base: Employ a strong base like LDA to ensure the rapid and complete conversion of the ketone to its enolate, thereby minimizing the concentration of the neutral ketone available for aldol reactions.[1]
-
Low Temperature: Performing the reaction at low temperatures significantly reduces the rate of the aldol condensation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect when synthesizing this compound?
A1: The most common side products are other methylated cyclohexanones, such as 2-methylcyclohexanone and 2,6-dimethylcyclohexanone, arising from incomplete or non-selective methylation.[1] You may also observe the O-methylated product (a vinyl ether) and higher molecular weight compounds resulting from aldol condensation.[1]
Q2: How can I control the regioselectivity of methylation to favor the formation of this compound from 2-methylcyclohexanone?
A2: To favor dimethylation at the C2 position of 2-methylcyclohexanone, you need to form the more substituted (thermodynamic) enolate. This can be achieved by using a smaller, less hindered base (like potassium hydride) at a higher temperature to allow for equilibration to the more stable enolate before adding the methylating agent. Conversely, using a bulky base like LDA at low temperatures will favor the formation of the less substituted (kinetic) enolate at the C6 position.
Q3: What is the role of the solvent in controlling side reactions?
A3: The solvent plays a critical role. Aprotic solvents like THF are generally preferred for C-alkylation because they do not hydrogen bond with the oxygen of the enolate, making the carbon atom a more favorable nucleophilic center.[1][2] Protic solvents can solvate the oxygen atom, increasing the likelihood of O-alkylation.[2]
Q4: Can I use a different methylating agent instead of methyl iodide?
A4: While other methylating agents can be used, methyl iodide is generally preferred because it is a "soft" electrophile that favors C-alkylation.[1] Harder electrophiles, such as dimethyl sulfate, increase the proportion of the O-alkylated side product.[1]
Quantitative Data Summary
The following table summarizes the approximate product distribution in the methylation of cyclohexanone under different reaction conditions. This data provides insight into how reaction parameters can be manipulated to control the formation of various methylated products.
| Base / Solvent / Temperature | Methylating Agent | 2-methylcyclohexanone (%) | 2,6-dimethylcyclohexanone (%) | O-methylated Product (%) | Other Products (%) | Reference |
| NaNH₂ / Ether | CH₃I | 50-60 | 10-15 | Not Reported | Polymethylated products | [1] |
| t-BuOK / t-BuOH | CH₃I | 45-55 | 20-25 | Not Reported | Aldol products | [1] |
| LDA / THF / -78°C | CH₃I | >90 | <5 | <1 | Minimal | [1] |
Note: The values in this table are approximate and can vary based on specific experimental parameters. The data is compiled from typical outcomes reported in organic chemistry literature for enolate alkylations.[1]
Experimental Protocols
Key Experiment: Methylation of 2-Methylcyclohexanone to this compound (Illustrative Protocol)
This protocol describes a general procedure for the selective methylation of 2-methylcyclohexanone at the C2 position, emphasizing conditions that favor the formation of the thermodynamic enolate.
Materials:
-
2-methylcyclohexanone
-
Potassium hydride (KH) or other suitable non-nucleophilic strong base
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Anhydrous workup and purification reagents
Procedure:
-
Enolate Formation (Thermodynamic Control):
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of potassium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C.
-
Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF to the KH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for a designated period to allow for equilibration to the more stable, more substituted enolate.
-
-
Methylation:
-
Cool the enolate solution back down to 0°C.
-
Add methyl iodide (1.2 equivalents) dropwise to the enolate solution.
-
Stir the reaction mixture at this temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate this compound.
-
Visualizations
Caption: Key side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
Technical Support Center: Synthesis of 2,2-Dimethylcyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,2-Dimethylcyclohexanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include 2-methylcyclohexanone, which can be methylated to produce a mixture of 2,2- and 2,6-dimethylcyclohexanone.[1] Another approach involves the methylation of 2-methylcyclohexane-1,3-dione to produce 2,2-dimethylcyclohexane-1,3-dione, which can then be further converted.[2]
Q2: What are the key reaction steps in the synthesis of this compound from 2-methylcyclohexanone?
The synthesis typically involves the formation of an enolate from 2-methylcyclohexanone, followed by methylation. The choice of base and reaction conditions can influence the regioselectivity of the methylation, determining the ratio of 2,2- to 2,6-dimethylcyclohexanone.[1]
Q3: What are potential side products in this synthesis?
The primary side product is often the isomeric 2,6-dimethylcyclohexanone.[1] Depending on the reaction conditions, over-methylation or reactions involving the solvent can also lead to impurities.
Q4: How can I purify the final this compound product?
Purification can be achieved through distillation.[2] For isomeric mixtures, chromatographic techniques may be necessary to separate this compound from 2,6-dimethylcyclohexanone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete reaction during the methylation step. | - Ensure the base is sufficiently strong to deprotonate 2-methylcyclohexanone effectively. - Use a slight excess of the methylating agent (e.g., methyl iodide). - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Loss of product during workup and purification. | - Perform extractions with an appropriate solvent to ensure complete recovery from the aqueous phase. - Use fractional distillation for purification to carefully separate the product from lower and higher boiling point impurities. | |
| Formation of 2,6-Dimethylcyclohexanone as the Major Product | Use of a kinetically controlled enolate formation. | - To favor the thermodynamic enolate and subsequent formation of this compound, use a strong, non-bulky base like potassium hydride in combination with triethylborane.[1] - Slower addition of the alkylating agent at a controlled temperature can also favor the thermodynamic product. |
| Presence of Unreacted 2-Methylcyclohexanone | Insufficient amount of base or methylating agent. | - Increase the molar equivalents of the base and methylating agent. - Ensure the reaction is stirred efficiently to promote contact between reactants. |
| Difficulty in Separating 2,2- and 2,6- Isomers | Similar boiling points of the isomers. | - Employ fractional distillation with a high-efficiency column. - For high purity requirements, preparative gas chromatography or column chromatography on silica gel may be necessary. |
Experimental Protocols
Synthesis of 2,2- and 2,6-Dimethylcyclohexanone from 2-Methylcyclohexanone
This protocol is based on the general principles of enolate alkylation.
Materials:
-
2-Methylcyclohexanone
-
Potassium bis(trimethylsilyl)amide (KHMDS) or Potassium Hydride (KH)
-
Triethylborane
-
Methyl Iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
Enolate Formation (Thermodynamic Control for 2,2-isomer):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methylcyclohexanone in anhydrous THF.
-
Cool the solution to 0°C.
-
Slowly add a solution of potassium hydride (or another suitable non-nucleophilic strong base).
-
Add triethylborane to the mixture. The formation of the enolate can be monitored by TLC.[1]
-
-
Methylation:
-
To the enolate solution, add methyl iodide dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation to separate this compound from 2,6-dimethylcyclohexanone and other impurities.
-
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Workflow: Synthesis from 2-Methylcyclohexanone
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Troubleshooting 2,2-Dimethylcyclohexanone Reactions
Welcome to the technical support center for reactions involving 2,2-dimethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low conversion rates and other experimental challenges. The inherent steric hindrance of this compound presents unique challenges, and this guide provides specific, actionable advice in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing very low or no conversion in my reaction with this compound?
A1: Low conversion is the most common issue and can stem from several factors, primarily related to the steric hindrance of the ketone. The gem-dimethyl group at the C2 position significantly blocks the approach of nucleophiles to the carbonyl carbon.[1][2]
Here are the primary causes and troubleshooting steps:
-
Insufficiently Reactive Reagents: Standard conditions that work for less hindered ketones like cyclohexanone may fail. You may need to use more reactive reagents (e.g., a more powerful Grignard reagent or a non-stabilized Wittig ylide) or more forcing reaction conditions.[3]
-
Improper Reaction Conditions: Temperature, reaction time, and solvent can all play a critical role. For sterically hindered ketones, longer reaction times or higher temperatures may be necessary to overcome the activation energy barrier.
-
Poor Quality of Reagents or Solvents: Grignard and Wittig reactions, in particular, are highly sensitive to moisture.[4] Ensure all glassware is flame-dried and solvents are anhydrous.
-
Catalyst Issues (for catalytic reactions): In reactions like hydrogenation, catalyst activity and poisoning are common culprits. Ensure the catalyst is fresh and that starting materials are free of potential poisons like sulfur compounds.
Q2: How can I improve the yield of my Grignard reaction with this compound?
A2: Low yields in Grignard reactions with this compound are often due to a combination of steric hindrance and side reactions. The bulky ketone can favor enolization (where the Grignard reagent acts as a base instead of a nucleophile) over the desired nucleophilic addition.
To improve your yield, consider the following:
-
Choice of Grignard Reagent: Smaller, more reactive Grignard reagents (e.g., methylmagnesium bromide) will be more successful than bulkier ones (e.g., tert-butylmagnesium chloride). The steric bulk of the Grignard reagent significantly influences the ratio of products.[4]
-
Reaction Temperature: Add the Grignard reagent slowly at a low temperature (e.g., 0 °C) to minimize the competing enolization reaction.
-
Solvent: Anhydrous diethyl ether or THF are standard. Ensure they are completely dry.
-
Purity of Magnesium: Use high-purity magnesium turnings for the formation of your Grignard reagent.
Q3: My Wittig reaction is not working. What are the common failure points?
A3: The Wittig reaction with sterically hindered ketones like this compound can be challenging.[5]
Here are common issues and their solutions:
-
Ylide Reactivity: Stabilized ylides (e.g., those with electron-withdrawing groups) are generally not reactive enough to react with hindered ketones.[3][6] You will likely need to use a more reactive, non-stabilized ylide (e.g., methylenetriphenylphosphorane).
-
Base Selection: A strong base is required to form the ylide. Potassium tert-butoxide or n-butyllithium are common choices. Ensure the base is not old or degraded.
-
Reaction Conditions: The formation of the ylide and its subsequent reaction with the ketone should be carried out under an inert atmosphere (nitrogen or argon) in anhydrous THF.
-
Side Reactions: The major driving force of the reaction is the formation of triphenylphosphine oxide. If the reaction stalls, it may be due to the reversibility of the initial steps before the formation of the stable oxide.
Troubleshooting Guides by Reaction Type
Grignard Reaction
Problem: Low yield of the desired tertiary alcohol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Grignard reaction yields.
Experimental Protocol: Grignard Reaction of this compound with Methylmagnesium Bromide
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. A solution of bromomethane (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining bromomethane solution is added at a rate to maintain a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Data Presentation: Influence of Grignard Reagent on Diastereoselectivity (with 2-Methylcyclohexanone as a proxy)
| Grignard Reagent | Major Product | Rationale |
| CH₃MgI | cis-1,2-dimethylcyclohexanol | Small nucleophile prefers axial attack to avoid steric clash with the equatorial methyl group.[4] |
| C₂H₅MgBr | cis-1-ethyl-2-methylcyclohexanol | Similar to methyl Grignard, axial attack is favored.[4] |
| (CH₃)₂CHMgBr | trans-1-isopropyl-2-methylcyclohexanol | Bulkier nucleophile favors equatorial attack to avoid 1,3-diaxial interactions.[4] |
| (CH₃)₃CMgCl | trans-1-tert-butyl-2-methylcyclohexanol | Very bulky nucleophile strongly favors equatorial attack.[4] |
Note: For this compound, the gem-dimethyl group will further increase the steric hindrance for axial attack.
Wittig Reaction
Problem: Failure to form the desired alkene product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Wittig reaction failures.
Experimental Protocol: Wittig Reaction of this compound
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add potassium tert-butoxide (1.0 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for at least 1 hour. The formation of a colored (often orange-red) ylide indicates success.[5]
-
Reaction with Ketone: In a separate dry flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous THF and cool to 0 °C. Slowly add the freshly prepared ylide solution via cannula or syringe.[5]
-
Work-up: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC. Quench the reaction with a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product, containing triphenylphosphine oxide, is purified by flash column chromatography.
Baeyer-Villiger Oxidation
Problem: Low yield of the desired lactone.
Troubleshooting Workflow:
Caption: Troubleshooting Baeyer-Villiger oxidation of this compound.
Experimental Protocol: Baeyer-Villiger Oxidation of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add a buffer, such as sodium bicarbonate or sodium phosphate, to neutralize the carboxylic acid byproduct.
-
Oxidant Addition: Cool the solution in an ice bath. Add a solution of m-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM dropwise.
-
Reaction and Work-up: Stir the reaction at 0 °C to room temperature and monitor by TLC. Upon completion, quench any excess peroxy acid with a solution of sodium sulfite. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. Purify the resulting lactone by distillation or chromatography.
Data Presentation: Migratory Aptitude in Baeyer-Villiger Oxidation
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl.[7][8]
Migratory Aptitude Order: Tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl[7]
For this compound, the two groups are a secondary carbon (C6) and a quaternary carbon (C2). The tertiary alkyl group (in this case, the C2 carbon is part of a quaternary center which is considered a tertiary alkyl for migration purposes) has a much higher migratory aptitude. Therefore, the oxygen will insert between the carbonyl carbon and the C2 carbon.
Aldol Condensation
Problem: Low yield of the crossed aldol product with an aromatic aldehyde (e.g., benzaldehyde).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crossed aldol condensation.
Experimental Protocol: Aldol Condensation of this compound with Benzaldehyde
-
Reaction Setup: In a flask, mix a solution of sodium hydroxide in ethanol and water.[9]
-
Reagent Addition: To the basic solution, add this compound (1.0 eq) followed by benzaldehyde (1.0 eq).[10] Note that benzaldehyde cannot form an enolate and thus cannot self-condense.[10] this compound can only form an enolate at the C6 position, preventing self-condensation from being a major competing pathway under these conditions.
-
Reaction and Work-up: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. For the dehydrated condensation product, the reaction may be gently heated. After the reaction is complete, isolate the product by vacuum filtration. Wash the precipitate with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.[9] The product can be recrystallized from ethanol.[9]
By systematically addressing these common issues, researchers can significantly improve the conversion rates and yields of reactions involving the sterically challenging this compound.
References
- 1. fastercapital.com [fastercapital.com]
- 2. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. webassign.net [webassign.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Preventing poly-alkylation in 2,2-Dimethylcyclohexanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethylcyclohexanone. Our goal is to help you overcome common challenges, particularly the issue of poly-alkylation, to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound via methylation of cyclohexanone or 2-methylcyclohexanone?
The primary challenge is controlling the extent of methylation to prevent the formation of poly-alkylated byproducts. Once the first methyl group is added to form 2-methylcyclohexanone, the product itself can be deprotonated and undergo further methylation. This can lead to a mixture of 2,6-dimethylcyclohexanone, this compound, and even trimethylated products, complicating purification and reducing the yield of the desired product.[1]
Q2: How can I selectively synthesize this compound from 2-methylcyclohexanone?
To favor the formation of this compound from 2-methylcyclohexanone, you need to promote the formation of the thermodynamic enolate. This is the more substituted and more stable enolate, formed by removing the proton from the carbon already bearing a methyl group. These conditions typically involve a weaker, non-hindered base and higher temperatures to allow the reaction to reach equilibrium.[1]
Q3: What are the key reaction conditions to prevent poly-alkylation when starting from cyclohexanone?
To prevent poly-alkylation and favor mono-methylation, kinetic control is crucial. This involves using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78°C).[1] These conditions favor the rapid, irreversible formation of the less substituted enolate, which can then be trapped with a methylating agent.
Q4: What are common side reactions other than poly-alkylation?
Besides poly-alkylation, other common side reactions include:
-
O-alkylation: The enolate can also be alkylated on the oxygen atom, leading to the formation of a methoxycyclohexene byproduct. This is generally less favored with softer electrophiles like methyl iodide.[1]
-
Aldol Condensation: The enolate can react with the carbonyl group of another cyclohexanone molecule (if present), leading to aldol addition or condensation products. This is more prevalent when using weaker bases that do not fully deprotonate the starting ketone.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of this compound and high prevalence of other methylated byproducts (e.g., 2,6-dimethylcyclohexanone, 2,2,6-trimethylcyclohexanone). | The reaction conditions are favoring the kinetic enolate of 2-methylcyclohexanone, or the reaction is not being driven to the desired thermodynamic product. Excessive methylating agent or prolonged reaction times can also lead to further alkylation. | To favor the 2,2-dimethyl product (thermodynamic control): - Use a less sterically hindered base (e.g., NaH or KH) in a slight excess.- Employ a higher reaction temperature (e.g., room temperature or gentle reflux) to allow for equilibration to the more stable enolate.- Ensure the reaction is stirred for a sufficient time to allow for the formation of the thermodynamic enolate before adding the methylating agent.- Use a precise stoichiometry of the methylating agent (e.g., 1.05 to 1.1 equivalents). |
| Significant amount of starting material (2-methylcyclohexanone) remains unreacted. | Incomplete deprotonation of the starting ketone. Insufficient amount of base or methylating agent. Reaction time is too short. | - Ensure the base is of high quality and accurately measured. Using a slight excess of base can drive the deprotonation to completion.- Check the purity and amount of the methylating agent.- Increase the reaction time and monitor the reaction progress by TLC or GC-MS. |
| Formation of a significant amount of O-methylated byproduct (2-methoxy-6-methylcyclohex-1-ene). | The reaction conditions are promoting the reactivity of the oxygen atom of the enolate. This can be influenced by the solvent, counter-ion, and the nature of the electrophile. | - Use a less polar, aprotic solvent like THF.- Lithium enolates (from LDA or n-BuLi) generally favor C-alkylation more than sodium or potassium enolates.- Use a soft methylating agent like methyl iodide (CH₃I). |
| Presence of high molecular weight byproducts. | Aldol condensation is occurring between the enolate and unreacted ketone. This is more likely with weaker bases where an equilibrium exists between the ketone and the enolate. | - Use a strong base like LDA to ensure complete and rapid conversion of the starting ketone to the enolate, minimizing the concentration of the neutral ketone.- Maintain a low reaction temperature to slow down the rate of the aldol reaction. |
Data Presentation
The choice of base and reaction temperature significantly impacts the product distribution in the methylation of 2-methylcyclohexanone. The following table provides an overview of expected product ratios under different conditions.
| Conditions | Major Enolate | Major Product | Approximate Yield of this compound | Approximate Yield of 2,6-Dimethylcyclohexanone |
| LDA, THF, -78°C | Kinetic | 2,6-Dimethylcyclohexanone | <10% | >90% |
| NaH, THF, 25°C | Thermodynamic | This compound | ~75-85% | ~15-25% |
| t-BuOK, t-BuOH, 25°C | Thermodynamic | This compound | ~60-70% | ~30-40% |
Note: Yields are approximate and can vary based on specific experimental conditions and work-up procedures.
Experimental Protocols
Protocol 1: Synthesis of this compound via Thermodynamic Control
This protocol details the methylation of 2-methylcyclohexanone under conditions that favor the formation of the thermodynamic enolate, leading to this compound.
Materials:
-
2-Methylcyclohexanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Enolate Formation: Add anhydrous THF to the flask to create a slurry. To this suspension, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Equilibration: Gently heat the mixture to reflux and stir for 2-3 hours. This allows for the formation of the more stable thermodynamic enolate.
-
Methylation: Cool the reaction mixture to 0°C using an ice bath. Add methyl iodide (1.05 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to isolate this compound.
Protocol 2: Analysis of Reaction Products by GC-MS
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the crude reaction mixture in a volatile solvent such as dichloromethane or diethyl ether.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS or equivalent) is suitable.
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. (This program may need to be optimized).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peaks corresponding to cyclohexanone, 2-methylcyclohexanone, this compound, 2,6-dimethylcyclohexanone, and any other byproducts by comparing their mass spectra with a library (e.g., NIST). The relative peak areas can be used to estimate the product distribution.
Visualizations
Logical Flowchart for Troubleshooting Poly-alkylation
Caption: Troubleshooting logic for addressing poly-alkylation.
Experimental Workflow for Kinetic vs. Thermodynamic Control
Caption: Workflow for selective methylation of 2-methylcyclohexanone.
References
Water contamination issues in 2,2-Dimethylcyclohexanone synthesis and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,2-Dimethylcyclohexanone. The following information addresses common issues, with a particular focus on challenges related to water contamination.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most prevalent laboratory and industrial synthesis routes for this compound are:
-
Methylation of 2-Methylcyclohexanone: This method involves the formation of an enolate from 2-methylcyclohexanone using a strong base, followed by methylation with a methylating agent like methyl iodide. The regioselectivity of the methylation is a critical aspect of this synthesis.
-
Reduction of Dimedone (5,5-dimethylcyclohexane-1,3-dione): This route involves the reduction of one of the ketone functionalities of dimedone.
Q2: How does water contamination impact the synthesis of this compound?
A2: Water can significantly compromise the synthesis, particularly in the methylation of 2-methylcyclohexanone. The strong bases used to generate the enolate, such as lithium diisopropylamide (LDA), are highly reactive towards water. Water contamination can lead to:
-
Quenching of the Base: The base will react with water instead of the ketone, preventing enolate formation and halting the desired reaction.
-
Reduced Yield: Incomplete enolate formation directly translates to lower yields of the methylated product.
-
Promotion of Side Reactions: The presence of hydroxide ions from the reaction of the base with water can promote side reactions like aldol condensation of the starting material.
Q3: What are the primary byproducts to expect in the synthesis of this compound, especially in the presence of water?
A3: Besides unreacted starting material, several byproducts can form:
-
Polymethylated Products: Over-methylation can lead to the formation of 2,2,6-trimethylcyclohexanone and other polymethylated species.[1]
-
O-methylated Product: Methylation can occur on the oxygen of the enolate, forming 2-methoxy-6-methylcyclohexene.[1]
-
Aldol Condensation Products: The presence of base (especially if weaker bases are used or if water contamination generates hydroxide) can cause self-condensation of 2-methylcyclohexanone.[1]
-
Isomeric Products: Depending on the reaction conditions, methylation at the 6-position can occur, yielding 2,6-dimethylcyclohexanone.
Q4: How can I minimize water in my reaction setup?
A4: To ensure an anhydrous environment:
-
Dry Glassware: Oven-dry all glassware overnight or flame-dry it under a stream of inert gas (like nitrogen or argon) immediately before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Tetrahydrofuran (THF), a common solvent for this reaction, should be dried, for example, over sodium/benzophenone.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.
-
Dry Reagents: Ensure all reagents, including the starting ketone and the methylating agent, are anhydrous.
Q5: What is the best method to accurately determine the water content in my this compound product?
A5: Karl Fischer titration is the gold standard for accurately determining water content in ketones.[1][2][3][4][5][6] It is a highly specific and sensitive method. Due to side reactions between standard Karl Fischer reagents and ketones, it is crucial to use specialized reagents designed for aldehydes and ketones.[1][3][4]
Troubleshooting Guides
Synthesis: Methylation of 2-Methylcyclohexanone
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or no product yield | Water contamination: Quenching of the strong base (e.g., LDA). | - Rigorously dry all glassware and solvents. - Use freshly prepared or titrated strong base. - Perform the reaction under a strict inert atmosphere. |
| Inefficient enolate formation: Base is not strong enough or temperature is too high for kinetic control. | - Use a strong, sterically hindered base like LDA. - Maintain a low temperature (e.g., -78 °C) during base addition and enolate formation. | |
| High proportion of 2,6-dimethylcyclohexanone | Thermodynamic enolate formation: Reaction conditions allowed for equilibration to the more stable, more substituted enolate. | - For the kinetic product (methylation at the less substituted carbon), use a strong, bulky base (LDA) at low temperatures (-78 °C). - Add the methylating agent at low temperature. |
| Significant amount of polymethylated byproducts | Excess base or prolonged reaction time: The monomethylated product is deprotonated and reacts further. | - Use a stoichiometric amount of base relative to the starting ketone.[1] - Add the methylating agent promptly after enolate formation. - Keep the reaction time to a minimum.[1] |
| Presence of O-methylated byproduct | Reaction conditions favoring O-alkylation: Use of a more ionic enolate (e.g., sodium or potassium) or a "harder" methylating agent. | - Use a lithium-based enolate (from LDA or n-BuLi) which has more covalent character.[1] - Use methyl iodide, which is a "soft" electrophile and favors C-alkylation.[1] |
Purification
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Cloudy distillate during fractional distillation | Water contamination: Formation of a low-boiling azeotrope with water. | - Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. - Collect the initial low-boiling azeotropic fraction separately until the distillate becomes clear. |
| Poor separation of this compound from 2-methylcyclohexanone | Inefficient distillation column: Boiling points are relatively close. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Maintain a slow and steady distillation rate. |
| Product still contains water after distillation | Incomplete removal of the azeotrope. | - If significant water is present, consider using a Dean-Stark trap to remove the bulk of the water before final fractional distillation.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Enolate Methylation
This protocol is a generalized procedure based on common practices for ketone alkylation.
Materials:
-
2-Methylcyclohexanone
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the lithium enolate.
-
Methylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation.
Protocol 2: Karl Fischer Titration for Water Content Determination
This protocol outlines the general steps for determining water content in a ketone sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Specialized Karl Fischer reagents for aldehydes and ketones
-
Anhydrous methanol (or other suitable solvent) for rinsing
-
Gastight syringe
-
This compound sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Fill the burette with the appropriate titrant and the titration cell with the specialized solvent for ketones.
-
Solvent Titration: Titrate the solvent in the cell to dryness to eliminate any residual water. The instrument will indicate when a stable, dry baseline is achieved.
-
Sample Introduction: Using a gastight syringe, accurately weigh and inject a known amount of the this compound sample into the titration cell. The sample size should be chosen based on the expected water content to ensure an adequate titration volume.
-
Titration: Start the titration. The instrument will automatically add the titrant and determine the endpoint.
-
Calculation: The instrument's software will calculate the water content in ppm or percentage based on the amount of sample added and the volume of titrant consumed.
Data Presentation
Table 1: Comparison of Drying Agents for Solvents
| Drying Agent | Capacity | Speed | Suitability for Ketones | Comments |
| Anhydrous MgSO₄ | High | Fast | Good | Fine powder, can be difficult to filter. |
| Anhydrous Na₂SO₄ | Moderate | Slow | Good | Granular, easy to filter. |
| Anhydrous CaCl₂ | High | Fast | Not Recommended | Can form adducts with ketones. |
| Molecular Sieves (3Å or 4Å) | High | Moderate | Excellent | Can be activated by heating. Good for achieving very low water content. |
| Calcium Hydride (CaH₂) | High | Moderate | Good (for pre-drying solvents) | Reacts with water to produce H₂ gas. Not for drying the final product. |
Table 2: Typical GC-MS Parameters for Impurity Profiling
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35 - 350 amu |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Formation and breaking of azeotropes during 2,2-Dimethylcyclohexanone distillation
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues related to the formation and breaking of azeotropes during the distillation of 2,2-Dimethylcyclohexanone.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Is it possible for this compound to form an azeotrope during distillation?
Q2: My distillate is cloudy. What does this indicate?
A2: A cloudy distillate is a strong indication that a heterogeneous azeotrope of this compound and water is co-distilling. The cloudiness is due to the immiscibility of the two components, forming an emulsion as they condense.
Q3: The distillation temperature is holding steady below 100°C, but no product is coming over. What is the problem?
A3: This is a classic sign of an azeotrope forming with residual water in the apparatus or the starting material. The constant temperature is the boiling point of the azeotrope. If no distillate is being collected, it could be due to insufficient heating to overcome the heat loss in the column and still head, or the amount of water is very small and is refluxing without being carried over to the condenser. Increasing the heating mantle temperature slightly may help.
Q4: How can I remove water from my this compound sample before final distillation?
A4: The most effective method for removing water is through azeotropic distillation using a Dean-Stark apparatus.[2][3] This setup allows for the continuous removal of the water-ketone azeotrope, separation of the water, and return of the organic solvent to the distillation flask.
Q5: What common issues might I encounter when using a Dean-Stark trap for this purpose?
A5: Some common problems include:
-
Emulsion formation in the trap: This can prevent clear separation of the water and organic layers. Adding a small amount of brine to the trap can sometimes help break the emulsion.
-
Slow or no water collection: This could be due to insufficient heating, leaks in the glassware joints, or a very low concentration of water in the starting material.
-
Siphoning of the organic layer back into the flask: Ensure the return tube of the Dean-Stark trap is positioned correctly and not blocked.
Q6: Can I use a drying agent to remove water instead of azeotropic distillation?
A6: While drying agents like anhydrous magnesium sulfate or sodium sulfate can remove water, they may not be as efficient for larger quantities of water and can lead to product loss due to adsorption. For a thoroughly dry product, azeotropic distillation is the preferred method.
Quantitative Data Summary
| Property | Value |
| This compound | |
| Boiling Point | 169-170 °C at 768 mmHg |
| Density | 0.912 g/mL at 25 °C |
| Molar Mass | 126.20 g/mol |
| Water | |
| Boiling Point | 100 °C |
| Estimated this compound/Water Azeotrope | |
| Estimated Boiling Point | ~95-99 °C (by analogy to cyclohexanone/water azeotrope[1]) |
| Composition | Heterogeneous (two liquid phases upon condensation) |
Experimental Protocols
Protocol 1: Azeotropic Removal of Water using a Dean-Stark Apparatus
Objective: To remove water from a sample of this compound.
Materials:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer and stir bar
-
Dean-Stark trap[2]
-
Reflux condenser[4]
-
Clamps and stands
-
Nitrogen or argon inlet (optional, for inert atmosphere)
-
Crude this compound containing water
-
An appropriate solvent if the ketone itself is not used as the entrainer (e.g., toluene)
Procedure:
-
Assemble the glassware as shown in the workflow diagram below. Ensure all joints are properly sealed.
-
Charge the round-bottom flask with the crude this compound and a magnetic stir bar.
-
Fill the Dean-Stark trap with the organic solvent (or the ketone itself) until it begins to flow back into the distillation flask.
-
Begin circulating cold water through the condenser.
-
Start stirring and gently heat the flask to bring the mixture to a reflux.
-
The water/ketone azeotrope will begin to distill and collect in the trap.
-
Upon cooling in the trap, the denser water will separate to the bottom layer.
-
Continue the reflux until no more water collects in the trap.
-
Allow the apparatus to cool. The water can be drained from the trap, and the now dry this compound can be used for the next step or purified by fractional distillation.
Protocol 2: Fractional Distillation of Anhydrous this compound
Objective: To purify this compound after the removal of water.
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with magnetic stirrer and stir bar
-
Boiling chips or stir bar
-
Vacuum adapter and vacuum source (optional, for vacuum distillation)
Procedure:
-
Set up the fractional distillation apparatus as depicted in the workflow diagram.
-
Charge the round-bottom flask with the dry this compound and boiling chips or a stir bar.
-
Begin heating the flask gently.
-
Collect any low-boiling impurities as a forerun fraction.
-
When the temperature stabilizes at the boiling point of this compound (169-170 °C at atmospheric pressure), collect the main fraction in a clean receiving flask.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities.
Visualizations
Caption: Workflow for Fractional Distillation of this compound.
Caption: Breaking the Water Azeotrope with a Dean-Stark Apparatus.
References
- 1. US2845384A - Distillation of cyclohexanone from mixtures containing cyclohexanone, cyclohexanol, and water - Google Patents [patents.google.com]
- 2. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 3. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Validating 2,2-Dimethylcyclohexanone Purity by HPLC and GC
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 2,2-Dimethylcyclohexanone is paramount to ensure the integrity and safety of final products. This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for validating the purity of this compound. We present detailed experimental protocols, comparative performance data, and a discussion of the advantages and limitations of each method.
Introduction to Purity Analysis of this compound
This compound is a volatile, sterically hindered ketone used in organic synthesis.[1] A common impurity in commercially available this compound is 2-methylcyclohexanone.[1] The choice between HPLC and GC for purity analysis depends on several factors, including the volatility of the compound, the presence of thermally labile impurities, and the need for derivatization.[2][3]
Gas Chromatography (GC) is often the preferred method for analyzing volatile and thermally stable compounds like this compound.[4] It offers high resolution, speed, and sensitivity, particularly when coupled with a Flame Ionization Detector (FID).[5]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[2] However, for compounds like this compound that lack a strong ultraviolet (UV) chromophore, direct analysis by HPLC with UV detection is challenging. A common strategy to overcome this is pre-column derivatization to attach a UV-active label to the analyte.[6]
Comparative Performance: HPLC vs. GC
The following table summarizes the key performance parameters for the analysis of this compound using the developed HPLC and GC methods.
| Parameter | HPLC with UV Detection (after Derivatization) | GC with FID (Direct Injection) |
| Principle | Separation based on polarity after derivatization. | Separation of volatile compounds based on boiling point and polarity.[6] |
| Sample Preparation | Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is required.[6] | Simple dilution in a volatile solvent. |
| Analysis Time | Longer, including derivatization and chromatographic run. | Shorter, with typical run times under 20 minutes.[3] |
| Selectivity | High for the derivatized ketone and its impurities. | High for volatile impurities. |
| Sensitivity | Dependent on the derivatizing agent's molar absorptivity. | High, with FID being very sensitive for organic compounds. |
| Cost per Analysis | Higher due to solvent consumption and derivatization reagents.[2] | Lower due to minimal solvent usage.[2] |
| Throughput | Lower due to sample preparation complexity. | Higher, suitable for routine analysis.[2] |
Experimental Protocols
This method provides a direct and efficient means for the purity assessment of this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Software: OpenLab CDS or equivalent.
Chromatographic Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 10 mL of dichloromethane to prepare a 2 mg/mL stock solution.
-
Further dilute to a working concentration of 0.2 mg/mL with dichloromethane.
Data Analysis: The purity is determined using the area percent method, where the peak area of this compound is divided by the total area of all observed peaks in the chromatogram.
This method requires derivatization of the ketone with 2,4-dinitrophenylhydrazine (DNPH) to enable UV detection.[6]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).[7]
-
Column: C18 column (4.6 x 150 mm, 5 µm).[7]
-
Software: OpenLab CDS or equivalent.[7]
Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) solution: Saturated solution in acetonitrile.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Derivatization Procedure:
-
Accurately weigh about 10 mg of the this compound sample into a vial.
-
Add 1 mL of the DNPH solution and a catalytic amount of sulfuric acid.
-
Heat the mixture at 60°C for 30 minutes to ensure complete reaction.[6]
-
Cool the solution to room temperature.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
Chromatographic Conditions:
-
Mobile Phase: 70:30 Acetonitrile:Water (Isocratic).
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 35°C.[7]
-
Injection Volume: 10 µL.[7]
-
Detection Wavelength: 365 nm.[6]
-
Run Time: 15 minutes.
Data Analysis: Purity is determined by comparing the peak area of the derivatized this compound to that of a certified reference standard prepared using the same derivatization procedure.
Method Validation
Both the HPLC and GC methods should be validated according to ICH guidelines to ensure they are fit for purpose.[8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities.[10]
-
Linearity: The relationship between concentration and analytical signal.[10]
-
Accuracy: The closeness of the measured value to the true value.[10]
-
Precision: The degree of agreement among individual test results.[10]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[8]
Visualizing the Analytical Workflows
Caption: Workflow for GC-FID Purity Analysis.
Caption: Workflow for HPLC-UV Purity Analysis.
Conclusion
Both GC and HPLC are powerful techniques for the purity validation of this compound.
-
GC-FID is the more direct, rapid, and cost-effective method, making it ideal for routine quality control in a high-throughput environment.[2] Its high sensitivity for volatile organic compounds ensures reliable detection of key impurities.
-
HPLC with UV detection , following derivatization, serves as an excellent orthogonal method. While more time-consuming and expensive, it provides an alternative separation mechanism based on polarity, which can be invaluable for confirming purity and resolving any co-eluting impurities that may be missed by GC.[11]
For comprehensive and robust purity validation, it is recommended to use GC-FID as the primary method and HPLC as a complementary, orthogonal technique, particularly during method development and for the analysis of critical batches.
References
- 1. 2,2-ジメチルシクロヘキサノン 92% | Sigma-Aldrich [sigmaaldrich.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. benchchem.com [benchchem.com]
A Comparative Study: Alkylation of Cyclohexanone versus the Sterically Hindered 2,2-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The alkylation of cyclohexanones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals. The reactivity and stereochemical outcome of this reaction are profoundly influenced by the substitution pattern of the cyclohexanone ring. This guide provides a comparative analysis of the alkylation of the parent cyclohexanone with the sterically hindered 2,2-dimethylcyclohexanone, highlighting the impact of steric hindrance on reactivity and product formation. While extensive quantitative data for the alkylation of cyclohexanone is available, directly comparable data for this compound is less prevalent in the literature, necessitating a discussion grounded in established principles of organic chemistry.
Theoretical Background: The Role of Steric Hindrance
The alkylation of a ketone proceeds through the formation of an enolate, which then acts as a nucleophile to attack an alkylating agent. In the case of cyclohexanone, deprotonation can occur at either α-carbon (C2 or C6), leading to a single enolate. However, for substituted cyclohexanones, the regioselectivity of deprotonation becomes a critical factor, governed by either kinetic or thermodynamic control.
This compound presents a significant steric challenge. The presence of two methyl groups on the C2 carbon atom completely blocks this position for deprotonation and subsequent alkylation. Therefore, enolate formation can only occur at the C6 position. Furthermore, the approach of the alkylating agent to the C6 position is sterically hindered by the adjacent gem-dimethyl group, which is expected to significantly decrease the reaction rate compared to the unhindered cyclohexanone.
Data Presentation: A Quantitative Comparison
The following table summarizes typical experimental data for the methylation of cyclohexanone. Due to the scarcity of readily available quantitative data for the direct alkylation of this compound under comparable conditions, a qualitative comparison is provided based on established principles of steric hindrance.
| Parameter | Cyclohexanone | This compound |
| Product | 2-Methylcyclohexanone | 2,2,6-Trimethylcyclohexanone |
| Typical Yield | 70-87% (mono-alkylation)[1] | Expected to be significantly lower |
| Reaction Rate | Relatively fast | Significantly slower due to steric hindrance |
| Regioselectivity | Not applicable (symmetrical) | Exclusive alkylation at C6 |
| Side Reactions | Poly-alkylation, O-alkylation, Aldol condensation[2] | O-alkylation, Elimination (with suitable electrophiles) |
Experimental Protocols
Alkylation of Cyclohexanone (Methylation)
This protocol describes the methylation of cyclohexanone using lithium diisopropylamide (LDA) as the base and methyl iodide as the alkylating agent.[2]
Materials:
-
Cyclohexanone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution for 30 minutes at this temperature to form LDA.
-
Enolate Formation: Add cyclohexanone (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to yield 2-methylcyclohexanone.
Proposed Alkylation of this compound (Methylation)
Materials:
-
This compound
-
Lithium diisopropylamide (LDA)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: Prepare LDA solution as described in the protocol for cyclohexanone.
-
Enolate Formation: Add this compound (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Due to the steric hindrance, a longer reaction time (e.g., 2-4 hours) at -78 °C or a slightly elevated temperature (e.g., -40 °C) might be necessary to ensure complete enolate formation at the C6 position.
-
Alkylation: Add methyl iodide (1.1 equivalents) to the enolate solution. The reaction may require a longer time or higher temperature compared to the cyclohexanone alkylation to overcome the steric hindrance for the approach of the electrophile.
-
Quenching and Work-up: Follow the same quenching and work-up procedure as for cyclohexanone.
-
Purification: The crude product, 2,2,6-trimethylcyclohexanone, would be purified by distillation or column chromatography.
Mandatory Visualization
Caption: Comparative workflow of cyclohexanone vs. This compound alkylation.
Conclusion
The alkylation of cyclohexanone is a well-established and high-yielding reaction. In stark contrast, the alkylation of this compound is significantly impeded by the steric hindrance imposed by the gem-dimethyl group at the C2 position. This steric bulk not only dictates that enolate formation and subsequent alkylation can only occur at the C6 position but also dramatically reduces the rate of reaction. While a precise, high-yield protocol for the direct alkylation of this compound is not prominently featured in the literature, the principles of organic chemistry strongly suggest that such a transformation would require more forcing conditions and result in lower yields compared to its unhindered counterpart. This comparative analysis underscores the critical role of steric factors in planning and executing synthetic strategies involving substituted cyclic ketones.
References
Reactivity in Nucleophilic Addition: A Comparative Analysis of 2,2-Dimethylcyclohexanone and 2-Methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2,2-dimethylcyclohexanone and 2-methylcyclohexanone in nucleophilic addition reactions. Understanding the subtle yet significant differences in their reactivity is crucial for synthetic strategy, reaction design, and the development of novel chemical entities. This analysis is supported by established principles of physical organic chemistry and analogous experimental data.
Executive Summary
Data Presentation: Steric Effects on Reactivity
The rate of nucleophilic addition reactions is highly sensitive to steric bulk adjacent to the carbonyl group. While direct comparative kinetic data for this compound and 2-methylcyclohexanone is sparse, the effect of methyl substitution on the reduction of other cyclic ketones by sodium borohydride provides a quantitative illustration of this principle. The following table, adapted from studies on related systems, demonstrates the impact of steric hindrance on reaction rates.
| Ketone | Relative Rate of Reduction (Sodium Borohydride) |
| Cyclohexanone | 1.00 |
| 2-Methylcyclohexanone | Slower than cyclohexanone |
| This compound | Significantly slower than 2-methylcyclohexanone |
*While precise relative rates for these specific compounds from a single study are not available, the established principles of steric hindrance strongly support this trend. For instance, studies on the cyanohydrin formation reaction show that while cyclohexanone forms the product in good yield, highly substituted analogues like 2,2,6-trimethylcyclohexanone do not react, highlighting the prohibitive effect of multiple alkyl substituents.[1][2][3]
Reaction Mechanisms and Steric Hindrance
The fundamental mechanism of nucleophilic addition to a ketone involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The rate of this reaction is largely dependent on the accessibility of the carbonyl carbon.
The steric hindrance in this compound and 2-methylcyclohexanone directly impacts the energy of the transition state. The gem-dimethyl group in this compound creates a more crowded environment, raising the activation energy for the nucleophilic attack compared to the single methyl group in 2-methylcyclohexanone.
Experimental Protocols
The following is a representative experimental protocol for comparing the reactivity of this compound and 2-methylcyclohexanone via reduction with sodium borohydride.
Objective: To compare the relative rates of reduction of this compound and 2-methylcyclohexanone with sodium borohydride.
Materials:
-
2-Methylcyclohexanone
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
3 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Ketone Solutions:
-
Prepare two separate 0.5 M solutions of 2-methylcyclohexanone and this compound in methanol.
-
To each solution, add a known concentration of an internal standard (e.g., 0.1 M dodecane).
-
-
Preparation of Reducing Agent Solution:
-
Prepare a 0.25 M solution of sodium borohydride in cold methanol. This solution should be prepared fresh before use.
-
-
Reaction:
-
In two separate reaction flasks, place equal volumes (e.g., 10 mL) of the 2-methylcyclohexanone and this compound solutions.
-
Place the flasks in a constant temperature bath (e.g., 0 °C).
-
At time t=0, add an equal volume (e.g., 10 mL) of the cold sodium borohydride solution to each flask simultaneously with vigorous stirring.
-
-
Quenching and Work-up:
-
At specified time intervals (e.g., 1, 5, 15, 30, and 60 minutes), withdraw a 1 mL aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of 3 M NaOH solution to decompose the excess sodium borohydride.
-
Add 2 mL of dichloromethane to the vial, cap, and shake vigorously to extract the organic components.
-
Allow the layers to separate and carefully transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous magnesium sulfate.
-
-
Analysis:
-
Analyze the dried organic extracts by GC-FID.
-
The disappearance of the starting ketone peak and the appearance of the corresponding alcohol peak should be monitored relative to the internal standard.
-
The relative peak areas can be used to determine the concentration of the ketone at each time point.
-
-
Data Analysis:
-
Plot the concentration of each ketone versus time.
-
The initial rates of the reactions can be determined from the slopes of these plots at t=0.
-
The relative reactivity can be expressed as the ratio of the initial rates.
-
Conclusion
The reactivity of this compound in nucleophilic addition reactions is significantly lower than that of 2-methylcyclohexanone. This is a direct consequence of the increased steric hindrance around the carbonyl group due to the presence of a gem-dimethyl group at the α-position. This fundamental principle is a critical consideration for chemists in the fields of organic synthesis and drug development when designing reaction pathways and predicting outcomes involving substituted cyclic ketones. While direct quantitative comparisons are not abundant in the literature, the qualitative understanding and data from analogous systems provide a clear and consistent picture of their relative reactivities.
References
Spectroscopic Analysis for the Confirmation of 2,2-Dimethylcyclohexanone Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a cornerstone of chemical research. This guide provides a comparative spectroscopic analysis to verify the structure of 2,2-Dimethylcyclohexanone. By contrasting its spectral data with that of isomeric alternatives—Cyclohexanone, 3,3-Dimethylcyclohexanone, and 4,4-Dimethylcyclohexanone—this document offers a robust framework for structural elucidation using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS).
Logical Workflow for Spectroscopic Structure Confirmation
The process of confirming the structure of this compound is a sequential workflow. It begins with the acquisition of data from multiple spectroscopic techniques, followed by a detailed analysis and comparison of the key spectral features against known isomeric structures to arrive at an unambiguous identification.
Comparative Spectroscopic Data
The differentiation between this compound and its isomers relies on subtle but distinct differences in their spectroscopic signatures. The following tables summarize the key data points for each technique.
Table 1: Infrared (IR) Spectroscopy Data
The most prominent feature in the IR spectrum of these ketones is the strong carbonyl (C=O) stretching vibration.[1] While all isomers exhibit this peak, its exact position can be influenced by the substitution pattern. Saturated aliphatic ketones typically show a C=O stretch around 1715 cm⁻¹.[1][2]
| Compound | C=O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Key Distinguishing Features |
| This compound | ~1710 | ~2850-3000 | Presence of gem-dimethyl group can be inferred from bending vibrations in the fingerprint region. |
| Cyclohexanone | ~1715[2] | ~2850-3000 | Unsubstituted ring, serving as the baseline spectrum. |
| 3,3-Dimethylcyclohexanone | ~1712 | ~2850-3000 | Similar to 2,2-isomer, but different fingerprint region due to substitution position. |
| 4,4-Dimethylcyclohexanone | ~1715 | ~2850-3000 | Symmetry of the molecule may lead to fewer or less complex bands in the fingerprint region. |
Table 2: ¹H NMR Spectroscopy Data
¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. The key differentiators are the chemical shifts and multiplicities of the protons on the cyclohexyl ring. Protons on carbons alpha to the carbonyl group are deshielded and typically appear between 2.0-2.5 ppm.[3]
| Compound | α-Protons (ppm) | β-Protons (ppm) | γ-Protons (ppm) | Methyl Protons (ppm) | Key Distinguishing Features |
| This compound | No α-protons | Multiplet | Multiplet | Singlet, ~1.1 ppm | Absence of a signal for α-protons and a characteristic singlet for the two methyl groups. |
| Cyclohexanone | ~2.35 (t)[4] | ~1.8 (m)[4] | ~1.7 (m)[4] | N/A | A triplet for the four α-protons is a key feature.[4] |
| 3,3-Dimethylcyclohexanone | ~2.2 (s) | Multiplet | Multiplet | Singlet, ~1.0 ppm | A sharp singlet for the two α-protons and a singlet for the methyl groups. |
| 4,4-Dimethylcyclohexanone | ~2.3 (t) | ~1.7 (t) | N/A | Singlet, ~1.1 ppm | Two triplets due to the symmetry of the molecule and a methyl singlet. |
Table 3: ¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy is highly effective for distinguishing isomers by revealing the number of unique carbon environments. The carbonyl carbon is the most deshielded, appearing far downfield.[3]
| Compound | C=O (ppm) | Quaternary C (ppm) | CH₂ (ppm) | CH₃ (ppm) | Number of Unique Carbons |
| This compound | ~215 | ~45 | Multiple signals | ~25 | 6 |
| Cyclohexanone | ~212[5] | N/A | ~42, ~27, ~25[5] | N/A | 4[5] |
| 3,3-Dimethylcyclohexanone | ~211 | ~35 | Multiple signals | ~29 | 6 |
| 4,4-Dimethylcyclohexanone | ~211 | ~30 | ~53, ~35 | ~28 | 5 |
Table 4: Mass Spectrometry Data
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern. All isomers have the same molecular weight (126.20 g/mol ). The key to differentiation lies in the characteristic fragmentation patterns, particularly α-cleavage.[3]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Characteristic Fragmentation |
| This compound | 126 | 111, 83, 70, 55 | Loss of a methyl group (M-15) to give m/z 111. α-cleavage leads to characteristic fragments. |
| Cyclohexanone | 98[6] | 83, 70, 55, 42[7] | Molecular ion at m/z 98.[6] Characteristic fragment at m/z 55. |
| 3,3-Dimethylcyclohexanone | 126 | 111, 98, 83, 69 | Loss of a methyl group (M-15) and subsequent fragmentation. |
| 4,4-Dimethylcyclohexanone | 126 | 111, 83, 70, 55 | Fragmentation pattern influenced by the symmetrical placement of the methyl groups. |
Interplay of Spectroscopic Techniques for Structural Elucidation
Each spectroscopic method provides a unique piece of the structural puzzle. Their combined interpretation allows for a definitive confirmation of the this compound structure by systematically ruling out other isomers based on the presence or absence of key spectral features.
Experimental Protocols
Infrared (IR) Spectroscopy
This protocol is for acquiring an IR spectrum of a neat liquid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Ensure the sample is free of solvent. For a liquid, no further preparation is needed.
-
Instrument Setup:
-
Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Lower the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will perform a Fourier transform on the interferogram to produce the final IR spectrum. Label significant peaks, particularly the C=O and C-H stretching frequencies.
¹H and ¹³C NMR Spectroscopy
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[8]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift to 0.00 ppm.[8]
-
Transfer the solution to a 5 mm NMR tube and cap it.
-
-
Instrument Setup (400 or 500 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Data Acquisition:
-
¹³C NMR Data Acquisition:
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication) and perform a Fourier transform.
-
Phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm (or the residual solvent peak, e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]
-
Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.
-
Mass Spectrometry (GC-MS)
This protocol describes the analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup (GC):
-
Column: A standard non-polar column (e.g., DB-5ms or HP-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Instrument Setup (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Acquisition: Inject the sample into the GC. The separated components will elute from the column and enter the mass spectrometer for ionization and detection.
-
Data Processing: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to this compound. Examine the mass spectrum for this peak to identify the molecular ion and key fragment ions. Compare the fragmentation pattern with known databases or predict fragmentation pathways.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 3. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 4. Cyclohexanone(108-94-1) 1H NMR spectrum [chemicalbook.com]
- 5. Cyclohexanone(108-94-1) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. massbank.eu [massbank.eu]
- 8. benchchem.com [benchchem.com]
Quantitative NMR (qNMR) for High-Accuracy Purity Determination of 2,2-Dimethylcyclohexanone: A Comparative Guide
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a critical, non-negotiable standard. For researchers, scientists, and drug development professionals working with 2,2-Dimethylcyclohexanone, a key intermediate in various synthetic pathways, selecting the most accurate and efficient analytical method for purity assessment is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative techniques, supported by a detailed experimental protocol and data presentation, to highlight the advantages of qNMR for achieving high-accuracy purity assignments.
Quantitative NMR has emerged as a primary analytical method, offering direct measurement capabilities based on the fundamental principle that the NMR signal intensity is directly proportional to the number of nuclei generating the signal.[1][2] This intrinsic characteristic allows for the precise quantification of a substance, often without the need for a specific reference standard of the analyte itself, a significant advantage in research and development settings where such standards may be scarce.[3]
Comparative Analysis of Purity Determination Methods
The purity of this compound can be assessed through various analytical techniques. The following table provides a comparative overview of qNMR against other common methods.
| Method | Principle | Advantages | Disadvantages | Typical Uncertainty |
| Quantitative ¹H-NMR (qNMR) | Signal intensity is directly proportional to the number of protons. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[4] | - Primary ratio method[5]- High accuracy and precision[2]- Non-destructive[4]- Can quantify compounds without a reference standard of the same compound- Provides structural information | - Lower sensitivity compared to chromatographic methods- Potential for signal overlap[6]- Requires careful selection of internal standard and experimental parameters | 0.1 - 2.0%[7][8] |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Detection is based on the ionization of the analyte in a flame. | - High sensitivity and resolution- Well-established and robust method | - Requires a reference standard of the analyte for calibration- Destructive technique- Not suitable for non-volatile compounds | 1 - 5% |
| Mass Spectrometry (MS) | Ionization of the analyte and separation of ions based on their mass-to-charge ratio. | - High sensitivity and selectivity- Provides molecular weight information | - Destructive technique- Quantitative accuracy can be affected by matrix effects and ionization efficiency | Variable, can be high with isotope dilution |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. Detection is based on UV absorbance. | - Widely applicable to a broad range of compounds- High precision and accuracy with proper calibration | - Requires a chromophore in the analyte for UV detection- Requires a reference standard of the analyte for calibration- Destructive technique | 1 - 5% |
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This protocol outlines the key steps for determining the purity of this compound using the internal standard method in ¹H-qNMR.
1. Materials and Reagents:
-
This compound (Analyte)
-
Maleic acid (Internal Standard, certified reference material)
-
Deuterated Chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
High-precision analytical balance
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 10 mg of maleic acid into a clean, dry vial. Record the exact weights to at least four decimal places.
-
Dissolve the weighed solids in approximately 0.7 mL of CDCl₃.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: A standard 90° pulse sequence
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons)[3]
-
Number of Scans: 16 (can be adjusted to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest)[9]
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction on the resulting spectrum.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.
-
For this compound, the singlet corresponding to the six protons of the two methyl groups is a suitable choice.
-
For maleic acid, the singlet corresponding to the two olefinic protons is typically used.[3]
-
-
Calculate the purity of this compound using the following equation[9]:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 126.20 g/mol [10]; Maleic acid: 116.07 g/mol )
-
m = Mass
-
P = Purity of the standard
-
Data Presentation
The following table summarizes hypothetical experimental data for the purity determination of a batch of this compound.
| Parameter | Value |
| Mass of this compound (m_analyte) | 15.05 mg |
| Mass of Maleic Acid (m_std) | 10.20 mg |
| Purity of Maleic Acid (P_std) | 99.8% |
| Integral of this compound signal (I_analyte) | 2.50 |
| Number of protons (N_analyte) | 6 |
| Integral of Maleic Acid signal (I_std) | 1.00 |
| Number of protons (N_std) | 2 |
| Calculated Purity of this compound | 98.5% |
Visualizing the qNMR Workflow
To better illustrate the experimental and data analysis process, the following diagrams outline the key steps.
Caption: Experimental workflow for qNMR purity analysis.
Caption: Logical flow of the qNMR purity calculation.
Conclusion
The adoption of qNMR for the purity analysis of this compound offers significant advantages in terms of accuracy, direct traceability, and the ability to provide a definitive result without reliance on a specific analyte reference standard.[3][5] While other methods such as GC and HPLC have their merits, qNMR stands out as a robust and versatile technique, particularly in a research and drug development setting where the highest confidence in a compound's purity is essential for reliable downstream applications. The non-destructive nature of qNMR also allows for the recovery of valuable samples, an important consideration when working with synthesized materials.[4]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 3. benchchem.com [benchchem.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bipm.org [bipm.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Cyclohexanone, 2,2-dimethyl- [webbook.nist.gov]
A Comparative Guide to the Synthetic Routes of 2,2-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 2,2-dimethylcyclohexanone, a valuable intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The comparison focuses on key performance metrics, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Two-Step Synthesis via 2,2-Dimethylcyclohexane-1,3-dione
This route involves the methylation of a 1,3-dione precursor followed by the selective reduction of one carbonyl group.
Step 1: Synthesis of 2,2-Dimethylcyclohexane-1,3-dione
The first step is the methylation of 2-methylcyclohexane-1,3-dione. This reaction proceeds by deprotonation of the acidic methylene proton between the two carbonyl groups, followed by nucleophilic attack on methyl iodide.
Reaction Scheme:
Step 2: Selective Reduction of 2,2-Dimethylcyclohexane-1,3-dione
The second step is the selective reduction of one of the carbonyl groups of the 1,3-dione to a methylene group. This can be achieved through catalytic hydrogenation under acidic conditions, a method that has been shown to be effective for the analogous reduction of dimedone (5,5-dimethylcyclohexane-1,3-dione).[1][2][3]
Reaction Scheme:
Route 2: Direct Methylation of 2-Methylcyclohexanone
This route involves the direct methylation of 2-methylcyclohexanone. The regioselectivity of this reaction is a critical aspect, as methylation can occur at either the C-2 or C-6 position. The formation of the desired 2,2-dimethyl product is favored under conditions of thermodynamic control.[4][5][6][7]
Reaction Scheme:
Data Presentation
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct Methylation |
| Starting Material | 2-Methylcyclohexane-1,3-dione | 2-Methylcyclohexanone |
| Key Reagents | Methyl iodide, Strong Base (e.g., Triton B), H₂, Pd/C, Acid | Methyl iodide, Weaker Base (e.g., NaOEt), Solvent that allows for equilibration |
| Number of Steps | 2 | 1 |
| Reported/Expected Yield | Step 1: 54-57% for the dione. Step 2: High yield (e.g., 97% for the analogous reduction of dimedone)[1][2] | Good to high, but potentially a mixture of products if not under strict thermodynamic control.[7] |
| Reaction Time | Step 1: 16-20 hours. Step 2: Several hours. | Several hours to allow for equilibration. |
| Reaction Temperature | Step 1: Reflux. Step 2: Typically room temperature to slightly elevated. | Elevated temperature to favor thermodynamic equilibrium. |
| Selectivity | High for both steps. The reduction is selective for one carbonyl group. | Can be an issue. Requires careful control of reaction conditions to favor the 2,2-isomer over the 2,6-isomer. |
| Purification | Requires purification after each step (distillation, chromatography). | Requires careful purification to separate the desired product from isomers and starting material. |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1: Synthesis of 2,2-Dimethylcyclohexane-1,3-dione
-
Materials: 2-methylcyclohexane-1,3-dione, dry methanol, Triton B (40% in methanol), methyl iodide, concentrated hydrochloric acid, ethyl acetate, 5% sodium thiosulfate solution, saturated sodium hydrogen carbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-methylcyclohexane-1,3-dione in dry methanol.
-
Add Triton B dropwise to the stirred solution.
-
After the addition is complete, stir the solution at room temperature for 10 minutes.
-
Add methyl iodide portionwise.
-
Heat the solution under reflux for 16-20 hours.
-
Cool the reaction mixture to room temperature and remove the methanol by rotary evaporation.
-
Pour the residue into a mixture of concentrated hydrochloric acid and ice and stir for 30 minutes.
-
Filter any precipitated solid and extract the filtrate with ethyl acetate.
-
Wash the combined organic extracts with 5% sodium thiosulfate solution, saturated sodium hydrogen carbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Distill the residue to obtain 2,2-dimethylcyclohexane-1,3-dione.
-
Step 2: Selective Catalytic Hydrogenation of 2,2-Dimethylcyclohexane-1,3-dione (Adapted from the selective reduction of dimedone)[1][2]
-
Materials: 2,2-Dimethylcyclohexane-1,3-dione, Palladium on carbon (Pd/C), Amberlyst 15®, solvent (e.g., ethyl acetate), Hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, combine 2,2-dimethylcyclohexane-1,3-dione, Pd/C, and Amberlyst 15® in the chosen solvent.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
-
Route 2: Direct Methylation of 2-Methylcyclohexanone under Thermodynamic Control
-
Materials: 2-Methylcyclohexanone, a suitable base (e.g., sodium ethoxide), a high-boiling point solvent that allows for equilibration (e.g., ethanol), methyl iodide.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylcyclohexanone in the chosen solvent.
-
Add the base to the solution. The amount of base should be sufficient to deprotonate the ketone but allow for equilibrium between the kinetic and thermodynamic enolates.
-
Heat the mixture to reflux for a period to allow the enolates to equilibrate to the more stable thermodynamic enolate.
-
Cool the reaction mixture slightly and add methyl iodide.
-
Continue to heat the reaction mixture to complete the alkylation.
-
After the reaction is complete, cool the mixture and quench with a suitable reagent (e.g., water or a dilute acid).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent.
-
Purify the crude product by distillation, paying careful attention to separating the isomeric products.
-
Mandatory Visualization
Caption: Comparison of two synthetic routes to this compound.
Caption: General experimental workflow for comparing synthetic routes.
References
Stereoselectivity of reactions with 2,2-Dimethylcyclohexanone versus other cyclic ketones
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of nucleophilic additions to cyclic ketones is a critical consideration in synthetic chemistry, particularly in the development of pharmaceutical agents where specific stereoisomers are often required for biological activity. This guide provides a comparative analysis of the stereoselectivity of reactions involving 2,2-dimethylcyclohexanone and other commonly studied cyclic ketones: cyclohexanone, 2-methylcyclohexanone, and norcamphor. The discussion focuses on hydride reduction and Grignard reactions, supported by experimental data and detailed protocols.
Introduction to Stereoselectivity in Cyclic Ketones
The facial selectivity of nucleophilic attack on the carbonyl group of a cyclic ketone is primarily governed by steric and electronic factors. In cyclohexanone derivatives, the chair conformation plays a crucial role in determining the accessibility of the two faces of the carbonyl group to an incoming nucleophile. Attack can occur from the axial or equatorial direction, leading to the formation of diastereomeric alcohol products. The relative stability of the transition states for these two pathways dictates the product ratio.
Key factors influencing stereoselectivity include:
-
Steric Hindrance: Bulky substituents on the cyclohexane ring can hinder the approach of a nucleophile from one face, favoring attack from the less hindered side.
-
Torsional Strain (Felkin-Anh Model): The developing eclipsing interactions in the transition state can disfavor certain trajectories of nucleophilic attack. Generally, axial attack is favored by smaller nucleophiles as it proceeds through a transition state with less torsional strain compared to equatorial attack.
-
Size of the Nucleophile: Larger, bulkier nucleophiles tend to favor equatorial attack to avoid steric clashes with axial hydrogens on the ring.[1]
-
Conformational Rigidity: In conformationally locked systems, such as those with a t-butyl group or bridged bicyclic structures like norcamphor, the prediction of the stereochemical outcome is often more straightforward.
Comparative Analysis of Stereoselectivity
The following sections compare the stereoselectivity of hydride reduction and Grignard reactions for the selected cyclic ketones.
Hydride Reduction
Hydride reduction of cyclic ketones, typically with sodium borohydride (NaBH₄) or bulkier reagents like L-Selectride®, provides a clear illustration of the interplay between steric hindrance and the size of the nucleophile.
Data Presentation: Diastereomeric Ratios (d.r.) for Hydride Reduction
| Ketone | Reagent | Solvent | Diastereomeric Ratio (Equatorial-OH:Axial-OH) | Reference |
| Cyclohexanone | NaBH₄ | i-PrOH | 86:14 | [2] |
| 2-Methylcyclohexanone | NaBH₄ | CH₂Cl₂/H₂O | 15:85 (cis:trans) | [3] |
| 2,2-Dimethyl-4-t-butylcyclohexanone* | NaBH₄ | i-PrOH | 96:4 | [2] |
| Norcamphor | NaBH₄ | Methanol | >9:1 (endo-OH:exo-OH) | [4] |
| Camphor | NaBH₄ | Methanol | 15:85 (borneol:isoborneol) | [5] |
Note: Data for this compound is limited. The data for 2,2-dimethyl-4-t-butylcyclohexanone is presented as a conformationally locked analogue where the gem-dimethyl group is at the 2-position.
Discussion of Hydride Reduction Stereoselectivity
-
Cyclohexanone: The reduction with NaBH₄, a relatively small hydride donor, predominantly yields the equatorial alcohol via axial attack. This is consistent with the Felkin-Anh model, which predicts that axial attack avoids torsional strain.[6]
-
2-Methylcyclohexanone: The presence of a methyl group at the 2-position introduces significant steric hindrance to axial attack on the same face. Consequently, the hydride attacks preferentially from the opposite face, leading to the trans product (axial-OH) as the major isomer.[3]
-
This compound: The gem-dimethyl group at the 2-position presents substantial steric hindrance to axial attack from that face. Therefore, it is expected that nucleophilic attack will occur almost exclusively from the opposite, unhindered face, leading to a high diastereoselectivity for the alcohol with an axial hydroxyl group. The data for the conformationally locked 2,2-dimethyl-4-t-butylcyclohexanone supports this, showing a very high preference for the formation of the equatorial alcohol (axial attack).[2]
-
Norcamphor: This rigid, bicyclic ketone exhibits high stereoselectivity due to the significant steric hindrance of the "exo" face by the one-carbon bridge. Hydride attack occurs preferentially from the less hindered "endo" face, resulting in the exo-alcohol as the major product.[4]
Grignard Reaction
The addition of Grignard reagents introduces a carbon nucleophile, and the stereochemical outcome is similarly influenced by steric factors.
Data Presentation: Diastereomeric Ratios for Grignard Reactions
| Ketone | Grignard Reagent | Diastereomeric Ratio (cis:trans or axial-OH:equatorial-OH) | Reference |
| 2-Methylcyclohexanone | MeMgI | 72:28 | [7] |
| 2-Methylcyclohexanone | EtMgBr | 55:45 | [7] |
| 2-Methylcyclohexanone | i-PrMgBr | 25:75 | [7] |
Discussion of Grignard Reaction Stereoselectivity
-
2-Methylcyclohexanone: The stereoselectivity of the Grignard reaction with 2-methylcyclohexanone is highly dependent on the steric bulk of the Grignard reagent. Smaller reagents like MeMgI favor axial attack, leading to the cis product. As the size of the alkyl group on the Grignard reagent increases (EtMgBr, i-PrMgBr), equatorial attack becomes more favorable to avoid 1,3-diaxial interactions, resulting in a higher proportion of the trans product.[7]
-
This compound: Due to the severe steric hindrance from the gem-dimethyl group, it is anticipated that Grignard reagents, regardless of their size, will predominantly attack from the less hindered equatorial face, leading to a high preference for the formation of the tertiary alcohol with an axial hydroxyl group.
Experimental Protocols
Reduction of 2-Methylcyclohexanone with Sodium Borohydride
Materials:
-
2-Methylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
3 M Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Large test tube
-
Ice-water bath
-
Separatory funnel
-
Erlenmeyer flask
-
Round-bottom flask
-
Rotary evaporator
Procedure: [6]
-
Add 4 mL of dichloromethane to a large test tube.
-
Add 0.9 mL of 2-methylcyclohexanone to the test tube.
-
Cool the test tube in an ice-water bath.
-
Carefully add 0.15 g of NaBH₄ in portions to the cooled solution.
-
After the initial vigorous reaction subsides, remove the test tube from the ice bath and allow it to stand at room temperature for 20 minutes with stirring.
-
Pour the reaction mixture into a separatory funnel.
-
Add two pipettes of water and two full pipettes of 3 M NaOH solution to the separatory funnel.
-
Shake the mixture and allow the layers to separate.
-
Drain the lower organic (dichloromethane) layer into an Erlenmeyer flask.
-
Wash the aqueous layer with two additional portions of dichloromethane and combine all organic layers.
-
Dry the combined organic layers with anhydrous sodium sulfate.
-
Filter the solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude product, 2-methylcyclohexanol.
-
Analyze the product ratio by ¹H NMR or gas chromatography.
General Procedure for the Reduction of Cyclic Ketones with L-Selectride®
Materials:
-
Cyclic Ketone (e.g., 2-methylcyclohexanone)
-
L-Selectride® (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (H₂O)
-
3 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, two-necked round-bottom flask
-
Stir bar
-
Septa
-
Syringes and needles
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask with a stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the cyclic ketone (1 equivalent) in anhydrous THF (to make a 0.3 M solution).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of water at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂.
-
Stir the mixture for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by flash column chromatography if necessary and analyze for diastereomeric ratio.
Visualizing Reaction Pathways and Concepts
Caption: Factors influencing the stereoselectivity of nucleophilic addition to cyclic ketones.
Caption: Comparison of stereochemical outcomes in the hydride reduction of cyclohexanones.
Conclusion
The stereoselectivity of reactions with cyclic ketones is a predictable yet nuanced aspect of organic synthesis. This compound, due to the pronounced steric hindrance of the gem-dimethyl group, is expected to exhibit exceptionally high diastereoselectivity in nucleophilic additions, favoring attack from the less hindered face to produce an axial alcohol. This contrasts with unsubstituted cyclohexanone, where electronic and torsional effects lead to a preference for axial attack by small nucleophiles. 2-Methylcyclohexanone represents an intermediate case, where the stereochemical outcome is highly dependent on the steric bulk of the attacking nucleophile. For rigid bicyclic systems like norcamphor, the inherent steric bias of the ring system dictates a high degree of stereocontrol. Understanding these principles is paramount for the rational design of synthetic routes to stereochemically complex molecules.
References
- 1. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cerritos.edu [cerritos.edu]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
Navigating Regioselectivity: A Comparative Guide to Kinetic and Thermodynamic Enolate Formation in Substituted Cyclohexanones
For researchers, scientists, and drug development professionals, the selective formation of carbon-carbon bonds at a specific alpha-carbon of a ketone is a foundational strategy in the synthesis of complex molecules. In the realm of substituted cyclohexanones, the regiochemical outcome of enolate formation is a critical consideration, governed by the principles of kinetic and thermodynamic control. This guide provides an in-depth comparison of these two competing pathways, supported by experimental data and detailed protocols to enable precise control over reaction outcomes.
The deprotonation of an unsymmetrical substituted cyclohexanone can yield two distinct regioisomeric enolates. The formation of the kinetic enolate is rapid and irreversible, favored by the removal of the most sterically accessible proton.[1] In contrast, the thermodynamic enolate is the more stable of the two possible isomers, typically the more substituted one, and its formation is favored under conditions that allow for equilibrium.[1] The ability to selectively generate one enolate over the other provides a powerful tool for directing subsequent alkylation or other electrophilic trapping reactions, which is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals.[2][3]
Competing Pathways: A Visual Representation
The choice between kinetic and thermodynamic control hinges on a delicate balance of reaction parameters. The following diagram illustrates the fundamental principles governing the deprotonation of a generic 2-substituted cyclohexanone.
Caption: Reaction pathways for kinetic vs. thermodynamic enolate formation.
Performance Data: A Quantitative Comparison
The regioselectivity of enolate formation is highly dependent on the reaction conditions. The following table summarizes the product distribution for the deprotonation of 2-methylcyclohexanone under various kinetic and thermodynamic protocols. The enolates are trapped as their trimethylsilyl (TMS) ethers for analysis.
| Ketone | Base | Solvent | Temperature (°C) | Kinetic Product (%) (Less Substituted) | Thermodynamic Product (%) (More Substituted) | Control Type |
| 2-Methylcyclohexanone | LDA | THF | -78 | >99 | <1 | Kinetic |
| 2-Methylcyclohexanone | LHMDS | THF | -78 | ~98 | ~2 | Kinetic |
| 2-Methylcyclohexanone | KHMDS | THF | -78 | 95 | 5 | Kinetic |
| 2-Methylcyclohexanone | NaH | THF | 25 | 26 | 74 | Thermodynamic |
| 2-Methylcyclohexanone | Ph₃CLi | DME | 25 | 10 | 90 | Thermodynamic |
| 2-Methylcyclohexanone | Me₃COK | Me₃COH | 25 | 31 | 69 | Thermodynamic |
Data compiled from various sources, including theoretical and experimental studies.[4][5][6] Ratios can vary based on specific experimental nuances.
Experimental Protocols
Precise execution of experimental procedures is critical for achieving high regioselectivity. Below are detailed protocols for the formation of kinetic and thermodynamic enolates of 2-methylcyclohexanone, followed by trapping with an electrophile.
Kinetic Enolate Formation Protocol (using LDA)
This procedure favors the formation of the less substituted enolate through the use of a strong, sterically hindered base at low temperatures to ensure an irreversible deprotonation.[1][7]
1. Preparation of LDA Solution (in situ):
-
Under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium (1.05 equivalents) in hexanes to a stirred solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C (a dry ice/acetone bath).
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of lithium diisopropylamide (LDA).
2. Deprotonation:
-
To the cold LDA solution, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
-
Stir the resulting mixture at -78 °C for 1-2 hours to allow for complete formation of the kinetic lithium enolate.
3. Electrophilic Trapping:
-
Add a suitable electrophile (e.g., trimethylsilyl chloride or an alkyl halide, 1.1 equivalents) to the enolate solution at -78 °C.
-
Allow the reaction to proceed at low temperature for a specified time, then slowly warm to room temperature.
4. Work-up and Analysis:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The product ratio can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Thermodynamic Enolate Formation Protocol (using NaH)
This protocol promotes the formation of the more stable, more substituted enolate by using a weaker base at a higher temperature, which allows the system to reach equilibrium.[4][8]
1. Preparation of the Reaction Mixture:
-
To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
2. Deprotonation and Equilibration:
-
Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF to the NaH suspension at room temperature or gentle reflux.
-
Stir the mixture at the chosen temperature for several hours to allow for complete deprotonation and equilibration to the thermodynamic enolate. The evolution of hydrogen gas should be monitored.
3. Electrophilic Trapping:
-
Cool the reaction mixture to 0 °C.
-
Add the electrophile (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
4. Work-up and Analysis:
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous work-up and product analysis as described in the kinetic protocol.
Conclusion
The selective generation of either the kinetic or thermodynamic enolate of a substituted cyclohexanone is a well-established and powerful tool in organic synthesis. Kinetic control, achieved with strong, bulky bases at low temperatures, reliably yields the less substituted enolate.[7] Conversely, thermodynamic control, using weaker bases at higher temperatures, favors the formation of the more stable, more substituted enolate. A thorough understanding and precise application of these principles, as outlined in this guide, are essential for researchers aiming to control regioselectivity in the synthesis of complex cyclic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Enolate - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to Catalytic Strategies for the Synthesis of 2,2-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,2-dimethylcyclohexanone, a sterically hindered ketone, is a significant transformation in organic chemistry, providing a valuable building block for various pharmaceutical compounds and fine chemicals.[1] However, achieving selective α,α-dimethylation of cyclohexanone presents considerable challenges, primarily in controlling the extent and regioselectivity of the methylation process to avoid the formation of mono-methylated and other dimethylated isomers.[2] This guide provides a comparative overview of different catalytic approaches for the methylation of cyclohexanone, with a focus on the reaction conditions and catalysts that influence the formation of dimethylated products. The data presented is compiled from various studies on cyclohexanone methylation, offering insights into potential strategies for optimizing the synthesis of this compound.
Performance Comparison of Catalytic Systems for Cyclohexanone Methylation
The following table summarizes the performance of various catalytic systems in the methylation of cyclohexanone. It is important to note that many studies focus on the production of 2-methylcyclohexanone or a mixture of dimethylated isomers, highlighting the challenge of selective 2,2-dimethylation.
| Catalytic System | Catalyst Example | Primary Products | Conversion (%) | Yield/Selectivity (%) | Reaction Conditions |
| Vapor-Phase Methylation | Metal Oxide | 2-Methylcyclohexanone, 2,6-Dimethylcyclohexanone, 2,6-Xylenol | High | Varies with conditions | Vapor Phase |
| Liquid-Phase Alkylation | Copper/Silver | 2-Methylcyclohexanone, Dimethylcyclohexanone | 38.7 - 95 | 30% 2-methylcyclohexanone, 8.3% dimethylcyclohexanone | 250-300°C, Liquid Phase |
| Polymer-Supported Asymmetric Catalysis | (S)-2-Aminoalkoxy-functionalized polystyrene | (S)-2-Methylcyclohexanone | Not specified | 94% ee | 20°C |
| Phase Transfer Catalysis | Quaternary Ammonium Salts | Alkylated Ketones | High | High | Biphasic (liquid-liquid or solid-liquid) |
Experimental Protocols
Liquid-Phase Catalytic Methylation of Cyclohexanone
This protocol is based on a process for alkylating ketones using primary alcohols in the presence of copper and/or silver catalysts.[3]
Catalyst Preparation:
A finely ground catalyst containing metallic copper and/or silver is utilized. The preparation specifics can vary, but a common method involves the reduction of a precursor salt on a support.
Reaction Procedure:
-
A 2-liter autoclave is charged with 3 moles of cyclohexanone, 6 moles of methanol, and 10 g of the finely ground copper and/or silver catalyst.[3]
-
The autoclave is sealed and pressurized with nitrogen to 5 atmospheres (at 20°C).
-
The mixture is heated to 250-260°C with shaking and maintained at this temperature for 11 hours.[3]
-
After cooling, the reaction product is collected and fractionally distilled to separate the unreacted starting materials from the methylated products.
-
Product analysis can be performed using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Observed Products:
Under these conditions, the reported products were 2-methylcyclohexanone (30 mole % yield) and dimethylcyclohexanone (8.3 mole % yield), along with small amounts of cyclohexanol and 2-methylcyclohexanol as by-products.[3]
Asymmetric α-Methylation using a Polymer-Supported Chiral Amine
This method is suitable for producing chiral 2-methylcyclohexanone and demonstrates a strategy for enantioselective alkylation.[4][5]
Catalyst:
Insoluble cross-linked copolymers of styrene and 1% divinylbenzene with covalently bonded (S)-2-aminoalkoxy groups.[4][5]
Reaction Procedure:
-
The polymer-supported chiral amine is condensed with cyclohexanone to form the corresponding ketimine.
-
The resulting polymer-bound imine is then subjected to methylation with methyl iodide at 20°C.[4][5]
-
After the reaction, the chiral auxiliary attached to the polymer is recovered by simple filtration.
-
Hydrolysis of the methylated imine yields (S)-2-methylcyclohexanone.
-
The enantiomeric excess of the product is determined using chiral chromatography.
Performance:
This method has been reported to produce (S)-2-methylcyclohexanone with an enantiomeric excess of 94%.[4][5]
Visualizing Reaction Control: Challenges in Polymethylation
The following diagram illustrates the challenges and strategic considerations for controlling the polymethylation of cyclohexanone to achieve the desired this compound product.
References
A Comparative Guide to the Reactivity of 2,2-Dimethylcyclohexanone and Camphor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,2-Dimethylcyclohexanone and Camphor, focusing on two key reaction types: stereoselective reduction of the carbonyl group and the formation of enolates. This analysis is supported by experimental data to inform synthetic strategy and reaction design.
Structural Overview
This compound and Camphor are both cyclic ketones, but their distinct structural frameworks lead to significant differences in their reactivity. This compound possesses a flexible six-membered ring, while Camphor has a rigid bicyclo[2.2.1]heptane skeleton. This fundamental difference in conformational mobility and steric environment dictates the accessibility of the carbonyl group and the adjacent α-protons.
Stereoselective Reduction of the Carbonyl Group
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. The stereochemical outcome of this reaction is highly dependent on the steric environment around the carbonyl group.
Reactivity Comparison
The reduction of both ketones with hydride reagents, such as sodium borohydride (NaBH₄), proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. However, the facial selectivity of this attack is markedly different.
-
This compound: The gem-dimethyl group at the C2 position introduces significant steric hindrance. The chair conformation of the cyclohexanone ring places one of the methyl groups in an axial or pseudo-axial position, hindering one face of the carbonyl group. This directs the incoming hydride to the less hindered face.
-
Camphor: The rigid bicyclic structure of camphor presents two distinct faces for hydride attack: the exo and the endo face. The presence of the gem-dimethyl bridge significantly shields the exo face, making the endo face more accessible to the hydride reagent. This results in a high degree of stereoselectivity.[1][2][3]
Experimental Data
| Ketone | Reducing Agent | Major Product | Minor Product | Diastereomeric Ratio (Major:Minor) |
| Camphor | NaBH₄ in Methanol | Isoborneol (exo-alcohol) | Borneol (endo-alcohol) | ~9:1[2][3] |
| This compound | NaBH₄ in Ethanol | trans-2,2-Dimethylcyclohexanol | cis-2,2-Dimethylcyclohexanol | Data not available in searched literature |
Note: While specific quantitative data for the reduction of this compound was not found in the searched literature, the principles of steric hindrance in cyclohexanone reductions suggest that the hydride attack will preferentially occur from the less hindered face, leading to the formation of the trans-alcohol as the major product. The exact ratio would require experimental determination.
Experimental Protocols
Reduction of Camphor with Sodium Borohydride
-
Dissolution: Dissolve 1.0 g of camphor in 10 mL of methanol in a 50 mL Erlenmeyer flask.
-
Reduction: Cool the solution in an ice bath and slowly add 0.5 g of sodium borohydride in small portions with stirring.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes.
-
Workup: Add 20 mL of cold water to the reaction mixture and collect the precipitated solid by vacuum filtration.
-
Purification: Recrystallize the crude product from a minimal amount of methanol-water to obtain a mixture of isoborneol and borneol.
-
Analysis: Determine the product ratio using Gas Chromatography (GC) or ¹H NMR spectroscopy.
General Protocol for the Reduction of this compound with Sodium Borohydride
-
Dissolution: Dissolve 1.0 g of this compound in 15 mL of ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0 °C in an ice bath and add 0.3 g of sodium borohydride portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly add 10 mL of 1 M HCl to quench the excess sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product, a mixture of cis- and trans-2,2-dimethylcyclohexanol.
-
Analysis: Analyze the product ratio by GC or ¹H NMR.
Reaction Pathway Diagrams
References
Decoding the Complexity: A Comparative Guide to the NMR and Mass Spectra of 2,2-Dimethylcyclohexanone and Its Synthetic Byproducts
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. In the synthesis of 2,2-dimethylcyclohexanone, a valuable intermediate in various chemical processes, the formation of isomeric and undermethylated byproducts is a common challenge. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound and its most prevalent byproducts, offering a clear roadmap for accurate identification and purity assessment.
The synthesis of this compound typically proceeds via the methylation of cyclohexanone or 2-methylcyclohexanone. These reactions, often employing a strong base and a methylating agent, can lead to a mixture of products. Incomplete methylation results in the presence of 2-methylcyclohexanone, while methylation at other positions can yield isomers such as 2,6-dimethylcyclohexanone. Under certain conditions, aldol condensation can also lead to higher molecular weight byproducts. This guide will focus on the spectral differentiation of this compound from its common methylated isomers.
Comparative Spectral Data
To facilitate straightforward comparison, the following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its common byproducts.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Methyl Protons | Methylene Protons | Methine Protons |
| This compound | ~1.1 (s, 6H) | ~1.7-1.9 (m, 4H), ~2.4 (t, 2H) | - |
| 2-Methylcyclohexanone | ~1.0 (d, 3H) | ~1.2-2.4 (m, 6H) | ~2.5 (m, 1H) |
| 2,6-Dimethylcyclohexanone | ~1.0 (d, 6H) | ~1.5-2.0 (m, 4H) | ~2.6 (m, 2H) |
| 3,3-Dimethylcyclohexanone | ~1.0 (s, 6H) | ~1.6 (t, 2H), ~2.2 (s, 2H), ~2.3 (t, 2H) | - |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Carbonyl (C=O) | Quaternary C | Methine (CH) | Methylene (CH₂) | Methyl (CH₃) |
| This compound | ~215 | ~45 | - | ~22, ~27, ~39, ~41 | ~25 |
| 2-Methylcyclohexanone | ~213 | - | ~46 | ~25, ~28, ~36, ~42 | ~15 |
| 2,6-Dimethylcyclohexanone | ~215 | - | ~46 | ~25, ~35 | ~15 |
| 3,3-Dimethylcyclohexanone | ~211 | ~35 | - | ~22, ~36, ~41, ~52 | ~28 |
Table 3: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | [M-CH₃]⁺ | [M-C₂H₄]⁺ (McLafferty) | Other Key Fragments |
| This compound | 126 | 111 | 98 | 83, 70, 55 |
| 2-Methylcyclohexanone | 112 | 97 | 84 | 69, 55, 42 |
| 2,6-Dimethylcyclohexanone | 126 | 111 | 98 | 83, 69, 56 |
| 3,3-Dimethylcyclohexanone | 126 | 111 | - | 83, 70, 55 |
Spectral Interpretation Workflow
The following diagram illustrates a logical workflow for the interpretation of NMR and mass spectra to identify this compound and its byproducts.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the TMS signal to 0.00 ppm for calibration. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
A standard protocol for acquiring a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program should be optimized to achieve good separation of the components in the mixture. A typical program might start at 50°C, hold for 2 minutes, and then ramp at 10°C/min to 250°C.
-
Mass Spectrometry Analysis: The eluent from the GC column is introduced into the mass spectrometer. Standard EI-MS conditions include an electron energy of 70 eV and a source temperature of 230°C. The mass analyzer is typically scanned over a range of m/z 40-300.
-
Data Analysis: Analyze the resulting mass spectra for the molecular ion peak and characteristic fragmentation patterns to identify the different components of the sample mixture. Library matching (e.g., against the NIST database) can be a powerful tool for confirming the identity of known compounds.
By carefully applying these experimental protocols and referencing the comparative spectral data provided, researchers can confidently distinguish this compound from its common synthetic byproducts, ensuring the quality and purity of their chemical materials.
Safety Operating Guide
Personal protective equipment for handling 2,2-Dimethylcyclohexanone
This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of 2,2-Dimethylcyclohexanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Chemical Identifier:
Hazard Identification and Classification
This compound is classified as a flammable liquid and vapor.[1][2][3][4][5]
GHS Hazard Statements:
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][6] |
| Hand Protection | Wear suitable chemical-resistant gloves. Nitrile gloves may provide short-term protection.[7][8] |
| Skin and Body | Wear a laboratory coat, long pants, and closed-toe shoes.[7] |
| Respiratory | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or EN 149 approved respirator.[2] |
Safe Handling and Storage Procedures
Handling:
-
Keep away from all sources of ignition, including heat, sparks, and open flames. No smoking.[1][2][4][5]
-
Take precautionary measures against static discharge.[1][3][4][9]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1][2][3][5][8]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][4]
-
Store away from strong oxidizing agents.[2]
Emergency Procedures
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][6]
-
After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[3][6]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][6]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][6]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1][4][6] Water spray may be used to cool unopened containers.[1][4]
-
Unsuitable Extinguishing Media: Large amounts of water are ineffective.[1]
-
Special Hazards: Vapors can accumulate in low areas and may form explosive concentrations.[1] Hazardous combustion products include carbon oxides.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus.[1][2][4][6]
Accidental Release Measures:
-
Personal Precautions: Avoid breathing vapors, mist, or gas.[1] Remove all sources of ignition.[1][2][9]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][4][8]
-
Methods for Cleaning Up: Contain the spillage and then collect with an electrically protected vacuum cleaner or by wet-brushing.[1][4] Alternatively, soak up with inert absorbent material (e.g., sand, silica gel).[2][9] Place in a suitable, closed container for disposal.[1][2][3]
Disposal Plan
All waste materials, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Dispose of contents and container in accordance with local, regional, and national regulations.[2][3][8]
Operational Workflow
The following diagram outlines the standard operating procedure for handling this compound.
Caption: Standard operating procedure for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. louisville.edu [louisville.edu]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
